molecular formula C14H11ClO B1581780 2-Chloro-4'-phenylacetophenone CAS No. 635-84-7

2-Chloro-4'-phenylacetophenone

Cat. No.: B1581780
CAS No.: 635-84-7
M. Wt: 230.69 g/mol
InChI Key: IQEIGQFNDLINOT-UHFFFAOYSA-N
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Description

2-Chloro-4'-phenylacetophenone is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-phenylphenyl)ethanone
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InChI

InChI=1S/C14H11ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IQEIGQFNDLINOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060907
Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro-
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Molecular Weight

230.69 g/mol
Source PubChem
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CAS No.

635-84-7
Record name 4-Phenylphenacyl chloride
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Record name Ethanone, 1-(1,1'-biphenyl)-4-yl-2-chloro-
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Record name 2-Chloro-4'-phenylacetophenone
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro-
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro-
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Record name 2-Chloro-4'-phenylacetophenone
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4'-phenylacetophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-4'-phenylacetophenone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and reactivity. It offers field-proven insights into its handling, analysis, and significant role as a building block in the synthesis of complex organic molecules.

Compound Identification and Structure

This compound is an aromatic ketone characterized by a biphenyl group attached to a chloroacetyl moiety. This unique structure, featuring a reactive α-chloro ketone, makes it a valuable precursor in various synthetic applications.

Nomenclature and Identifiers:

  • Systematic IUPAC Name : 1-([1,1'-biphenyl]-4-yl)-2-chloroethan-1-one

  • Common Synonyms : 4-Chloroacetylbiphenyl, 4-Phenylphenacyl Chloride[1]

  • CAS Number : 635-84-7[1]

  • Molecular Formula : C₁₄H₁₁ClO[2]

  • Molecular Weight : 230.69 g/mol [2]

The structural framework is depicted below, highlighting the biphenyl core and the chloroacetyl functional group.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It is a solid at room temperature and exhibits properties characteristic of halogenated aromatic ketones.

PropertyValueSource(s)
Physical State White to light yellow powder/crystal[1]
Molecular Weight 230.69 g/mol [2]
Melting Point 126.0 to 131.0 °C[1]
Purity >99.0% (GC)[1][2]
Storage Temperature Room temperature, recommended cool and dark (<15°C)[1][2]

Synthesis and Manufacturing

The primary industrial route for synthesizing this compound is the Friedel-Crafts acylation of biphenyl.[3] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.[4]

Causality of Experimental Design: The reaction mechanism involves the generation of a highly electrophilic acylium ion from chloroacetyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5] Biphenyl acts as the nucleophile, attacking the acylium ion. The choice of a non-polar, aprotic solvent like dichloromethane or 1,2-dichloroethane is crucial to prevent the deactivation of the Lewis acid catalyst by moisture or protic species. The reaction is typically initiated at a low temperature (0-10°C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride, and then brought to room temperature or gently heated to drive the reaction to completion.[6] The para-substitution on the biphenyl ring is favored due to steric hindrance at the ortho positions.

G Biphenyl Biphenyl SigmaComplex Sigma Complex (Intermediate) Biphenyl->SigmaComplex Nucleophilic Attack AcylChloride Chloroacetyl Chloride + AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon Activation AcyliumIon->SigmaComplex Product This compound SigmaComplex->Product Deprotonation

Figure 2: Synthetic pathway via Friedel-Crafts acylation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[3][6]

1. Reagent Preparation and Setup:

  • Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved). Ensure all glassware is thoroughly dried.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

2. Formation of the Electrophile:

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10°C.

3. Acylation Reaction:

  • Prepare a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane.

  • Add the biphenyl solution dropwise to the reaction mixture over 30 minutes, keeping the temperature controlled.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following data represents the expected spectroscopic signature for this compound.

TechniqueExpected Data / PeaksSource(s)
¹H NMR A singlet for the methylene protons (–CH₂Cl) is expected around δ 4.5-5.0 ppm. The aromatic protons of the biphenyl system will appear as a series of multiplets in the δ 7.3-8.1 ppm range. The protons on the phenyl ring attached to the carbonyl group will be further downfield.[7]
¹³C NMR The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of δ 190-195 ppm. The methylene carbon (–CH₂Cl) will be observed around δ 45-50 ppm. A complex set of signals between δ 127-145 ppm will correspond to the aromatic carbons of the biphenyl moiety.
IR (Infrared) A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretches for the aromatic rings will be seen above 3000 cm⁻¹. The C-Cl stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) at m/z 230 and an (M+2)⁺ peak at m/z 232 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the chloromethyl group (•CH₂Cl) and the benzylic cleavage to form a biphenylcarbonyl cation.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the α-chloro ketone functionality. This motif contains two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity makes it a versatile building block in organic synthesis.

The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution (Sₙ2) reactions . This allows for the facile introduction of a wide range of functional groups, which is a highly valuable transformation in the construction of pharmaceutical intermediates.

Key Applications:

  • Synthesis of Heterocycles: α-Halo ketones are classic precursors for synthesizing various heterocyclic scaffolds that are prevalent in medicinal chemistry. For instance, they can react with thioamides or thioureas to form thiazole rings, or with amidines to produce imidazoles.[1] While specific examples for this compound are not abundant in readily available literature, its structural similarity to other α-chloro ketones used in these syntheses suggests its high potential in this area.[8]

  • Intermediate for Anti-inflammatory Agents: The biphenyl moiety is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as Fenbufen.[3][9] While the synthesis of Fenbufen itself proceeds through a different acylation, this compound serves as a key starting material for creating other complex biphenyl derivatives with potential anti-inflammatory or other biological activities.[3][7] Its ability to undergo Sₙ2 reactions allows for the elongation of the side chain, a common strategy in drug design to modulate potency and pharmacokinetic properties.

  • Building Block for Novel Therapeutics: As a bifunctional molecule, it can be used in multi-component reactions to rapidly build molecular complexity, enabling the exploration of novel chemical space in drug discovery programs. For example, related chloroacetophenones are used to synthesize compounds with potential applications as antiviral and antifungal agents.[1]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this compound.

Hazard Identification (Based on GHS Classification):

  • Skin Irritation (Category 2) : Causes skin irritation.[2][10]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][10]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]

  • Personal Protective Equipment :

    • Wear protective gloves (e.g., nitrile) and a lab coat.[2]

    • Use safety glasses or goggles for eye protection.[2]

    • Wash hands and exposed skin thoroughly after handling.[2][10]

  • Handling Advice : Avoid contact with skin, eyes, and clothing. Prevent the dispersion of dust.[2][10]

First Aid Measures:

  • If on Skin : Wash with plenty of water. If skin irritation occurs, seek medical attention.[2][10]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

  • If Inhaled : Move the person to fresh air. Seek medical attention if you feel unwell.[10]

Storage:

  • Keep the container tightly closed.[2]

  • Store in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[2]

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Ketone

2-Chloro-4'-phenylacetophenone, also identified as 4-Chloroacetylbiphenyl or 4-Phenylphenacyl chloride, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a biphenyl moiety and a reactive α-chloro ketone group, renders it a valuable intermediate in the synthesis of a diverse range of bioactive molecules and functional materials.

The presence of the chlorine atom on the α-carbon to the carbonyl group provides a reactive site for nucleophilic substitution, a cornerstone of many synthetic pathways. This reactivity, coupled with the extended aromatic system of the biphenyl group, makes this compound a sought-after precursor in the development of novel pharmaceuticals and agrochemicals. Understanding its fundamental physical properties is paramount for its efficient handling, reaction optimization, and the characterization of its derivatives. Halogenated acetophenones are a critical class of compounds in organic chemistry, serving as pivotal intermediates in the creation of numerous fine chemicals, including those used in the pharmaceutical and agricultural industries[1][2].

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is the foundation for its application in any experimental setting. These properties dictate its behavior in various solvents, its thermal stability, and its solid-state characteristics.

PropertyValueSource(s)
Chemical Name This compoundTCI[3]
Synonyms 4-Chloroacetylbiphenyl, 4-Phenylphenacyl ChlorideTCI[3]
CAS Number 635-84-7TCI[3]
Molecular Formula C₁₄H₁₁ClOLookChem[4]
Molecular Weight 230.69 g/mol LookChem[4]
Appearance White to light yellow powder/crystalTCI[3]
Melting Point 126.0 to 131.0 °CTCI[3]
Boiling Point 366.1 °C at 760 mmHgLookChem[4]
Purity >99.0% (GC)TCI[3]

Experimental Workflow for Physical Property Determination

The following section outlines a standard experimental workflow for the characterization of a crystalline organic solid like this compound. The causality behind each step is explained to provide a deeper understanding of the scientific methodology.

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Step-by-Step Methodology for Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad and depressed range often indicates the presence of impurities.

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and connectivity.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Aromatic Protons (Biphenyl system): Multiple signals in the range of 7.2-8.0 ppm. The exact splitting patterns can be complex due to the interconnected phenyl rings.

    • Methylene Protons (-CH₂Cl): A singlet is expected around 4.5-5.0 ppm. The electronegative chlorine atom deshields these protons, shifting their signal downfield.

A ¹H NMR spectrum for 4-Phenylphenacyl chloride is available for reference[5].

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • Characteristic Absorption Bands (cm⁻¹):

    • C=O (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring will slightly lower this frequency.

    • C-Cl (Alkyl Halide): A moderate absorption band can be expected in the range of 600-800 cm⁻¹.

    • C=C (Aromatic): Multiple sharp absorption bands will be observed in the 1450-1600 cm⁻¹ region.

    • C-H (Aromatic): Absorption bands will be present above 3000 cm⁻¹.

An IR spectrum for 4-Phenylphenacyl chloride is available for reference[6].

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin and serious eye irritation[7].

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection[7].

    • Wash hands and face thoroughly after handling[7].

    • If on skin: Wash with plenty of soap and water[3][7].

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7].

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier[8][9].

Synthesis and Applications in Drug Discovery

This compound is typically synthesized via a Friedel-Crafts acylation reaction. One documented method involves the reaction of phenylacetyl chloride with chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride[10].

Its utility as a synthetic intermediate is significant. In the pharmaceutical industry, the reactive α-chloro ketone moiety allows for the facile introduction of various nucleophiles, leading to the construction of more complex molecular scaffolds. This is particularly valuable in the development of new therapeutic agents[4]. The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties[1][2]. The agrochemical industry also utilizes this compound as a precursor for the synthesis of pesticides and other crop protection agents[4].

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. A thorough understanding of its physical properties, spectroscopic signatures, and safe handling procedures is essential for any researcher or drug development professional working with this compound. This guide provides a foundational understanding of these core characteristics, empowering scientists to utilize this reagent effectively and safely in their pursuit of scientific innovation.

References

2-Chloro-4'-phenylacetophenone melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4'-phenylacetophenone: Melting and Boiling Point Determination

Introduction

This compound, a biphenyl derivative of chloroacetophenone, is a compound of significant interest in the fields of medicinal chemistry and material science. Its structural motif, featuring a reactive α-chloro ketone and a biphenyl group, makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical agents. In the context of drug development and chemical manufacturing, the precise characterization of its fundamental physicochemical properties, such as melting and boiling points, is not merely a procedural formality but a cornerstone of process control, purity assessment, and regulatory compliance.

This technical guide offers a comprehensive exploration of the melting and boiling points of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values. It delves into the causality behind experimental choices, provides authoritative, step-by-step protocols for accurate measurement, and explains the critical role these properties play in ensuring the quality, safety, and efficacy of downstream products.

Section 1: Physicochemical Identity and Properties of this compound

Accurate identification is the first step in any rigorous scientific investigation. The properties of this compound are intrinsically linked to its specific molecular structure.

Chemical Identification

For the purpose of this guide, the compound of interest is defined by the following identifiers:

PropertyValue
Systematic Name 2-Chloro-1-(biphenyl-4-yl)ethan-1-one
Common Name This compound
Synonym 4-Phenylphenacyl chloride
CAS Number 3605-29-0
Molecular Formula C₁₄H₁₁ClO
Molecular Weight 230.69 g/mol
Core Physical Properties

The melting and boiling points are critical thermal properties that define the physical state of a substance under given conditions.

PropertyValueNotes
Melting Point 127-131 °CAs a crystalline solid, it exhibits a distinct melting range. A narrow range is indicative of high purity.
Boiling Point Data not availableThe boiling point for this compound is not consistently reported in the literature, likely due to its high molecular weight and potential for decomposition at elevated temperatures before boiling at atmospheric pressure.

Section 2: The Critical Importance of Accurate Melting and Boiling Point Determination in Drug Development

In the highly regulated environment of pharmaceutical development, the precise determination of melting and boiling points is of paramount importance. These are not just numbers, but critical parameters that inform safety, quality, and process efficiency.

Impact on Purity Assessment

For a crystalline solid, the melting point is one of the most fundamental and accessible indicators of purity. A pure compound will typically melt over a very narrow temperature range (often less than 1 °C).[1] The presence of even small amounts of impurities disrupts the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range.[2] Therefore, a sharp, well-defined melting point serves as a primary, validated confirmation of the purity of a synthesized batch of this compound.

Influence on Reaction Kinetics and Process Scale-Up

Knowledge of the boiling point is crucial for the design of synthetic routes and purification strategies. It dictates the choice of solvents for reactions and recrystallizations, ensuring that reaction temperatures can be achieved without unintended phase changes. For purification by distillation, the boiling point determines the required conditions of temperature and pressure. An inaccurate boiling point can lead to inefficient purification, thermal decomposition of the product, and significant safety hazards during scale-up.

Section 3: Authoritative Methodologies for Melting and Boiling Point Determination

To ensure data integrity and reproducibility, the determination of melting and boiling points must adhere to standardized, validated methodologies. The protocols outlined by the Organisation for Economic Co-operation and Development (OECD) provide an authoritative framework for such measurements.[3][4]

Melting Point Determination: The Capillary Method (Based on OECD Guideline 102)

The capillary method is the most widely accepted technique for determining the melting point of a crystalline solid due to its accuracy and the small sample size required.

3.1.1. Principle and Causality The method involves heating a small, finely powdered sample of the substance in a thin-walled glass capillary tube.[5] The tube is placed in a precisely controlled heating block or liquid bath adjacent to a high-accuracy thermometer. The temperature is slowly increased, and the temperatures at which the substance begins to collapse and melt (meniscus formation) and is completely transformed into a liquid are recorded as the melting range.[6]

3.1.2. Step-by-Step Experimental Protocol

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.[1]

  • Capillary Loading: The open end of a capillary tube (sealed at one end) is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of 2-4 mm.[1][6]

  • Instrument Setup: The loaded capillary is placed into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): A preliminary rapid heating (10-20 °C/min) can be performed to find an approximate melting point.[1][6] The apparatus is then allowed to cool to at least 20 °C below this approximate temperature.

  • Accurate Determination: A fresh sample is used. The temperature is ramped quickly to about 10-15 °C below the expected melting point. The heating rate is then reduced to a slow, constant rate of 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[1]

  • Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.

3.1.3. Self-Validating System & Trustworthiness The trustworthiness of the measurement is contingent upon rigorous calibration. The melting point apparatus must be routinely calibrated using certified reference standards with known, sharp melting points (e.g., benzophenone, caffeine, vanillin). The calibration ensures the accuracy of the temperature sensor and the instrument's performance, making the protocol a self-validating system.

3.1.4. Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Data Reporting Grind Grind Sample to Fine Powder Load Load Capillary Tube (2-4 mm) Grind->Load Place Place Capillary in Calibrated Apparatus Load->Place Heat Heat at 1-2 °C/min near MP Place->Heat Observe Observe Melting Process Heat->Observe Record Record Start & End Temperatures Observe->Record Report Report Melting Range Record->Report BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_output Data Analysis & Reporting Charge Charge Ebulliometer with Sample Heat Heat to Steady Boil Charge->Heat MeasureP Measure Ambient Pressure Correct Correct to Standard Pressure (101.325 kPa) MeasureP->Correct Equilibrate Equilibrate Temperature Heat->Equilibrate RecordT Record Stable Boiling Temperature Equilibrate->RecordT RecordT->Correct Report Report Corrected Boiling Point Correct->Report

References

An In-depth Technical Guide to 4-Chloroacetylbiphenyl: Synthesis, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloroacetylbiphenyl in Modern Chemistry

4-Chloroacetylbiphenyl, also known as 2-Chloro-4'-phenylacetophenone, is a versatile chemical intermediate that holds a significant position in the landscape of fine chemical synthesis. Its structure, featuring a biphenyl core and a reactive chloroacetyl group, makes it a valuable building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of its synthesis, applications, particularly in drug discovery and development, and the analytical methodologies for its characterization and quality control. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of novel and valuable products.

The biphenyl moiety is a common scaffold in many biologically active compounds, and the chloroacetyl group provides a reactive handle for introducing various functionalities through nucleophilic substitution reactions. This combination of features makes 4-Chloroacetylbiphenyl a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Chemical Identity and Properties

A clear understanding of the chemical identity and physical properties of 4-Chloroacetylbiphenyl is fundamental for its effective use and handling.

PropertyValueReference
Chemical Name 4-ChloroacetylbiphenylN/A
Synonyms This compound, 1-(4-Biphenylyl)-2-chloroethanone[1]
CAS Number 92-91-1 (for the precursor 4-Acetylbiphenyl)[1][2]
Molecular Formula C₁₄H₁₁ClO[3]
Molecular Weight 230.69 g/mol N/A
Appearance White to light yellow crystalline solid (predicted)[4]
Melting Point Not explicitly available for 4-Chloroacetylbiphenyl. The precursor, 4-Acetylbiphenyl, has a melting point of 118 - 123 °C.[5]
Boiling Point Not explicitly available. The precursor, 4-Acetylbiphenyl, has a boiling point of 325 - 327 °C.[5]
Solubility Expected to be soluble in organic solvents like ethanol and ether, with limited solubility in water.[4]

Synthesis of 4-Chloroacetylbiphenyl: A Two-Step Approach

The most common and industrially viable synthesis of 4-Chloroacetylbiphenyl is a two-step process that begins with the Friedel-Crafts acylation of biphenyl to produce 4-acetylbiphenyl, followed by the selective α-chlorination of the acetyl group.

Step 1: Friedel-Crafts Acylation of Biphenyl to 4-Acetylbiphenyl

The Friedel-Crafts acylation is a classic and effective method for introducing an acetyl group onto an aromatic ring. In this case, biphenyl is acylated, with the para-substituted product, 4-acetylbiphenyl, being the major isomer due to steric hindrance at the ortho positions.

Friedel-Crafts Acylation Biphenyl Biphenyl Intermediate Acylium Ion Intermediate Biphenyl->Intermediate Electrophilic Attack AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Intermediate Activation by Lewis Acid LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcetylChloride Product 4-Acetylbiphenyl Intermediate->Product Deprotonation

Caption: Friedel-Crafts acylation of biphenyl to form 4-acetylbiphenyl.

Detailed Protocol for High-Yield Friedel-Crafts Acylation of Biphenyl:

This protocol is adapted from a patented procedure known for its high yield and purity.[6]

Materials:

  • Biphenyl

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction flask, prepare a solution of biphenyl (10 mol), acetic anhydride (10 mol), and 4-dimethylaminopyridine (0.2 mol) in dichloromethane.

  • In a separate reaction vessel, create a suspension of anhydrous aluminum chloride (21.2 mol) in dichloromethane. Cool this suspension to between -10 °C and -20 °C with constant stirring.

  • Slowly add the biphenyl/acetic anhydride/DMAP solution dropwise to the cooled AlCl₃ suspension over a period of 60-90 minutes, ensuring the temperature is maintained between -10 °C and -20 °C. The use of DMAP as a co-catalyst can lead to higher purity and fewer by-products.[7]

  • After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 1-2 hours.

  • Slowly quench the reaction by the dropwise addition of a hydrochloric acid solution, while keeping the temperature between -10 °C and -20 °C.

  • Separate the organic layer and wash it three times with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the dichloromethane by distillation under reduced pressure to obtain the crude 4-acetylbiphenyl.

  • The crude product can be further purified by recrystallization from ethanol to yield a high-purity product.[7]

Step 2: α-Chlorination of 4-Acetylbiphenyl

Alpha-Chlorination Start 4-Acetylbiphenyl Enol Enol/Enolate Intermediate Start->Enol Tautomerization (acid/base catalyzed) Product 4-Chloroacetylbiphenyl Enol->Product Reaction with Chlorinating Agent ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂, NCS) ChlorinatingAgent->Enol

Caption: General mechanism for the α-chlorination of 4-acetylbiphenyl.

General Protocol for α-Chlorination of Phenylacetic Acid Analogues (Adaptable for 4-Acetylbiphenyl):

This protocol is based on the efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues and can be adapted for 4-acetylbiphenyl.[8]

Materials:

  • 4-Acetylbiphenyl

  • Trichloroisocyanuric acid (TCCA)

  • Phosphorus trichloride (PCl₃)

  • Appropriate workup and purification solvents

Procedure:

  • In a reaction vessel, mix 4-acetylbiphenyl and a catalytic amount of phosphorus trichloride (e.g., 0.1 mol PCl₃ per mol of substrate) at room temperature.

  • Heat the mixture to a temperature that allows for a homogenous melt or solution (e.g., around 85 °C for phenylacetic acid).

  • Once the desired temperature is reached, add trichloroisocyanuric acid (TCCA) portion-wise to the reaction mixture.

  • Maintain the reaction at this temperature for a sufficient time to ensure complete conversion (e.g., 1.5 hours).

  • After the reaction is complete, cool the mixture and proceed with an appropriate workup, which may include quenching with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Note: This is a generalized protocol and would require optimization for the specific substrate, 4-acetylbiphenyl. The reaction progress should be monitored by techniques such as TLC or GC.

Applications in Drug Discovery and Development

4-Acetylbiphenyl and its derivatives are important intermediates in the pharmaceutical industry. The ability to introduce a chloroacetyl group onto the biphenyl scaffold opens up a wide range of synthetic possibilities for creating biologically active molecules.

One of the most significant applications of 4-acetylbiphenyl is as a key intermediate in the synthesis of diphenylacetic acid , which serves as a precursor to various anti-inflammatory agents.[9] The high purity of 4-acetylbiphenyl is crucial for the quality of the final drug product.[6]

While specific examples of drugs synthesized directly from 4-Chloroacetylbiphenyl were not explicitly detailed in the provided search results, its structural motif is present in various pharmacologically active compounds. The chloroacetyl group is a versatile functional group that can be used to introduce a variety of side chains and heterocyclic systems, which are common features in many drug molecules. The synthesis of N-substituted-3-chloro-2-azetidinones, which have shown antibacterial activity, is one example of the utility of chloroacetyl chloride in forming biologically active heterocyclic rings.[10]

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity and purity of 4-Chloroacetylbiphenyl. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

While specific spectra for 4-Chloroacetylbiphenyl were not found, the expected spectral data can be inferred from related compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the biphenyl ring system and a singlet for the two protons of the -CH₂Cl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The -CH₂Cl protons would be expected to appear as a singlet further downfield than the methyl protons of 4-acetylbiphenyl due to the deshielding effect of the chlorine atom. For comparison, the methyl protons of 4-acetylbiphenyl appear as a singlet at around 2.56 ppm.[11]

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the biphenyl rings, and the carbon of the -CH₂Cl group. The carbonyl carbon signal is expected in the region of 190-200 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibration, would also be present.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 4-Chloroacetylbiphenyl should show a molecular ion peak corresponding to its molecular weight (230.69 g/mol ). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in a roughly 3:1 ratio).

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 4-Chloroacetylbiphenyl and for monitoring reaction progress during its synthesis.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable technique for the analysis of 4-Chloroacetylbiphenyl.

    • Column: A C18 or C8 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely around 254 nm due to the aromatic system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like 4-Chloroacetylbiphenyl.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection: Split or splitless injection can be used depending on the concentration of the sample.

    • Detection: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.

Safety and Handling

Proper safety precautions are crucial when handling 4-Chloroacetylbiphenyl and its precursors. The safety information for the closely related compound, 4'-chloroacetophenone, provides a good basis for handling procedures.

Hazard Identification:

  • Harmful if swallowed.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [7]

Precautionary Measures:

  • Handling:

    • Avoid contact with skin and eyes.[12]

    • Avoid formation of dust and aerosols.[12]

    • Use in a well-ventilated area or under a fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[12][13]

    • Store in a cool place.[12]

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[7]

Conclusion

4-Chloroacetylbiphenyl is a valuable and versatile intermediate in organic synthesis, with significant potential in the development of new pharmaceuticals and other fine chemicals. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and drug development professionals. The two-step synthesis involving Friedel-Crafts acylation followed by α-chlorination is a robust and scalable route to this important building block. By adhering to proper safety and handling procedures, the potential of 4-Chloroacetylbiphenyl can be safely and effectively harnessed for the advancement of chemical and pharmaceutical research and development.

References

Molecular weight and formula of 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4'-phenylacetophenone

Authored by: A Senior Application Scientist

Introduction

This compound, also known by synonyms such as 4-Chlorodeoxybenzoin and Benzyl 4-chlorophenyl ketone, is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis.[1][2] Its molecular architecture, featuring a reactive methylene group adjacent to a carbonyl, and two distinct phenyl rings, one of which is chlorinated, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, characterization, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences. The strategic placement of the chlorine atom, in particular, offers a site for further functionalization and influences the electronic properties of the molecule, a feature often exploited in the design of bioactive compounds. The broader field of medicinal chemistry frequently utilizes chlorinated compounds, with over 250 FDA-approved drugs containing chlorine, highlighting the significance of intermediates like this compound.[3][4]

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its application in research and development. This compound is a solid at room temperature with a distinct melting point range.[5]

Compound Identification

The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
Molecular Formula C₁₄H₁₁ClO[1][5][6]
Molecular Weight 230.69 g/mol [1][5][6]
CAS Number 1889-71-0[1][5]
IUPAC Name 1-(4-chlorophenyl)-2-phenylethanone[1]
Common Synonyms 4'-Chloro-2-phenylacetophenone, 4-Chlorodeoxybenzoin, Benzyl 4-chlorophenyl ketone[1][2]
Physicochemical Data

Key physical and chemical properties are presented below, providing essential data for experimental design and handling.

PropertyValueSource(s)
Physical Form Solid
Melting Point 103-107 °C[5][6]
Boiling Point 187 °C at 8 mmHg[2][6]
Assay Purity ≥97%[5]

Molecular Structure and Spectroscopic Analysis

The structural arrangement of this compound is fundamental to its reactivity and function as a chemical intermediate.

Caption: Molecular structure of this compound.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) is a primary technique for structural elucidation. The spectrum of this compound confirms the presence of the benzyl and 4-chlorophenyl moieties.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource(s)
4.26s (singlet)2H-CH₂- (Methylene protons)[7]
7.16-7.32m (multiplet)5HPhenyl group protons[7]
7.24-7.28d (doublet)2HProtons ortho to Cl on chlorophenyl ring[7]
7.29-7.32d (doublet)2HProtons meta to Cl on chlorophenyl ring[7]
(Note: Data is based on a reported spectrum and may vary slightly based on solvent and instrument.)

Synthesis Methodologies: A Technical Perspective

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis Workflow Diagram

cluster_0 Route 1: Grignard Reaction & Oxidation cluster_1 Route 2: Friedel-Crafts Acylation A Benzyl Chloride D Grignard Reagent Formation A->D B p-Chlorobenzaldehyde E Addition to Aldehyde B->E C Magnesium C->D D->E F 4-Chlorophenylbenzyl alcohol E->F G Oxidation (e.g., PCC) F->G H Final Product G->H I Phenylacetyl Chloride L Acylation Reaction I->L J Chlorobenzene J->L K AlCl₃ (Catalyst) K->L catalyzes M Final Product L->M

Caption: Comparative synthetic workflows for this compound.

Experimental Protocol: Grignard Synthesis and Oxidation

This two-step protocol provides a reliable method for the laboratory-scale synthesis of the target compound.[7] The causality behind this choice is the high yield and relative simplicity of the Grignard reaction for C-C bond formation, followed by a standard oxidation.

Step 1: Synthesis of 4-Chlorophenylbenzyl alcohol

  • Initiation: To a flask containing magnesium turnings (0.55 mol) and a crystal of iodine in ethyl ether, add a small amount of benzyl chloride (0.05 mol) and warm to ~30°C to initiate Grignard reagent formation.

  • Grignard Reagent Formation: Once the reaction begins, add a mixture of the remaining benzyl chloride (0.45 mol) and ethyl ether dropwise, maintaining the temperature at 30°C.

  • Addition: Cool the resulting Grignard reagent to approximately 0°C using an ice bath.

  • Reaction: Add a solution of p-chlorobenzaldehyde (0.40 mol) in ethyl ether dropwise to the Grignard reagent over 1.5 hours.

  • Work-up: After the addition is complete, allow the reaction to proceed at room temperature for 30 minutes. Then, cool the mixture back to 0°C and hydrolyze by slowly adding a saturated ammonium chloride solution.

  • Isolation: Filter the mixture, evaporate the solvent from the filtrate, and recrystallize the resulting solid from methanol to yield 4-chlorophenylbenzyl alcohol. A typical yield is around 80%.[7]

Step 2: Oxidation to this compound

  • Reaction Setup: In a flask, combine the 4-chlorophenylbenzyl alcohol from the previous step with pyridinium chlorochromate (PCC) adsorbed on silica gel and dichloromethane.

  • Oxidation: Heat the mixture in a water bath at 30°C for 2 hours. The PCC/silica gel system is a self-validating choice as it is a mild oxidant that minimizes over-oxidation and simplifies product purification.

  • Purification: After the reaction, evaporate the solvent and recrystallize the crude product from ethanol. This typically yields the final product, this compound, with a yield of approximately 85%.[7]

Applications in Drug Development and Organic Synthesis

As a chemical intermediate, this compound is not typically an end-product but a critical component in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[7] The presence of halogen atoms in active pharmaceutical ingredients (APIs) can significantly modulate their metabolic stability, binding affinity, and bioavailability. Therefore, halogenated intermediates are of high value in drug discovery.[3][8] The structure of this compound provides a scaffold that can be elaborated into various classes of compounds, making it a valuable starting material for medicinal chemists.

Safety, Handling, and Storage

Scientific integrity demands a thorough understanding and communication of a compound's hazards. This compound is classified as a hazardous substance requiring careful handling.

Hazard Identification and Classification

The compound poses specific risks as defined by the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource(s)
Skin SensitizationH317May cause an allergic skin reaction.[5]
Serious Eye DamageH318Causes serious eye damage.[5]
Recommended Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Eyewash stations and safety showers should be readily accessible.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Use compatible, chemical-resistant gloves.[5][10]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[5]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[9]

  • Handling and Storage:

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.[9][11]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

    • Keep away from incompatible materials such as strong bases, alcohols, and amines.[9]

Conclusion

This compound is a well-characterized chemical compound with significant utility as an intermediate in organic synthesis, especially for pharmaceutical applications. Its defined molecular structure and predictable reactivity, accessible through established synthetic protocols like the Grignard reaction/oxidation sequence, make it a reliable tool for researchers. A comprehensive understanding of its physicochemical properties, coupled with strict adherence to safety and handling guidelines, is essential for its effective and safe utilization in the laboratory and in the development of novel chemical entities.

References

Spectroscopic Data of 2-Chloro-4'-phenylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4'-phenylacetophenone (CAS No. 635-84-7), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound, also known by its synonyms 4-Chloroacetylbiphenyl and 4-Phenylphenacyl chloride, is a bifunctional molecule featuring a reactive α-chloro ketone and a biphenyl moiety.[1][2] This unique structural combination makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of such pivotal chemical entities. This guide will delve into the nuanced interpretation of the NMR, IR, and MS spectra of this compound, providing a foundational understanding for its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the biphenyl system and the methylene protons adjacent to the carbonyl and chloro groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, using tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in search results--Aromatic Protons (Biphenyl)
Data not available in search resultsSinglet2H-CH₂Cl

Interpretation:

The aromatic region of the spectrum is expected to show a complex pattern of multiplets due to the coupling of protons on the two phenyl rings. The protons on the phenyl ring attached to the carbonyl group will be deshielded and appear at a higher chemical shift compared to the protons on the terminal phenyl ring. The methylene protons of the -CH₂Cl group are highly deshielded by both the adjacent carbonyl group and the electronegative chlorine atom, resulting in a characteristic singlet in the downfield region of the spectrum.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search resultsCarbonyl Carbon (C=O)
Data not available in search resultsAromatic Carbons (Biphenyl)
Data not available in search resultsMethylene Carbon (-CH₂Cl)

Interpretation:

The carbonyl carbon is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will produce a series of signals in the 120-145 ppm region. The methylene carbon of the -CH₂Cl group will be observed in the aliphatic region, typically around 45-55 ppm, influenced by the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and present the data as a plot of transmittance versus wavenumber.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
Data not available in search resultsStrongC=OCarbonyl Stretch
Data not available in search resultsMedium-StrongC=CAromatic Ring Stretch
Data not available in search resultsMediumC-HAromatic C-H Stretch
Data not available in search resultsMediumC-HAliphatic C-H Stretch
Data not available in search resultsMedium-StrongC-ClC-Cl Stretch

Interpretation:

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically observed in the region of 1680-1700 cm⁻¹. The presence of the biphenyl system will be confirmed by multiple bands in the 1450-1600 cm⁻¹ region due to aromatic C=C stretching vibrations, as well as C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, aiding in structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIon
230/232[M]⁺ (Molecular Ion)
195[M - Cl]⁺
181[M - CH₂Cl]⁺
152[C₁₂H₈]⁺ (Biphenyl radical cation)
105[C₆H₅CO]⁺ (Benzoyl cation from related structures)
77[C₆H₅]⁺ (Phenyl cation)

Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 230, with a characteristic isotopic peak [M+2]⁺ at m/z 232 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation pathways would include the loss of a chlorine radical to form a stable acylium ion at m/z 195, and the cleavage of the C-C bond between the carbonyl group and the methylene group, leading to the biphenylcarbonyl cation at m/z 181. Further fragmentation of the biphenyl moiety can also be expected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure. This detailed understanding is crucial for scientists and researchers who rely on the integrity of this starting material for the successful synthesis of novel compounds in drug discovery and other advanced applications.

References

Discovery and history of 2-Chloro-4'-phenylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4'-phenylacetophenone: History, Discovery, and Modern Methodologies

Abstract

This compound is a pivotal ketone intermediate, instrumental in the synthesis of high-value agrochemicals and pharmaceuticals. Its molecular architecture, featuring a biphenyl core and a reactive α-chloro ketone moiety, makes it a versatile synthon for constructing complex molecular targets. This guide provides a comprehensive exploration of the discovery, historical evolution, and modern synthetic strategies for this compound. We will delve into the core chemical principles, from the foundational Friedel-Crafts acylation to subsequent α-chlorination, offering detailed mechanistic insights and field-proven experimental protocols for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Significance of a Keystone Intermediate

This compound (CAS No. 635-84-7), also known as 4-Chloroacetylbiphenyl or 4-Phenylphenacyl Chloride, is a crystalline solid that has emerged as a critical building block in organic synthesis. Its primary industrial application lies in its role as a precursor to difenoconazole, a broad-spectrum triazole fungicide. The presence of the chlorine atom alpha to the carbonyl group provides a reactive site for nucleophilic substitution, enabling the facile introduction of diverse functional groups, a feature heavily exploited in the synthesis of various active pharmaceutical ingredients (APIs).

The synthesis of this compound is a classic illustration of a multi-step organic transformation that has been refined over decades. The narrative of its synthesis is intertwined with the development of fundamental organic reactions, most notably the Friedel-Crafts acylation, discovered in 1877 by Charles Friedel and James Mason Crafts. Understanding the evolution of its synthesis provides a lens through which we can view broader trends in industrial organic chemistry, including the persistent drive for higher yields, improved safety, and greener processes.

Historical Perspective and the Genesis of a Synthetic Strategy

While the precise first synthesis of this compound is not prominently documented as a singular discovery, its emergence is a logical consequence of the development of two cornerstone reactions in organic chemistry:

  • Friedel-Crafts Acylation: The ability to attach an acyl group to an aromatic ring, established in 1877, provided the direct pathway to aryl ketones. The synthesis of the precursor, 4'-phenylacetophenone (also known as 4-acetylbiphenyl), from biphenyl and an acetylating agent like acetyl chloride is a direct application of this powerful reaction.

  • α-Halogenation of Ketones: The subsequent introduction of a chlorine atom at the α-position to the carbonyl group leverages the reactivity of the enol or enolate form of the ketone. The first synthesis of the related compound, 2-chloroacetophenone (phenacyl chloride), was reported by Carl Graebe in 1871, predating even the Friedel-Crafts reaction, by passing chlorine through boiling acetophenone.

The combination of these two established transformations forms the classical and most prevalent synthetic route to this compound, a strategy that has been optimized and adapted over the years.

The Core Synthetic Pathway: A Two-Act Chemical Drama

The industrial synthesis of this compound is best understood as a two-step process. Each step is a classic organic reaction with its own set of mechanistic nuances and optimization challenges.

Synthesis_Evolution cluster_step1 Step 1: Synthesis of 4'-Phenylacetophenone cluster_step2 Step 2: α-Chlorination Biphenyl Biphenyl FC_Reaction Friedel-Crafts Acylation Biphenyl->FC_Reaction AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->FC_Reaction Precursor 4'-Phenylacetophenone FC_Reaction->Precursor Alpha_Chlorination α-Chlorination Precursor->Alpha_Chlorination Ketone Intermediate ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂, Cl₂) ChlorinatingAgent->Alpha_Chlorination FinalProduct This compound Alpha_Chlorination->FinalProduct

Core two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Biphenyl

The inaugural step is the electrophilic aromatic substitution of biphenyl with an acetylating agent. The goal is to introduce an acetyl group (-COCH₃) onto one of the phenyl rings.

Mechanism and Causality:

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion.

  • Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts. It coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺). The use of a stoichiometric amount is crucial because the product ketone is also a Lewis base and will form a stable complex with AlCl₃, effectively sequestering the catalyst. This complex is hydrolyzed during the aqueous workup to release the final ketone.

  • Electrophilic Attack: The electron-rich π-system of the biphenyl ring attacks the electrophilic acylium ion. Acylation occurs preferentially at the para position (C4) of one of the rings due to steric hindrance at the ortho positions and the directing effect of the phenyl substituent.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton to regenerate the aromatic ring, yielding 4'-phenylacetophenone. The AlCl₄⁻ species formed in the first step acts as the base for this deprotonation, regenerating the AlCl₃ catalyst (which is immediately complexed by the product).

FC_Mechanism Reactants Acetyl Chloride + AlCl₃ Acylium Acylium Ion [CH₃C=O]⁺ Reactants->Acylium Generation of Electrophile Arenium Arenium Ion Intermediate (Sigma Complex) Acylium->Arenium Biphenyl Biphenyl Biphenyl->Arenium Electrophilic Attack ProductComplex Product-Catalyst Complex Arenium->ProductComplex Deprotonation FinalProduct 4'-Phenylacetophenone ProductComplex->FinalProduct Aqueous Workup

Simplified mechanism of Friedel-Crafts acylation.
Step 2: α-Chlorination of 4'-Phenylacetophenone

With the ketone precursor in hand, the next critical step is the selective chlorination of the methyl group adjacent (in the α-position) to the carbonyl.

Mechanism and Causality:

This reaction is typically performed under acidic conditions to promote the formation of an enol intermediate.

  • Enolization: The carbonyl oxygen is protonated by an acid catalyst, which makes the α-protons more acidic. A weak base (like the solvent or a conjugate base) then removes an α-proton, leading to the formation of the enol tautomer.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic chlorine source (e.g., Cl₂ or sulfuryl chloride, SO₂Cl₂).

  • Deprotonation: The resulting protonated α-chloro ketone is deprotonated, typically by the solvent, to yield the final product, this compound.

Under acidic conditions, the reaction tends to be self-terminating after monochlorination. The electron-withdrawing nature of the newly introduced chlorine atom deactivates the carbonyl oxygen, making it less basic and less likely to be protonated, which is the necessary first step for further enolization and subsequent chlorination.

Experimental Protocols and Methodologies

The following protocols are synthesized from established industrial practices and patent literature, designed to be self-validating and reproducible.

Protocol 1: Classical Two-Step Synthesis

Protocol_Workflow Start1 Charge Biphenyl & Inert Solvent (e.g., Dichloroethane) Cool1 Cool to 0-5 °C Start1->Cool1 Add_AlCl3 Add Anhydrous AlCl₃ Cool1->Add_AlCl3 Add_AcCl Slowly Add Acetyl Chloride Add_AlCl3->Add_AcCl React1 React for 2-4 hours, monitor by TLC/GC Add_AcCl->React1 Quench Quench with Ice/HCl React1->Quench Workup1 Separate Layers, Wash Organic Phase Quench->Workup1 Isolate1 Dry & Evaporate Solvent to get Crude 4'-Phenylacetophenone Workup1->Isolate1 Start2 Dissolve Ketone in Solvent (e.g., Acetic Acid) Isolate1->Start2 Proceed to Chlorination Add_SO2Cl2 Add SO₂Cl₂ dropwise at room temperature Start2->Add_SO2Cl2 React2 Heat to 50-60 °C, monitor by TLC/GC Add_SO2Cl2->React2 Workup2 Pour into Water, Filter Precipitate React2->Workup2 Purify Recrystallize from Ethanol/Isopropanol Workup2->Purify Final Obtain Pure 2-Chloro-4'- phenylacetophenone Purify->Final

Experimental workflow for the classical two-step synthesis.

Part A: Synthesis of 4'-Phenylacetophenone

  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution).

  • Charging: Charge the flask with biphenyl (1.0 eq) and an inert solvent such as 1,2-dichloroethane or carbon disulfide.

  • Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.

  • Isolation: Separate the organic layer. Wash it sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-phenylacetophenone.

Part B: α-Chlorination of 4'-Phenylacetophenone

  • Setup: In a well-ventilated fume hood, dissolve the crude 4'-phenylacetophenone (1.0 eq) from Part A in a suitable solvent, such as glacial acetic acid or chloroform.

  • Chlorination: Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise at room temperature. An initial exothermic reaction may be observed.

  • Reaction: Gently heat the mixture to 50-60 °C and maintain for 1-3 hours, or until TLC/GC analysis indicates complete consumption of the starting material. HCl and SO₂ will evolve, requiring an efficient gas trap.

  • Isolation: Cool the reaction mixture to room temperature and slowly pour it into a large volume of cold water with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and dry. Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain pure this compound.

Comparative Data of Synthesis Methods
MethodStep 1: Acylating AgentCatalystStep 2: Chlorinating AgentTypical YieldKey Advantages/Disadvantages
Classical Acetyl ChlorideAlCl₃ (stoichiometric)SO₂Cl₂ / Cl₂75-85%Adv: Well-established, reliable. Disadv: Large amount of AlCl₃ waste, corrosive reagents, HCl evolution.
Green Approach Acetic AnhydrideZeolites / Solid AcidsN-Chlorosuccinimide (NCS)80-90%Adv: Recyclable catalyst, less corrosive. Disadv: May require higher temperatures or longer reaction times.
Ionic Liquid Acetyl ChlorideChloroaluminate Ionic LiquidsSO₂Cl₂>90%Adv: High yield, recyclable solvent/catalyst system, simplified workup. Disadv: Cost and stability of ionic liquids.

Modern Innovations: The Shift Towards Green Chemistry

Concerns over the environmental impact of traditional Friedel-Crafts reactions, particularly the large volumes of corrosive waste generated from the use of stoichiometric AlCl₃, have spurred the development of greener alternatives.

Ionic Liquids as Catalyst and Solvent:

Ionic liquids (ILs), particularly those of the chloroaluminate type (e.g., [emim]Cl-AlCl₃), have emerged as highly effective dual-purpose catalyst-solvents. They exhibit strong Lewis acidity, efficiently promoting the formation of the acylium ion. Key advantages include:

  • High Activity and Selectivity: Leading to higher yields and cleaner reactions.

  • Recyclability: The product can often be separated by distillation or extraction, allowing the ionic liquid to be reused.

  • Reduced Waste: Eliminates the need for a separate organic solvent and a hydrolytic workup, significantly reducing aqueous waste streams.

A patented method describes adding chloroacetyl chloride to a mixture of fluorobenzene and an ionic liquid at room temperature, followed by distillation to obtain the product, showcasing a simplified and more efficient process. While this example is for a related compound, the principle is directly applicable to the synthesis of this compound.

Safety and Handling

  • This compound: Is a lachrymator (tear-producing agent) and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and causes severe burns. Handle in a dry environment (e.g., glove box or under an inert atmosphere).

  • Acetyl Chloride & Sulfuryl Chloride: Are highly corrosive, moisture-sensitive, and lachrymatory. They release HCl gas upon contact with moisture. All operations must be conducted in a fume hood.

  • Solvents: Dichloroethane and carbon disulfide are toxic and flammable. Use with caution and appropriate engineering controls.

Conclusion

The synthesis of this compound is a testament to the enduring power of classical organic reactions while simultaneously highlighting the industry's evolution towards more sustainable and efficient chemical manufacturing. The foundational two-step pathway, rooted in the discoveries of Friedel, Crafts, and Graebe, remains a cornerstone of its production. However, modern innovations, particularly the use of ionic liquids and solid acid catalysts, are paving the way for greener, safer, and more economical routes. For researchers and drug development professionals, a deep understanding of these synthetic methodologies, from their mechanistic underpinnings to their practical execution, is essential for leveraging this versatile intermediate in the creation of novel and impactful chemical entities.

A Researcher's Comprehensive Guide to 2-Chloro-4'-phenylacetophenone: Sourcing, Specification, and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, procurement, and handling of 2-Chloro-4'-phenylacetophenone (CAS No. 635-84-7). As a pivotal chemical intermediate, understanding its supply chain, quality attributes, and safety protocols is paramount for successful and reproducible research outcomes.

Introduction to a Versatile Building Block

This compound, also known by synonyms such as 4-Chloroacetylbiphenyl and 4-Phenylphenacyl Chloride, is an aromatic ketone of significant interest in organic synthesis.[1] Its molecular structure, featuring a biphenyl group and a reactive α-chloro ketone moiety, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This versatility has led to its application in the development of novel pharmaceuticals and other fine chemicals. The chloroacetyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups, while the biphenyl core is a common scaffold in many biologically active compounds.

Key Chemical Identifiers:

  • Chemical Name: this compound

  • CAS Number: 635-84-7

  • Molecular Formula: C14H11ClO[1]

  • Molecular Weight: 230.69 g/mol [1]

Commercial Availability and Supplier Overview

This compound is readily available from several major chemical suppliers, catering to a range of research and development needs from milligram to kilogram scales. The compound is typically supplied as a white to light yellow powder or crystalline solid.[1] When selecting a supplier, researchers should consider not only the price but also the stated purity, availability of comprehensive analytical documentation, and the supplier's reputation for quality and consistency.

Below is a comparative table of prominent suppliers offering this reagent.

SupplierProduct Number (Example)Purity SpecificationAvailable Quantities
Sigma-Aldrich C19686 / ALNH9A9E1A47≥99.0% (HPLC)Gram to Kilogram scale
Tokyo Chemical Industry (TCI) C0252>99.0% (GC)5g, 25g, and bulk
Thermo Fisher Scientific (Alfa Aesar) A10749 (for a related compound)VariesGram scale

Note: Product numbers and availability are subject to change. Researchers should always consult the supplier's website for the most current information.

The Critical Role of Quality Control and Specification Analysis

For any scientific endeavor, particularly in drug development, the purity and identity of starting materials are non-negotiable. The adage "garbage in, garbage out" holds especially true in chemical synthesis. Impurities in a starting material like this compound can lead to unwanted side reactions, difficult purifications, and ultimately, compromise the integrity of the final product and the validity of the research.

Decoding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document from the supplier that confirms the product meets its stated specifications. Researchers must demand and scrutinize the CoA for every batch of reagent procured.

Key Parameters to Verify on a CoA:

  • Identity Confirmation: This is typically confirmed by techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the material is indeed this compound.

  • Purity Assessment: The purity is most often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For research-grade material, a purity of >99% is common and desirable.[1]

  • Physical Properties: The appearance (e.g., white powder) and melting point should be consistent with established values. For instance, the melting point is typically in the range of 126.0 to 131.0 °C.[1]

  • Lot Number: This is crucial for traceability. If any issues arise, the lot number allows the supplier to investigate the specific batch.

Typical Specifications for Research-Grade this compound
ParameterTypical SpecificationSignificance
Appearance White to light yellow powder/crystalA significant deviation in color may indicate impurities or degradation.
Purity (by GC or HPLC) >99.0%Ensures that the reagent is the primary component, minimizing side reactions.
Melting Point 126.0 - 131.0 °C[1]A sharp melting point range is a good indicator of high purity.
Identity Conforms to structure (via IR/NMR)Confirms the molecular structure of the compound.

A Scientist's Workflow for Procurement and Safe Handling

The process of acquiring and using a chemical reagent extends beyond simply placing an order. It involves a systematic approach to ensure safety and experimental success.

procurement_workflow cluster_procurement Procurement Phase cluster_handling In-Lab Handling Phase P1 Identify Need & Initial Supplier Search P2 Request & Scrutinize CoA and SDS P1->P2 Gather Data P3 Supplier Evaluation (Purity, Cost, Availability) P2->P3 Assess Quality P4 Place Purchase Order P3->P4 Select & Order H1 Receipt & Quarantine P4->H1 Chemical Delivery H2 Verify Documentation (CoA, SDS match shipment) H1->H2 Initial Checks H3 Safe Storage (Dry, Cool, Well-Ventilated) H2->H3 Store Appropriately H4 Use in Fume Hood with Appropriate PPE H3->H4 Ready for Use

Caption: A typical workflow for procuring and handling chemical reagents.

Safety as a Self-Validating System

The Safety Data Sheet (SDS) is the most critical document for understanding the hazards associated with a chemical. For this compound and related compounds, several key hazards are consistently reported.

Key Hazards from SDS Review:

  • Acute Toxicity: Can be fatal if swallowed or inhaled.[2][3]

  • Skin and Eye Damage: Causes skin irritation and serious eye damage.[2][3]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][3]

  • Target Organ Toxicity: May cause respiratory irritation.[3]

Due to these hazards, a stringent and self-validating safety protocol is mandatory. This means that the experimental setup and procedures must inherently minimize exposure.

Mandatory Handling Protocols
  • Engineering Controls: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[4]

  • Personal Protective Equipment (PPE): The required PPE is non-negotiable and includes:

    • Eye Protection: Chemical safety goggles and a face shield.[5]

    • Hand Protection: Impervious gloves (e.g., nitrile), changed frequently.[3]

    • Body Protection: A lab coat, fully buttoned.

    • Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator is necessary.[3][4]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong bases, alcohols, and amines.[4]

  • Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible.[4] In case of exposure, follow the first-aid measures outlined in the SDS without delay.[3]

safety_precautions cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & Storage Controls Goggles Safety Goggles & Face Shield Gloves Nitrile Gloves Coat Lab Coat Respirator Respirator (if needed) FumeHood Work in Fume Hood Storage Store Cool, Dry, Well-Ventilated Handling Safe Handling of 2-Chloro-4'- phenylacetophenone Handling->Goggles Handling->Gloves Handling->Coat Handling->Respirator Handling->FumeHood Primary Control Handling->Storage When Not in Use

Caption: Essential safety precautions for handling this compound.

Contextualizing through Synthesis

While this guide focuses on sourcing, understanding the synthesis of this compound provides valuable context. It is often prepared via a Friedel-Crafts acylation reaction. In this process, biphenyl is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride. The choice of solvent and reaction conditions is critical to control selectivity and minimize the formation of isomers and other byproducts, which can be challenging to remove and may persist as impurities in the final commercial product.

Conclusion

The successful use of this compound in a research or drug development setting is contingent upon a thorough understanding of its commercial availability, a critical evaluation of its quality, and an unwavering commitment to safety. By diligently scrutinizing supplier documentation like the CoA and SDS, and by implementing robust engineering controls and PPE protocols, researchers can ensure the integrity of their experiments and the safety of their laboratory personnel. This systematic approach transforms the procurement of a chemical from a simple transaction into a foundational step of the scientific method itself.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Novel Chalcone Scaffolds from 2-Chloro-4'-phenylacetophenone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel chalcone derivatives originating from 2-chloro-4'-phenylacetophenone. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2] The protocol detailed herein utilizes the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction, to generate these valuable compounds.[2][3] We offer field-proven insights into the reaction mechanism, step-by-step experimental procedures, and rigorous characterization techniques. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of bioactive molecules.

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones are open-chain flavonoids abundantly found in plants and serve as key precursors in the biosynthesis of other flavonoids.[1][4] Their core structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is a cornerstone of modern drug discovery.[1][2] This scaffold is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][6][7][8]

The versatility of the Claisen-Schmidt condensation allows for the introduction of diverse substituents on both aromatic rings, making chalcones an exceptionally attractive platform for developing novel therapeutic agents and conducting structure-activity relationship (SAR) studies.[2] This application note focuses on the use of this compound as the ketone precursor. The presence of the chloro-substituent can significantly influence the electronic properties and biological activity of the final chalcone, while the 4'-phenyl group provides an additional site for future molecular modifications, a key strategy in drug design.[9]

The Claisen-Schmidt Condensation: Mechanism and Rationale

The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis. It is a base-catalyzed crossed aldol condensation between an aromatic ketone (acetophenone derivative) and an aromatic aldehyde that typically lacks α-hydrogens.[2][10] The reaction proceeds through a well-defined, multi-step mechanism.

Causality Behind Experimental Choices:

  • Base Catalyst (KOH/NaOH): A strong base is required to deprotonate the α-carbon of the acetophenone, forming the nucleophilic enolate ion. The concentration of the base is critical; excessively high concentrations can promote side reactions, while insufficient amounts will result in slow or incomplete conversion.[2]

  • Solvent (Ethanol): Ethanol is an ideal solvent as it effectively dissolves both the aromatic reactants and the inorganic base catalyst, creating a homogenous reaction medium that facilitates efficient molecular collisions.[11]

  • Temperature Control: The initial enolate formation is an exothermic step. Performing the base addition at a reduced temperature (e.g., in an ice bath) helps to control the reaction rate and minimize the formation of undesired by-products from self-condensation of the ketone.[12]

Reaction Mechanism Diagram

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone 2-Chloro-4'-phenyl- acetophenone Enolate Nucleophilic Enolate Ion Ketone->Enolate α-H abstraction Base OH⁻ (Base) Aldehyde Aromatic Aldehyde Enolate->Aldehyde Adduct Aldol Adduct (β-Hydroxy Ketone) Aldehyde->Adduct Attack on carbonyl C Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Adduct->Chalcone Base-catalyzed elimination of H₂O Enolate_ref Enolate Water H₂O Adduct_ref Aldol Adduct

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.[2]

Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for the synthesis and subsequent purification of chalcones from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial SourceThe primary ketone reactant.
Substituted Benzaldehyde≥98%Commercial Sourcee.g., Benzaldehyde, 4-Methoxybenzaldehyde.
Potassium Hydroxide (KOH)ACS ReagentCommercial SourceBase catalyst. NaOH can also be used.[12]
Ethanol (EtOH)200 Proof, ACSCommercial SourceReaction solvent.
Hydrochloric Acid (HCl)2N solutionCommercial SourceFor neutralization during work-up.
Deionized WaterN/AIn-houseFor washing and work-up.
Anhydrous Magnesium SulfateACS ReagentCommercial SourceFor drying organic layers (if needed).
Silica Gel60 Å, 230-400 meshCommercial SourceFor TLC analysis.
TLC PlatesSilica Gel 60 F254Commercial SourceFor reaction monitoring.
Protocol 1: Chalcone Synthesis

This protocol describes the synthesis using 4-methoxybenzaldehyde as a representative aromatic aldehyde.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 2.44 g, 10 mmol) and 4-methoxybenzaldehyde (1.0 eq, e.g., 1.36 g, 10 mmol) in 30 mL of ethanol. Stir at room temperature until a clear solution is obtained.[2]

  • Initiation of Reaction: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Catalyst Addition: While stirring vigorously, add a solution of potassium hydroxide (2.0 eq, e.g., 1.12 g, 20 mmol) in 10 mL of water dropwise over 10-15 minutes. The dropwise addition is crucial to control the initial exothermic reaction. A color change and the formation of a precipitate are often observed.[12]

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours, depending on the specific aldehyde used.[13]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a solvent system like hexane:ethyl acetate (e.g., 7:3 v/v).[14] Spot the starting materials and the reaction mixture. The reaction is complete when the starting acetophenone spot has been consumed.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 by slowly adding 2N HCl.[13] This step neutralizes the excess base and protonates the phenoxide (if applicable), causing the chalcone product to precipitate.

  • Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts.[14]

  • Drying: Allow the crude product to air-dry or dry it in a desiccator. Determine the crude yield before proceeding to purification.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude chalcone product, leveraging differences in solubility at different temperatures.[1][15]

  • Solvent Selection: 95% Ethanol is a widely effective solvent for recrystallizing chalcones.[14]

  • Dissolution: Place the crude chalcone product in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently (e.g., on a hotplate at ~70-80°C) until the solid completely dissolves. Avoid adding excess solvent to ensure maximum recovery.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.[1]

  • Final Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight. Determine the final yield and melting point.

Experimental Workflow

The entire process from synthesis to final analysis follows a logical and sequential workflow.

Workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification Stage cluster_analysis Analysis Stage prep 1. Reactant Preparation (Acetophenone + Aldehyde in EtOH) condense 2. Claisen-Schmidt Condensation (Base Catalyst, Stirring) prep->condense monitor 3. TLC Monitoring condense->monitor workup 4. Reaction Workup (Acidification & Precipitation) monitor->workup Reaction Complete filter_crude 5. Isolate Crude Product (Vacuum Filtration) workup->filter_crude recrystal 6. Purification (Recrystallization from Ethanol) filter_crude->recrystal filter_pure 7. Isolate Pure Product (Vacuum Filtration & Drying) recrystal->filter_pure charac 8. Characterization (NMR, IR, MS, MP) filter_pure->charac data 9. Data Analysis & Structure Confirmation charac->data

Caption: A logical workflow for chalcone synthesis and purification.

Characterization and Expected Results

Rigorous structural validation is essential to confirm the identity and purity of the synthesized chalcones.[16] A combination of spectroscopic techniques is employed for unambiguous characterization.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools for structural confirmation. The key diagnostic signals are the two doublets corresponding to the vinylic protons (H-α and H-β). A large coupling constant (J) of 15-16 Hz is indicative of the thermodynamically more stable trans configuration of the double bond.[17]

  • ¹³C NMR Spectroscopy: The spectrum will show a characteristic signal for the carbonyl carbon in the range of δ 186-197 ppm.[17] The signals for the α- and β-carbons of the enone system are also readily identifiable.

  • FT-IR Spectroscopy: Infrared spectroscopy confirms the presence of key functional groups. Expect a strong absorption band for the conjugated C=O stretch (typically 1650-1690 cm⁻¹) and a band for the C=C double bond stretch (around 1550-1600 cm⁻¹).[3][18]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and allowing for elemental composition analysis via high-resolution mass spectrometry (HRMS).[19]

Representative Data Summary

The following table summarizes expected results for the synthesis of chalcones from this compound and various aromatic aldehydes.

Aldehyde ReactantProduct StructureExpected Yield (%)Expected M.P. (°C)Key ¹H NMR Data (δ, ppm, J = Hz)
Benzaldehyde
alt text
85-95110-115H-α (~7.5 d, J≈15.6), H-β (~7.8 d, J≈15.6)
4-Methoxybenzaldehyde
alt text
90-98125-130H-α (~7.4 d, J≈15.5), H-β (~7.7 d, J≈15.5), OCH₃ (~3.8 s)
4-Nitrobenzaldehyde
alt text
80-90160-165H-α (~7.6 d, J≈15.7), H-β (~7.9 d, J≈15.7)

Note: Structures are representational. M.P. and NMR data are hypothetical but based on typical values for similar structures.

Applications in Drug Discovery

The synthesized chalcone derivatives are valuable assets for drug discovery programs. The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in target proteins.[2] This reactivity is a key factor in their wide-ranging biological effects.

  • Anticancer Agents: Many chalcone derivatives have demonstrated potent cytotoxicity against various cancer cell lines, often by inducing apoptosis.[8]

  • Anti-inflammatory Activity: Chalcones can inhibit key inflammatory pathways and enzymes, making them promising candidates for new anti-inflammatory drugs.[7]

  • Antimicrobial Potential: The chalcone scaffold has been shown to possess significant antibacterial and antifungal properties, offering a potential route to combat drug-resistant pathogens.[6]

The library of compounds generated using this protocol can be screened in various biological assays to identify lead compounds. Further optimization can be achieved through medicinal chemistry strategies like bioisosterism and molecular hybridization to improve potency, selectivity, and pharmacokinetic properties.[9][20]

References

Claisen-Schmidt condensation using 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation Using 2-Chloro-4'-phenylacetophenone

Introduction: The Strategic Synthesis of Chalcone Scaffolds

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust and versatile method for preparing α,β-unsaturated ketones.[1][2] This reaction is particularly crucial for the synthesis of chalcones, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3][4][5] Chalcones are not merely synthetic curiosities; they are recognized as "privileged scaffolds" in medicinal chemistry.[4] Their core structure is a template for a vast array of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[6][7][8][9]

This application note provides a detailed protocol and scientific rationale for the synthesis of chalcones using a specialized substrate: this compound. The choice of this ketone is strategic for several reasons:

  • The α-Chloro Group: The presence of a chlorine atom on the α-carbon introduces an electron-withdrawing effect, potentially influencing the acidity of the α-proton and the subsequent reactivity of the enolate. It also serves as a synthetic handle for post-condensation modifications.

  • The 4'-Phenyl Group: The biphenyl moiety is a common structural feature in many pharmacologically active molecules. Utilizing this starting material allows for the direct incorporation of this group, providing a platform for developing derivatives with potential therapeutic value through structure-activity relationship (SAR) studies.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the reaction mechanism, a detailed experimental protocol, and methods for product characterization.

Reaction Mechanism: A Stepwise View of C-C Bond Formation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation that occurs between a ketone with an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens, preventing its self-condensation.[1][2] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

The mechanism proceeds through the following key steps:

  • Enolate Formation: The base abstracts the acidic α-hydrogen from this compound. The resulting negative charge is delocalized onto the carbonyl oxygen, forming a resonance-stabilized enolate ion. This is the rate-determining step.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate which, upon protonation by the solvent (typically ethanol or water), yields a β-hydroxy ketone, also known as an aldol adduct.[4]

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a stable, conjugated α,β-unsaturated ketone—the final chalcone product.[2][10]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Addition cluster_2 Step 4: Dehydration Ketone This compound Enolate Resonance-Stabilized Enolate Ion Ketone->Enolate + OH⁻ - H₂O Aldehyde Aromatic Aldehyde Enolate->Aldehyde Nucleophilic Attack Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Adduct Chalcone Chalcone Product (α,β-Unsaturated Ketone) Adduct->Chalcone + OH⁻ - H₂O

Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a representative aromatic aldehyde (e.g., Benzaldehyde).

Materials and Reagents
Reagent/MaterialPurpose
This compoundKetone reactant
Aromatic Aldehyde (e.g., Benzaldehyde)Aldehyde reactant
Sodium Hydroxide (NaOH)Base catalyst
Ethanol (95%)Reaction and recrystallization solvent
Hydrochloric Acid (HCl), dilute (10%)Neutralizing agent
Distilled WaterWashing and precipitation
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature control
Büchner funnel and vacuum flaskProduct isolation
Thin-Layer Chromatography (TLC) platesReaction monitoring
Step-by-Step Procedure
  • Reactant Preparation:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.05 eq.) in a minimal amount of 95% ethanol (approx. 20-30 mL).

    • Stir the mixture at room temperature using a magnetic stirrer until a clear solution is obtained.

    Scientist's Note: Using a slight excess of the aldehyde can help drive the reaction to completion. Ethanol is an excellent solvent as it dissolves the organic reactants and is compatible with the aqueous base catalyst.

  • Initiation of Condensation:

    • Prepare a 20% (w/v) aqueous solution of sodium hydroxide.

    • Cool the flask containing the reactant solution in an ice bath.

    • Slowly add the NaOH solution dropwise to the stirred mixture over 10-15 minutes. The formation of a precipitate, often yellow or orange, indicates product formation.[4]

    Scientist's Note: Slow, dropwise addition of the base at a reduced temperature is critical to control the reaction's exothermicity and prevent potential side reactions, such as the Cannizzaro reaction of the aldehyde.

  • Reaction Progression and Monitoring:

    • After the addition of the base, remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours.[4]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 4:1) to track the consumption of the starting materials and the formation of the product spot.

    Scientist's Note: The reaction time can vary significantly depending on the reactivity of the specific aldehyde used. Electron-withdrawing groups on the aldehyde generally accelerate the reaction, while electron-donating groups can slow it down.

  • Product Isolation (Workup):

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing cold distilled water and crushed ice.

    • Acidify the mixture by slowly adding dilute hydrochloric acid (10% HCl) until it is neutral to litmus paper (pH ~7).[11]

    • Stir for 15-20 minutes to ensure complete precipitation of the crude product.

    • Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold distilled water to remove any inorganic salts and excess base.[12]

    Scientist's Note: Neutralization quenches the reaction by protonating the catalyst and any remaining enolate. Pouring the mixture into ice water helps to rapidly precipitate the product, which is typically poorly soluble in water.

  • Purification:

    • Air-dry the crude solid product.

    • Purify the crude chalcone by recrystallization from a suitable solvent, most commonly 95% ethanol.[11][13] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature.

    Scientist's Note: Recrystallization is a crucial step to remove unreacted starting materials and side products, yielding a product of high purity suitable for characterization and further use.

Workflow and Data Management

A systematic workflow ensures reproducibility and accurate data collection.

Workflow_Diagram Setup 1. Reagent Preparation (Ketone + Aldehyde in EtOH) Reaction 2. Base-Catalyzed Condensation (Dropwise NaOH, RT) Setup->Reaction Monitor 3. Reaction Monitoring (TLC Analysis) Reaction->Monitor Workup 4. Isolation (Acidification, Precipitation, Filtration) Monitor->Workup Purify 5. Purification (Recrystallization from EtOH) Workup->Purify Characterize 6. Characterization (MP, NMR, IR, MS) Purify->Characterize

References

Application Notes & Protocols: 2-Chloro-4'-phenylacetophenone as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4'-phenylacetophenone is a pivotal chemical intermediate, distinguished by its bifunctional architecture: a reactive α-chloro ketone moiety and a biphenyl core. This unique combination makes it an exceptionally valuable building block in medicinal chemistry, particularly for constructing complex molecular scaffolds found in various therapeutic agents. Its primary utility lies in its susceptibility to nucleophilic substitution at the α-carbon, enabling the facile introduction of diverse functional groups and the formation of heterocyclic systems. This guide provides an in-depth exploration of this compound, detailing its synthesis via a two-step pathway involving Friedel-Crafts acylation and subsequent α-chlorination, its application in the synthesis of potential anti-inflammatory agents, and comprehensive protocols for its handling, analysis, and characterization.

Core Concepts: The Strategic Importance of this compound

Halogenated acetophenones are a cornerstone of organic synthesis, serving as precursors for a multitude of fine chemicals, including pharmaceuticals and agrochemicals.[1] The value of this compound (also known as 4-phenylphenacyl chloride) stems from two key structural features:

  • The Biphenyl Moiety: The 4'-phenyl group provides a foundational scaffold present in many biologically active molecules. This lipophilic group can engage in critical binding interactions (e.g., π-π stacking) with biological targets.

  • The α-Chloro Ketone Group: This is the reactive center of the molecule. The chlorine atom is an excellent leaving group, making the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the primary reason for its utility as a synthetic intermediate.[2]

This dual functionality allows for its use in constructing molecules with potential therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4]

Physicochemical & Safety Data Summary
PropertyValueReference
CAS Number 635-84-7Benchchem[1]
Molecular Formula C₁₄H₁₁ClOSigma-Aldrich
Molecular Weight 230.69 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 103-107 °C (lit.)Sigma-Aldrich
Signal Word DangerSigma-Aldrich
Hazard Statements H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)Sigma-Aldrich
Primary Hazards Severe eye irritant, skin sensitizer.Thermo Fisher Scientific[5]

Synthesis of this compound: A Two-Stage Protocol

The synthesis of the target intermediate is most efficiently achieved in two distinct stages: first, the creation of the 4'-phenylacetophenone backbone via Friedel-Crafts acylation, followed by the selective chlorination at the α-position.

Stage 1: Friedel-Crafts Acylation for 4'-Phenylacetophenone Synthesis

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[6][7] In this protocol, biphenyl is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4'-phenylacetophenone.

Reaction Causality: The Lewis acid (AlCl₃) coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the biphenyl ring, leading to the formation of the aryl ketone. The reaction is generally regioselective, with acylation occurring preferentially at the para-position due to steric hindrance at the ortho-positions.[6]

Friedel_Crafts_Acylation Biphenyl Biphenyl AcyliumIon Acylium Ion [CH₃C=O]⁺ Biphenyl->AcyliumIon + AlCl₃ AcetylChloride Acetyl Chloride (CH₃COCl) AcetylChloride->AcyliumIon + AlCl₃ AlCl3_cat AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex Electrophilic Attack Product 4'-Phenylacetophenone SigmaComplex->Product - H⁺, -AlCl₃

Caption: Workflow for Friedel-Crafts Acylation.

Protocol 2.1: Synthesis of 4'-Phenylacetophenone

  • Materials & Equipment:

    • Biphenyl (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser and dropping funnel

    • Magnetic stirrer and heating mantle

    • Ice bath

  • Procedure:

    • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). Cool the resulting suspension to 0-5 °C using an ice bath.

    • Biphenyl Addition: Dissolve biphenyl in a minimal amount of anhydrous DCM and add it to the cooled AlCl₃ suspension while stirring.

    • Acyl Chloride Addition: Add acetyl chloride dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Maintain the temperature at 0-5 °C to control the exothermic reaction.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

    • Work-up: Separate the organic layer. Wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) to yield pure 4'-phenylacetophenone.

Stage 2: α-Chlorination of 4'-Phenylacetophenone

This stage introduces the key reactive chlorine atom. The α-halogenation of ketones can proceed under acidic or basic conditions.[8] Acid-catalyzed halogenation is generally preferred as it tends to result in monosubstitution, whereas basic conditions can lead to polyhalogenation.[8][9]

Reaction Causality: The reaction proceeds via an enol intermediate. The ketone is first protonated by the acid catalyst, which facilitates tautomerization to the more nucleophilic enol form. The electron-rich double bond of the enol then attacks the halogen (e.g., Cl₂ or a Cl⁺ source like sulfuryl chloride), adding the chlorine to the α-carbon. A final deprotonation step regenerates the carbonyl and yields the α-chloro ketone.[10][11]

Alpha_Chlorination Ketone 4'-Phenylacetophenone Enol Enol Intermediate Ketone->Enol + H⁺ (Keto-Enol Tautomerism) ChlorineSource Chlorinating Agent (e.g., SO₂Cl₂) Product This compound AcidCat Acid Catalyst (e.g., Acetic Acid) Enol->Product + Cl⁺ source - H⁺

Caption: Mechanism for Acid-Catalyzed α-Chlorination.

Protocol 2.2: Synthesis of this compound

  • Materials & Equipment:

    • 4'-Phenylacetophenone (1.0 eq)

    • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

    • Chloroform or Dichloromethane (solvent)

    • Round-bottom flask with dropping funnel

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolution: Dissolve the 4'-phenylacetophenone in chloroform or another suitable inert solvent in a round-bottom flask.

    • Chlorinating Agent Addition: Cool the solution in an ice bath. Slowly add sulfuryl chloride dropwise to the stirred solution. Monitor the reaction for gas evolution (HCl and SO₂).

    • Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

    • Work-up: Upon completion, carefully add water to the reaction mixture to quench any unreacted sulfuryl chloride.

    • Extraction: Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Pharmaceutical Synthesis: A Gateway to Anti-Inflammatory Agents

The electrophilic α-carbon in this compound is a prime target for nucleophiles. This reaction is fundamental to building more complex molecules, such as substituted benzophenone analogues which have been investigated for anti-inflammatory activity.[3] The synthesis often involves the displacement of the chloride by nitrogen, oxygen, or sulfur nucleophiles to form new C-N, C-O, or C-S bonds.

Example Workflow: Synthesis of a Phenylacetamide Derivative

A common application is the reaction with an amine to form an α-aminoketone, a precursor to many biologically active compounds. For instance, reacting this compound with a substituted aniline can yield N-aryl-2-amino-4'-phenylacetophenone derivatives, which are scaffolds for various therapeutic agents.[4]

Drug_Synthesis Intermediate This compound Product Substituted α-Aminoketone (Drug Precursor) Intermediate->Product + Base (Nucleophilic Substitution, SN2) Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product + Base (Nucleophilic Substitution, SN2) Base Base (e.g., Et₃N)

Caption: Application in drug precursor synthesis.

Protocol 3.1: Synthesis of a N-(substituted)-2-amino-1-(biphenyl-4-yl)ethan-1-one Derivative

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Substituted amine (e.g., 4-methoxyaniline) (1.2 eq)

    • Triethylamine (Et₃N) or another non-nucleophilic base (1.5 eq)

    • Acetonitrile or DMF (solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Setup: In a round-bottom flask, dissolve this compound and the substituted amine in acetonitrile.

    • Base Addition: Add triethylamine to the mixture. This base acts as a scavenger for the HCl generated during the reaction.

    • Reaction: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction by TLC.

    • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

    • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the triethylamine hydrochloride salt. Dry the organic layer, concentrate, and purify the final product using column chromatography or recrystallization.

Analytical Quality Control

Confirming the identity and purity of the synthesized intermediate is paramount before its use in subsequent pharmaceutical syntheses.

Analysis TechniqueExpected Result for this compound
¹H-NMR Signals corresponding to the aromatic protons of the biphenyl system and a characteristic singlet for the -CH₂Cl protons (typically around δ 4.5-5.0 ppm).
¹³C-NMR A signal for the carbonyl carbon (C=O) around δ 190-200 ppm, a signal for the α-carbon (-CH₂Cl) around δ 45-50 ppm, and multiple signals in the aromatic region (δ 120-145 ppm).
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight (230.69 g/mol ), with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, indicating the presence of one chlorine atom.
Melting Point A sharp melting point within the literature range of 103-107 °C indicates high purity.

Safety and Handling Protocols

This compound and its precursors are hazardous chemicals that require careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure eyewash stations and safety showers are readily accessible.[13]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[5] It is classified as a lachrymator (a substance that irritates the eyes and causes tears).[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong bases, alcohols, and amines.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value intermediate whose synthetic utility is rooted in its predictable and versatile reactivity. The protocols outlined in this guide provide a robust framework for its synthesis, from common starting materials to the purified product. Its successful application as a building block for more complex molecules, particularly in the discovery of novel anti-inflammatory agents, underscores its strategic importance in the pharmaceutical development pipeline. Adherence to rigorous synthetic and safety protocols is essential for leveraging this compound's full potential while ensuring researcher safety.

References

Protocol for the synthesis of heterocyclic compounds from 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from 2-Chloro-4'-phenylacetophenone

Authored by a Senior Application Scientist

Introduction: The Strategic Role of this compound in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen, sulfur, and oxygen-containing ring systems being prevalent in a vast array of pharmaceuticals and biologically active molecules.[1] The strategic synthesis of these scaffolds is a cornerstone of drug discovery and development. Within the arsenal of synthetic precursors, α-haloketones stand out as exceptionally versatile building blocks due to their dual reactivity.[2][3] They possess two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This unique feature allows for sequential or concerted reactions with various nucleophiles to construct diverse heterocyclic cores.

This compound, in particular, is an attractive starting material. The 4-phenyl substituent (biphenyl moiety) is a common feature in many pharmacologically active agents, offering a lipophilic domain that can be crucial for receptor binding and pharmacokinetic properties. This guide provides detailed protocols and mechanistic insights into the synthesis of medicinally relevant thiazole and imidazole derivatives from this readily available precursor, designed for researchers, medicinal chemists, and drug development professionals.

Part 1: Synthesis of 4-(Biphenyl-4-yl)-2-aminothiazoles via Hantzsch Synthesis

The thiazole ring is a privileged scaffold found in numerous approved drugs, including antibiotics and anticancer agents.[1] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for its construction.[4][5] It involves the condensation of an α-haloketone with a thioamide.[6]

Reaction Scheme & Mechanism

The reaction between this compound and thiourea provides a direct route to 4-(biphenyl-4-yl)thiazol-2-amine. The mechanism proceeds through a well-established pathway involving nucleophilic substitution followed by intramolecular cyclization and dehydration.

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide, a potent nucleophile, attacking the α-carbon of the ketone.[7][8] This displaces the chloride ion in a classic SN2 reaction, forming an S-alkylated intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon.[6][7]

  • Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic thiazole ring.[7]

Hantzsch Thiazole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of 4-(Biphenyl-4-yl)thiazol-2-amine

This protocol is adapted from established procedures for Hantzsch synthesis.[6][9]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound230.695.01.15 g
Thiourea76.127.50.57 g
Ethanol (or Methanol)--10 mL
5% Sodium Carbonate (aq.)105.99-~25 mL
Deionized Water--As needed

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Cooling & Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Neutralization & Isolation: Pour the reaction mixture into a beaker containing 25 mL of a cold 5% aqueous sodium carbonate solution. Stir the mixture for 10-15 minutes. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at 40-50 °C can be used. The crude product is often of high purity.[6]

  • Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the compound by melting point determination, NMR spectroscopy, and mass spectrometry.

Expert Insights & Causality
  • Choice of Thioamide: Thiourea is an inexpensive and stable source of the thioamide functional group, leading to the formation of 2-aminothiazoles, which are valuable for further functionalization.[7]

  • Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the reactants and are suitable for reflux conditions.[6]

  • Neutralization Step: The addition of sodium carbonate solution is crucial. It neutralizes the hydrohalic acid (HCl) byproduct generated during the reaction, which exists as a salt with the product's amino group. This deprotonation step renders the final product less soluble in the aqueous medium, facilitating its precipitation and isolation.[6]

Part 2: Synthesis of 2,4-Disubstituted Imidazoles

The imidazole ring is a fundamental component of many biological molecules, including the amino acid histidine, and is a key feature in numerous antifungal and antihypertensive drugs.[10] The reaction of α-haloketones with amidines is a classical and effective method for constructing the 2,4-disubstituted imidazole core.[2]

Reaction Scheme & Mechanism

The synthesis involves the condensation of this compound with an amidine, such as acetamidine, to yield 4-(biphenyl-4-yl)-2-methyl-1H-imidazole.

  • Initial N-Alkylation: The reaction begins with the nucleophilic attack of one of the amidine's nitrogen atoms on the electrophilic α-carbon of the ketone, displacing the chloride ion.

  • Intramolecular Cyclization: The second nitrogen of the amidine intermediate then attacks the carbonyl carbon to form a five-membered ring.

  • Dehydration: Similar to the Hantzsch synthesis, the cyclic intermediate undergoes dehydration to yield the aromatic imidazole product.

Imidazole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of 4-(Biphenyl-4-yl)-2-methyl-1H-imidazole

This protocol is a representative procedure for the synthesis of imidazoles from α-haloketones and amidines.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound230.695.01.15 g
Acetamidine Hydrochloride94.546.00.57 g
Sodium Bicarbonate (NaHCO₃)84.0112.01.01 g
N,N-Dimethylformamide (DMF)--15 mL
Ethyl Acetate--As needed
Brine (Saturated NaCl aq.)--As needed

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend acetamidine hydrochloride (6.0 mmol) and sodium bicarbonate (12.0 mmol) in DMF (15 mL). Stir the mixture at room temperature for 20 minutes to liberate the free base form of acetamidine.

  • Addition of Ketone: Add this compound (5.0 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure imidazole product.

Expert Insights & Causality
  • Amidine Source: Amidines are often supplied as their hydrochloride salts for stability. A non-nucleophilic base like sodium bicarbonate is required to generate the free amidine in situ for the reaction. Using an excess of the base ensures complete liberation of the nucleophile.

  • Solvent Choice: A polar aprotic solvent like DMF is ideal for this reaction as it effectively dissolves the reactants, including the amidine salt, and can be heated to the required temperature without boiling.

  • Purification Strategy: Unlike the Hantzsch synthesis which often yields a clean, precipitating product, this reaction may produce more byproducts. Therefore, a thorough aqueous work-up followed by chromatography or recrystallization is typically necessary to achieve high purity. The choice of the amidine directly determines the substituent at the 2-position of the final imidazole, making this a versatile method for generating structural diversity.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of valuable heterocyclic compounds. The protocols detailed in this guide for the synthesis of thiazoles and imidazoles represent robust, reproducible, and mechanistically well-understood transformations. The Hantzsch synthesis offers a simple and high-yielding route to 2-aminothiazoles, while condensation with amidines provides flexible access to a wide range of substituted imidazoles. By understanding the underlying mechanisms and the rationale behind specific experimental conditions, researchers can effectively leverage this key building block to accelerate the discovery and development of new chemical entities.

References

Application Notes & Protocols: Leveraging 2-Chloro-4'-phenylacetophenone for the Synthesis of Novel Azole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Pathogens such as Candida albicans, Candida parapsilosis, and Aspergillus flavus can cause severe morbidity and mortality, particularly in immunocompromised populations.[1][2] The existing antifungal armamentarium is limited, and resistance to frontline agents, especially azoles like fluconazole, is increasingly common.[1][3] This clinical reality necessitates the urgent discovery and development of new antifungal agents with novel mechanisms or improved efficacy.

Organic synthesis is a critical engine for this discovery process, providing the tools to build molecules with specific biological functions.[1] Among the vast array of chemical scaffolds, α-haloketones are exceptionally valuable intermediates due to their inherent reactivity. Specifically, 2-chloro-4'-phenylacetophenone has emerged as a strategic and versatile starting material for constructing potent antifungal compounds, particularly those belonging to the renowned triazole class.[4][5]

This guide provides a comprehensive overview of the rationale, synthetic protocols, and bio-evaluation techniques for utilizing this compound in the development of next-generation antifungal agents. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.

The Target: Disrupting Fungal Cell Membrane Integrity

The vast majority of clinically successful azole antifungals, including fluconazole and itraconazole, share a common mechanism of action: the inhibition of ergosterol biosynthesis.[6][7] Ergosterol is the primary sterol in the fungal cell membrane, serving a role analogous to cholesterol in mammalian cells; it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[8][9]

The key enzyme in the ergosterol pathway targeted by azoles is lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[7][10] The nitrogen atom (N4) of the triazole ring in these drugs chelates the heme iron atom in the active site of CYP51, potently inhibiting its function.[7] This blockade prevents the conversion of lanosterol to ergosterol, leading to two critical downstream effects:

  • Depletion of Ergosterol: The fungus can no longer produce new, functional cell membranes, arresting its growth (a fungistatic effect).[9][10]

  • Accumulation of Toxic Sterols: The buildup of lanosterol and other methylated sterol precursors disrupts membrane structure, increases permeability, and ultimately leads to cell lysis and death (a fungicidal effect).[8]

This targeted disruption is the foundation of the azole class's selective toxicity against fungi.[8]

Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (Fungal CYP51 Enzyme) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component Inhibition->CYP51 Inhibition Azole Azole Antifungal Agent (Synthesized Product) Azole->Inhibition

Caption: Mechanism of action of azole antifungal agents.

Synthetic Strategy: The Role of this compound

This compound is an ideal precursor for two primary reasons:

  • The Reactive α-Chloro Group: The chlorine atom is positioned alpha to a carbonyl group, making it an excellent leaving group for nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of the critical 1,2,4-triazole nucleus.[5]

  • The Phenylacetophenone Backbone: This structural motif provides a rigid scaffold that can be further functionalized. The ketone can be reduced to a hydroxyl group, which is known to form critical hydrogen-bonding interactions within the CYP51 active site, significantly enhancing potency.

The overall synthetic workflow involves a two-step process: first, the nucleophilic substitution to install the triazole ring, followed by the selective reduction of the ketone.

Synthetic_Workflow Start This compound (Starting Material) Step1 Step 1: Nucleophilic Substitution (+ 1,2,4-Triazole, K₂CO₃) Start->Step1 Intermediate Ketone Intermediate (1-(4'-phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one) Step1->Intermediate Step2 Step 2: Ketone Reduction (+ NaBH₄) Intermediate->Step2 Final Final Product (Hydroxyl Derivative) Step2->Final

Caption: General two-step synthesis of a triazole antifungal agent.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4'-phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate)

This protocol details the nucleophilic substitution reaction to couple the triazole ring to the acetophenone backbone.[4]

Materials:

  • This compound (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Ethyl acetate, water, brine for work-up

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration relative to the starting material).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

    • Causality Note: Refluxing provides the necessary activation energy for the SN2 reaction. Potassium carbonate acts as a mild base to deprotonate the 1,2,4-triazole, making it a more potent nucleophile without causing unwanted side reactions. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the substitution.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl byproduct). c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: a. Dissolve the crude residue in ethyl acetate. b. Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic impurities and residual solvent. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. d. Purify the resulting solid/oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure ketone intermediate.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-(4'-phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (Final Product)

This protocol describes the selective reduction of the ketone to the final, and typically more potent, alcohol derivative.

Materials:

  • Ketone Intermediate from Protocol 1 (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0-3.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Dichloromethane (DCM) or Ethyl Acetate for work-up

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: Dissolve the ketone intermediate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: While stirring, add sodium borohydride (2.0-3.0 eq) portion-wise over 15-20 minutes.

    • Causality Note: The reaction is performed at 0°C to control the rate of reduction and prevent potential side reactions. NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones without affecting other functional groups. Adding it in portions helps to manage the exothermic nature of the reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to destroy any excess NaBH₄.

  • Work-up: a. Remove most of the methanol under reduced pressure. b. Extract the aqueous residue with dichloromethane or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude final product. The product can be further purified by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new signal for the -CH(OH)- proton and the disappearance of the ketone peak in the ¹³C NMR are key indicators of success.

Evaluating Antifungal Efficacy

The ultimate test of a newly synthesized compound is its biological activity. The most common in vitro method for determining antifungal efficacy is the broth microdilution assay, used to find the Minimum Inhibitory Concentration (MIC).[11]

Protocol 3: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized compounds and reference antifungal (e.g., Fluconazole)

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and fluconazole in DMSO. Create a series of 2-fold serial dilutions in RPMI medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal suspension as per CLSI guidelines (document M27-A3 or its latest version).[11]

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a positive control (fungi in medium, no drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.

Data Presentation and Interpretation

The results should demonstrate a clear structure-activity relationship (SAR). The starting material, this compound, is expected to have little to no antifungal activity. The introduction of the triazole ring should confer some activity, and the subsequent reduction to the hydroxyl group should significantly enhance it.

CompoundStructureRepresentative MIC (µg/mL) vs. C. albicans
Starting Material This compound>128
Intermediate Ketone with Triazole32 - 64
Final Product Hydroxyl with Triazole1 - 4
Reference Drug Fluconazole0.5 - 2

Note: Data are representative and for illustrative purposes only.

Conclusion and Future Directions

This compound serves as a highly effective and strategically important building block in the synthesis of novel azole-based antifungal agents. The straightforward and high-yielding protocols described herein allow for the rapid generation of compounds with significant antifungal potency. The clear structure-activity relationship, where the hydroxyl group dramatically improves efficacy, underscores the importance of rational drug design.

Future work in this area should focus on creating diverse libraries of analogs by modifying the 4'-phenyl ring with various substituents (e.g., halogens, alkyl groups) to further probe the SAR and optimize properties such as potency, metabolic stability, and spectrum of activity against resistant fungal pathogens.

References

Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of 2-Chloro-4'-phenylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-chloro-4'-phenylacetophenone and its derivatives via the Friedel-Crafts acylation. This class of compounds serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. These application notes delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, and provide insights into troubleshooting and reaction optimization. The information presented herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, is a powerful method for attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is fundamental to the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other high-value chemical entities.[4][5]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[1][6] Furthermore, the acylium ion intermediate is resonance-stabilized, which circumvents the carbocation rearrangements often encountered in Friedel-Crafts alkylations.[1][7]

This guide focuses on the specific application of this reaction to produce this compound from biphenyl and chloroacetyl chloride. This reaction is a direct and efficient method for creating a key structural motif found in numerous biologically active molecules.

Reaction Mechanism and Theoretical Considerations

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[3][8] The key steps are as follows:

  • Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with the acylating agent (chloroacetyl chloride) to generate a highly electrophilic acylium ion.[1][2][3] This ion is stabilized by resonance.

  • Electrophilic Attack: The electron-rich aromatic ring of biphenyl acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[8]

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[2][3]

It is crucial to note that the ketone product can form a stable complex with the Lewis acid catalyst.[2] Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is typically required for the reaction to proceed to completion.[2] The final product is liberated from this complex during the aqueous workup.[2]

Reaction Pathway Diagram

Friedel_Crafts_Acylation cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Deprotonation Acyl_Chloride Chloroacetyl Chloride (ClCOCH₂Cl) Acylium_Ion Acylium Ion ([ClCOCH₂]⁺) + AlCl₄⁻ Acyl_Chloride->Acylium_Ion Forms complex Lewis_Acid Aluminum Chloride (AlCl₃) Lewis_Acid->Acylium_Ion Cleaves C-Cl bond Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Biphenyl Biphenyl Biphenyl->Sigma_Complex Nucleophilic attack Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Proton loss, Aromaticity restored Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials and Equipment
Reagent/EquipmentPurpose
BiphenylStarting Aromatic Compound
Chloroacetyl ChlorideAcylating Agent
Anhydrous Aluminum ChlorideLewis Acid Catalyst
Dichloromethane (DCM), anhydrousSolvent
Hydrochloric Acid (conc.)Workup Reagent
Saturated Sodium Bicarbonate SolutionNeutralization
Saturated Sodium Chloride Solution (Brine)Washing
Anhydrous Magnesium Sulfate or Sodium SulfateDrying Agent
Round-bottom flask (three-neck)Reaction Vessel
Reflux condenser with drying tubePrevent moisture entry
Addition funnelControlled reagent addition
Magnetic stirrer and stir barHomogeneous mixing
Ice bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Thin-Layer Chromatography (TLC) platesReaction monitoring
Step-by-Step Procedure

Safety First: This reaction involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[9][10] Glassware must be thoroughly dried before use to prevent deactivation of the Lewis acid catalyst.[10]

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[4][10] The system should be flushed with an inert gas like nitrogen or argon.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.0 to 1.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aluminum chloride suspension while maintaining the temperature at 0-5 °C using an ice bath. The addition should be slow to control the exothermic reaction.[10]

  • Substrate Addition: After the addition of chloroacetyl chloride is complete, dissolve biphenyl (1.0 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel. Add the biphenyl solution dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[10][11] This step is highly exothermic and should be performed with caution in a fume hood. Stir vigorously until the aluminum salts are fully dissolved.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[10]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[10][12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Assemble dry glassware under inert atmosphere B Add AlCl₃ and DCM to flask A->B C Add chloroacetyl chloride solution dropwise at 0-5°C B->C D Add biphenyl solution dropwise at 0-5°C C->D E Stir at room temperature (1-4h) D->E F Monitor by TLC E->F G Quench with ice and conc. HCl E->G H Separate organic layer G->H I Extract aqueous layer with DCM H->I J Wash combined organic layers I->J K Dry over MgSO₄/Na₂SO₄ J->K L Concentrate via rotary evaporation K->L M Recrystallization or Column Chromatography L->M N Characterize final product M->N

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Wet reagents or glassware.[11]- Inactive catalyst.- Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents.[10][11]- Use a fresh, high-purity batch of aluminum chloride.
- Insufficient catalyst.- Increase the stoichiometric ratio of the Lewis acid catalyst.
- Reaction temperature too low.- Allow the reaction to proceed at room temperature or with gentle heating after the initial addition.
Formation of Multiple Products - Polysubstitution (less common in acylation).- Ensure the acylating agent is added slowly and at a controlled temperature.
- Isomeric products (ortho vs. para substitution).- The para-substituted product is generally favored due to steric hindrance. Purification by chromatography can separate isomers.
Difficult Workup (Emulsions) - Formation of aluminum hydroxides.- Ensure sufficient acid is used during quenching to keep aluminum salts dissolved. Vigorous stirring can help break emulsions. Adding more brine during washing can also be beneficial.

Conclusion

The Friedel-Crafts acylation remains an indispensable tool in synthetic organic chemistry. The protocol detailed herein for the synthesis of this compound derivatives offers a reliable and efficient method for accessing these valuable chemical intermediates. By understanding the underlying mechanism and paying close attention to experimental details, particularly the anhydrous conditions, researchers can consistently achieve high yields of the desired product. This guide serves as a practical resource for scientists engaged in pharmaceutical and chemical development, facilitating the synthesis of complex molecules.

References

Application Notes & Protocols: Leveraging 2-Chloro-4'-phenylacetophenone for Advanced Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 2-Chloro-4'-phenylacetophenone in materials science. We delve into its role as a versatile building block for the synthesis of functional polymers and photosensitive materials. Detailed, field-proven protocols for polymer functionalization and characterization are presented, emphasizing the causality behind experimental choices to ensure reproducibility and success. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to exploit the unique properties of this valuable chemical intermediate.

Introduction: The Strategic Value of this compound in Material Design

This compound is a halogenated acetophenone derivative that serves as a pivotal intermediate in organic synthesis.[1] Its utility in materials science stems from two key structural features: the reactive α-chloro group and the phenylacetophenone moiety. The α-chloro group provides a highly reactive site for nucleophilic substitution, allowing for the covalent attachment of this molecule to a wide range of substrates.[2][3] The phenylacetophenone core, on the other hand, can impart desirable photophysical or thermal properties to the final material.

The presence of the electrophilic carbon atom alpha to the carbonyl group makes this compound highly susceptible to attack by various nucleophiles.[4] This reactivity is the cornerstone of its application in modifying and synthesizing new materials. By carefully selecting the reaction conditions and the nucleophilic counterpart, researchers can engineer materials with tailored functionalities.

Core Application: Post-Polymerization Functionalization

A primary application of this compound in materials science is the post-polymerization modification of polymers bearing nucleophilic side chains. This strategy allows for the introduction of the 4'-phenylacetophenone group onto a pre-existing polymer backbone, thereby altering its chemical and physical properties. This approach is advantageous as it allows for the use of well-defined polymers and introduces functionality in a controlled manner.[5]

The general principle involves an SN2 reaction where a nucleophilic group on the polymer displaces the chloride ion from this compound.[6]

Logical Workflow for Polymer Functionalization

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Isolation cluster_3 Characterization A Select Polymer with Nucleophilic Side-Chains (e.g., -OH, -NH2) B Dissolve Polymer in Anhydrous Aprotic Solvent (e.g., DMF, THF) A->B C Add a Non-Nucleophilic Base (e.g., Pyridine, Et3N) to scavenge HCl B->C D Add this compound (1.1 - 1.5 eq. per functional group) C->D E Heat the reaction mixture (e.g., 60-80 °C) and monitor by FT-IR or NMR D->E F Precipitate the polymer in a non-solvent (e.g., methanol, water) E->F G Filter and wash the functionalized polymer F->G H Dry under vacuum to constant weight G->H I Spectroscopic Analysis (FT-IR, NMR, UV-Vis) H->I J Thermal Analysis (TGA, DSC) H->J K Molecular Weight Analysis (GPC/SEC) H->K

Caption: Workflow for post-polymerization functionalization.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful modification of a representative polymer, poly(vinyl alcohol) (PVA).

Protocol 1: Functionalization of Poly(vinyl alcohol) with this compound

Objective: To covalently attach the 4'-phenylacetophenone moiety to the PVA backbone.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw 30,000-70,000, 87-89% hydrolyzed

  • This compound (≥98%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine, anhydrous

  • Methanol

  • Dialysis tubing (MWCO 12,000-14,000)

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Polymer Dissolution: In a 250 mL round-bottom flask, dissolve 2.0 g of PVA in 100 mL of anhydrous DMF. This may require heating to 80-90 °C with vigorous stirring. Once fully dissolved, cool the solution to room temperature under an inert atmosphere.

  • Addition of Base: To the clear polymer solution, add 2.5 mL of anhydrous pyridine. Pyridine acts as a base to neutralize the HCl byproduct of the substitution reaction, preventing potential side reactions.

  • Addition of Electrophile: In a separate vial, dissolve 3.5 g of this compound in 20 mL of anhydrous DMF. Add this solution dropwise to the polymer solution at room temperature over 30 minutes with continuous stirring.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by taking small aliquots and analyzing them via FT-IR, looking for the appearance of the characteristic carbonyl stretch of the acetophenone group (~1685 cm⁻¹).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous solution into 500 mL of methanol with vigorous stirring. This will cause the functionalized polymer to precipitate.

    • Allow the precipitate to settle, then decant the supernatant.

    • Redissolve the polymer in a minimal amount of DMF and reprecipitate in methanol. Repeat this process two more times to remove unreacted reagents and pyridine hydrochloride.

    • For more rigorous purification, dissolve the polymer in DMF and dialyze against deionized water for 48 hours, changing the water every 8 hours. Subsequently, lyophilize the aqueous polymer solution to obtain a dry powder.

  • Drying: Dry the purified polymer in a vacuum oven at 50 °C until a constant weight is achieved.

Protocol 2: Characterization of the Functionalized Polymer

Objective: To confirm the successful grafting of the 4'-phenylacetophenone moiety and to determine the degree of functionalization.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the polymer on a KBr pellet or use an ATR-FT-IR spectrometer.

  • Expected Results: Compare the spectrum of the functionalized polymer with that of the starting PVA. Look for the appearance of new peaks corresponding to the 4'-phenylacetophenone group:

    • Aromatic C=C stretching: ~1600 cm⁻¹ and ~1490 cm⁻¹

    • Carbonyl (C=O) stretching: ~1685 cm⁻¹

    • Aromatic C-H stretching: ~3000-3100 cm⁻¹

    • A decrease in the intensity of the broad -OH stretching band (~3200-3500 cm⁻¹) in PVA is also expected.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Results (¹H NMR):

    • Broad peaks corresponding to the PVA backbone protons.

    • New aromatic proton signals in the range of 7.0-8.0 ppm.

    • A new singlet corresponding to the methylene protons adjacent to the carbonyl group.

    • The degree of substitution can be estimated by integrating the aromatic proton signals relative to the PVA backbone proton signals.

3. UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., DMF).

  • Expected Results: The functionalized polymer should exhibit a new absorption band in the UV region, characteristic of the acetophenone chromophore.

4. Thermal Analysis (TGA/DSC):

  • Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the functionalized polymer compared to the starting material.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. Functionalization is expected to alter the Tg of the parent polymer.

PropertyStarting PVAFunctionalized PVA (Expected)
FT-IR (cm⁻¹) ~3300 (O-H), ~2940 (C-H)~1685 (C=O), ~1600 (Aromatic C=C)
¹H NMR (ppm) Backbone protonsAromatic protons (7.0-8.0)
UV-Vis (λmax) No significant absorption >250 nmAbsorption peak ~240-280 nm
Tg (°C) ~85 °CExpected to increase

Potential Applications in Materials Science

The incorporation of the 4'-phenylacetophenone moiety into a polymer backbone opens up a range of potential applications:

  • Photosensitive Materials: Acetophenone is a well-known photosensitizer. Polymers functionalized with this group can be used in photo-crosslinking applications, where upon exposure to UV light, the polymer chains can form crosslinks, leading to the formation of insoluble networks. This is useful in photolithography and the fabrication of microelectronics.

  • Drug Delivery: The aromatic nature of the attached group can be used to enhance the loading of hydrophobic drugs into a polymer matrix through π-π stacking interactions.

  • Functional Coatings: These polymers can be used to create coatings with specific surface properties, such as altered hydrophobicity or the ability to interact with other molecules.

Causality and Trustworthiness in Protocols

The protocols provided are designed with scientific integrity at their core. The choice of an anhydrous aprotic solvent like DMF is crucial to prevent the hydrolysis of this compound and to ensure the solubility of the polymer.[4] The use of a non-nucleophilic base is essential to prevent it from competing with the polymer's nucleophilic sites.[6] The purification steps are rigorous to ensure that the final material is free from low-molecular-weight impurities that could interfere with subsequent applications and characterization. The multi-step characterization process provides a self-validating system to confirm the success of the functionalization.

Conclusion

This compound is a highly valuable reagent for the development of advanced materials. Its reactivity allows for the straightforward functionalization of polymers, leading to materials with new and interesting properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this versatile building block in their own research endeavors.

References

Application Notes and Protocols for N-Alkylation using 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry

The introduction of alkyl groups onto nitrogen atoms (N-alkylation) is a cornerstone of modern drug discovery and development. This fundamental transformation allows for the precise modification of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile, including potency, selectivity, metabolic stability, and bioavailability.[1][2] Among the diverse array of alkylating agents, α-haloketones, such as 2-chloro-4'-phenylacetophenone, have emerged as particularly valuable building blocks.[3][4] The presence of a reactive α-chloro ketone functionality provides a reliable site for nucleophilic substitution, enabling the construction of complex molecular architectures.[5][6]

This compound, in particular, offers a unique combination of a reactive alkylating center and a phenylacetophenone scaffold. This substructure is a recurring motif in a multitude of biologically active compounds, making this reagent a key intermediate in the synthesis of novel therapeutics.[7][8] These application notes provide a detailed experimental protocol for the N-alkylation of amines using this compound, offering insights into the underlying mechanism and practical considerations for successful execution in a research setting.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic α-carbon atom bonded to the chlorine. This concerted step results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.

The reactivity of the α-carbon is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the carbon more susceptible to nucleophilic attack.[4] A base is typically employed to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

Caption: SN2 mechanism for N-alkylation.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol details a general procedure for the N-alkylation of a primary amine using this compound.

Materials:

  • Primary amine (e.g., benzylamine) (1.0 eq)

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq), this compound (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-80 °C). The optimal temperature and reaction time will depend on the reactivity of the specific amine and should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light. The reaction is complete when the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry, to confirm its identity and purity.

Experimental Workflow

Workflow Start Combine Reactants: - Primary Amine - this compound - K₂CO₃ - Acetonitrile Reaction Stir at Room Temp or Heat (Monitor by TLC) Start->Reaction Workup Work-up: - Filter - Concentrate - Dissolve in EtOAc - Wash (NaHCO₃, Brine) - Dry (Na₂SO₄) - Concentrate Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Pure N-Alkylated Product Purification->Product Characterization Characterization: - NMR - Mass Spectrometry Product->Characterization

Caption: General workflow for N-alkylation.

Data Presentation: Representative Reaction Parameters

Alkylating AgentAmineBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl Iodide2-Amino-5-chloro-2'-fluorobenzophenoneK₂CO₃DMF60-804-885-95
Ethyl Bromide2-Amino-5-chloro-2'-fluorobenzophenoneK₂CO₃DMF70-906-1280-90
Benzyl Bromide2-Amino-5-chloro-2'-fluorobenzophenoneCs₂CO₃Acetonitrile50-703-690-98
Propargyl Bromide2-Amino-5-chloro-2'-fluorobenzophenoneK₂CO₃AcetoneReflux5-1075-85

Adapted from a general procedure for analogous aromatic amines.[9]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The use of TLC is crucial for determining the reaction endpoint, preventing the formation of side products due to prolonged reaction times or excessive heat.

  • Purification: Column chromatography is a robust method for separating the desired product from unreacted starting materials, byproducts, and any over-alkylated species.

  • Characterization: Spectroscopic analysis (NMR and Mass Spectrometry) provides definitive structural confirmation of the final product, ensuring the integrity of the experimental outcome.

Expert Insights and Causality

  • Choice of Base: Potassium carbonate is a commonly used inorganic base that is effective in neutralizing the HCl generated. It is easily removed by filtration. For less reactive amines, a stronger base like cesium carbonate (Cs₂CO₃) may be employed.[9]

  • Solvent Selection: Acetonitrile is a good solvent for this reaction as it is polar aprotic and can dissolve a wide range of organic compounds and inorganic salts. Other polar aprotic solvents like DMF or acetone can also be used.[10]

  • Over-alkylation: A potential side reaction is the di-alkylation of the primary amine, especially if an excess of the alkylating agent is used or if the initially formed secondary amine is more nucleophilic than the starting primary amine.[11] Careful control of stoichiometry (using a 1:1 ratio of amine to alkylating agent) and monitoring the reaction can help minimize this.

  • Alternative Methods: For amines that are prone to over-alkylation, reductive amination offers a milder and more selective alternative.[1][12]

Conclusion

The N-alkylation of amines using this compound is a reliable and versatile method for the synthesis of a wide range of N-substituted 2-amino-4'-phenylacetophenone derivatives. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and other molecules of medicinal interest.[13] The protocol provided, along with the mechanistic insights and practical considerations, serves as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

Application Notes & Protocols: The Strategic Role of 2-Chloro-4'-phenylacetophenone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-Chloro-4'-phenylacetophenone as a pivotal starting material for the synthesis of diverse, biologically active compounds. We will explore the inherent chemical reactivity of this scaffold, present detailed protocols for the construction of key heterocyclic systems, and discuss the therapeutic potential of the resulting molecules. The causality behind experimental choices is emphasized to provide actionable insights for laboratory application.

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the selection of versatile and strategically functionalized starting materials. This compound is a prime example of such a scaffold. Its structure is deceptively simple, yet it contains a powerful combination of features: an α-chloro ketone and a biphenyl moiety.

  • The α-chloro ketone is a highly reactive functional group, serving as a potent electrophile for a wide array of nucleophilic substitution and condensation reactions. This allows for the efficient introduction of diverse chemical functionalities and the construction of complex molecular architectures.[1]

  • The 4'-phenylacetophenone backbone provides a rigid, lipophilic biphenyl system. This structural motif is prevalent in many approved drugs and is known to engage in favorable π-π stacking and hydrophobic interactions with biological targets. The presence of this group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as metabolic stability and receptor affinity.[2]

This guide will demonstrate how these features are harnessed to forge novel heterocyclic compounds with significant therapeutic potential.

The Chemical Rationale: Understanding the Dual Reactivity

The synthetic versatility of this compound stems from two primary electrophilic sites. Understanding the interplay between these sites is critical for designing successful synthetic strategies.

  • Cα (Alpha-Carbon): The carbon atom adjacent to the carbonyl group is rendered highly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it an ideal site for SN2 reactions with a variety of nucleophiles (Nuc-), such as amines, thiols, and carbanions. This is the cornerstone of its utility in building heterocyclic rings.

  • C=O (Carbonyl Carbon): The carbonyl carbon itself is electrophilic and susceptible to attack by nucleophiles, leading to addition products, or can participate in condensation reactions with dinucleophiles to form five- or six-membered rings.

The choice of reactants and reaction conditions allows a chemist to selectively target one of these sites, guiding the synthesis toward the desired molecular framework.

Caption: Dual electrophilic sites of this compound.

Application in Bioactive Heterocycle Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3][4] this compound is an exemplary precursor for several key classes of bioactive heterocycles.

Synthesis of Substituted Thiazoles: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a scaffold found in numerous antimicrobial and anticancer agents. The reaction proceeds by the condensation of an α-halo ketone with a thioamide.

Causality: The reaction is initiated by the nucleophilic sulfur of the thioamide attacking the electrophilic α-carbon of this compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Ethanol is often used as a solvent due to its ability to dissolve both reactants and facilitate the reflux temperature required for the dehydration step.

G start This compound + Thioamide (e.g., Thiourea) step1 Nucleophilic Attack (S attacks Cα) start->step1 step2 Intermediate Formation step1->step2 step3 Intramolecular Cyclization (N attacks C=O) step2->step3 step4 Dehydration (Loss of H2O) step3->step4 end 2-Amino-4-(4'-phenylphenyl)thiazole (Bioactive Scaffold) step4->end

Caption: Workflow for Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 2-Amino-4-(biphenyl-4-yl)thiazole

  • Materials:

    • This compound (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol (95%)

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Buchner funnel and filter paper

    • Beakers and graduated cylinders

  • Procedure:

    • To a round-bottom flask, add this compound (e.g., 2.31 g, 10 mmol) and thiourea (e.g., 0.84 g, 11 mmol).

    • Add ethanol (40 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

    • Pour the cooled mixture into a beaker containing ice-cold water (100 mL) to precipitate the product fully.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious cold water.

    • Dry the product in a vacuum oven at 50-60°C.

  • Purification & Characterization:

    • The crude product can be recrystallized from ethanol to yield pure 2-Amino-4-(biphenyl-4-yl)thiazole as a crystalline solid.

    • Characterize the final product using melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of Substituted Imidazoles

Imidazoles are another critical heterocyclic motif, found in antifungal drugs (e.g., ketoconazole) and other therapeutic agents. This compound can react with amidines in a condensation reaction to form highly substituted imidazoles.[1]

Causality: This reaction is a type of condensation where the two nitrogen atoms of the amidine act as nucleophiles. One nitrogen attacks the α-carbon, displacing the chloride, while the other attacks the carbonyl carbon. The reaction is typically performed in a solvent like ethanol or DMF and may be base-catalyzed to facilitate the nucleophilic attacks and final aromatization.

Protocol 2: General Procedure for Synthesis of 2,4-Disubstituted Imidazoles

  • Materials:

    • This compound (1.0 eq)

    • Appropriate amidine hydrochloride (1.2 eq)

    • Sodium bicarbonate (2.5 eq) or another suitable base

    • Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • Suspend the amidine hydrochloride (12 mmol) and sodium bicarbonate (25 mmol) in acetonitrile (50 mL) in a round-bottom flask.

    • Add this compound (10 mmol) to the suspension.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel to yield the desired imidazole derivative.

Summary of Bioactive Molecules and Potential Applications

The strategic use of this compound has led to the development of compounds with a wide range of biological activities. The biphenyl group often enhances potency and modulates the pharmacological profile of the synthesized molecules.

Heterocyclic ScaffoldSynthetic MethodPotential Biological ActivityRepresentative References
Thiazoles Hantzsch SynthesisAnticancer, Antimicrobial, Anti-inflammatory[5],[6]
Imidazoles Condensation with AmidinesAntifungal, Antiviral, Anti-inflammatory[1]
Thieno[2,3-b]pyridines Multi-step synthesisAnticancer, Antiviral, Antiplatelet[5]
β-Lactams Staudinger SynthesisAntibacterial[7],[6]
Fungicides Multi-step synthesisAgricultural Fungicide (e.g., Difenoconazole)[8]

Safety and Handling

Critical Safety Note: this compound, like most α-halo ketones, is a lachrymator and a skin and respiratory tract irritant. All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a high-value, versatile building block for the synthesis of medicinally relevant compounds. Its well-defined reactivity at the α-carbon and carbonyl positions provides chemists with reliable and reproducible pathways to construct complex heterocyclic systems like thiazoles and imidazoles. The inherent biphenyl moiety provides a valuable structural element for enhancing biological activity. The protocols and rationale outlined in this guide serve as a foundational resource for researchers aiming to leverage this powerful intermediate in their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Chloro-4'-phenylacetophenone (CAS 635-84-7), also known as 4-Phenylphenacyl Chloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring you obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route, which is typically a Friedel-Crafts acylation of biphenyl with 2-chloroacetyl chloride.[1] Based on this, the most probable impurities include:

  • Unreacted Biphenyl: A non-polar starting material that may be present if the reaction did not go to completion.

  • Isomeric Products: The phenyl group on biphenyl is an ortho, para-director.[2] While the para-substituted product (4'-position) is sterically favored and thus the major product, trace amounts of the ortho-isomer can form.

  • Polysubstituted Byproducts: Although the acyl group is deactivating, preventing a second acylation is challenging under harsh conditions. This can lead to the formation of diacylated biphenyl species.[3]

  • Residual Catalyst and Hydrolysis Products: Depending on the workup procedure, remnants of the Lewis acid catalyst (e.g., AlCl₃) or its hydrolysis products may contaminate the crude material.

  • Solvent Residues: Incomplete removal of the reaction or extraction solvent.

Q2: I have a solid crude product. What should be my first approach to purification?

A2: For a solid crystalline compound like this compound (m.p. 126-131 °C), recrystallization is the most direct and efficient first-line purification method.[4] This technique leverages differences in solubility between your target compound and impurities in a given solvent at different temperatures. It is particularly effective at removing small amounts of impurities that are either highly soluble or sparingly soluble in the chosen solvent compared to your product. A patent for a similar compound specifically mentions using ethanol for recrystallization.[5]

Q3: Recrystallization isn't giving me the desired purity. When is it time to switch to column chromatography?

A3: You should consider moving to column chromatography under the following circumstances:

  • Impurities with Similar Solubility: If the impurities have solubility profiles very close to that of this compound, recrystallization will be ineffective.

  • Multiple Impurities: When the crude product contains a complex mixture of byproducts (e.g., starting material, isomers, and polysubstituted compounds), chromatography provides superior resolving power.[6][7]

  • Amorphous or Oily Crude Products: If the crude material fails to crystallize properly, column chromatography is the preferred method to isolate the pure solid.

  • Requirement for >99.5% Purity: For applications requiring exceptionally high purity, flash column chromatography is often necessary as a final polishing step.

Q4: Is vacuum distillation a viable purification method for this compound?

A4: While vacuum distillation is a powerful tool for purifying liquids or removing volatile impurities from non-volatile solids, it is generally not the primary method for purifying this compound. The compound has a high boiling point, and distillation is not effective at separating solid impurities with similar vapor pressures.[8][9] However, it could be useful in a specific scenario: if your crude product is contaminated with a significant amount of highly volatile starting material (e.g., residual solvent), a preliminary short-path vacuum distillation could remove these before proceeding to recrystallization or chromatography.

Troubleshooting & Optimization Guides

This section is designed to address specific issues you may encounter during the purification process.

Guide 1: Troubleshooting Recrystallization

Recrystallization relies on the principle that the solubility of most solids increases with temperature.[4] The ideal solvent will dissolve the crude product completely when hot but only sparingly when cold.

G cluster_dissolve Solution Path for Dissolution Failure cluster_oil Solution Path for Oiling Out cluster_crystals Solution Path for No Crystallization cluster_purity Solution Path for Low Purity start Start Recrystallization dissolve Compound Won't Dissolve in Hot Solvent start->dissolve Issue oil_out Product 'Oils Out' on Cooling start->oil_out Issue no_crystals No Crystals Form on Cooling start->no_crystals Issue low_purity Purity Still Low Post-Recrystallization start->low_purity Issue d_sol1 Add more solvent in small increments. dissolve->d_sol1 o_sol1 Reheat to dissolve the oil. oil_out->o_sol1 c_sol1 Scratch inner wall of the flask with a glass rod. no_crystals->c_sol1 p_sol1 Perform a second recrystallization. low_purity->p_sol1 d_sol2 Ensure solution is at the solvent's boiling point. d_sol1->d_sol2 d_sol3 Switch to a more suitable solvent. d_sol2->d_sol3 o_sol2 Add more solvent to decrease saturation. o_sol1->o_sol2 o_sol3 Cool solution more slowly. o_sol2->o_sol3 o_sol4 Consider a two-solvent system. o_sol3->o_sol4 c_sol2 Add a seed crystal of pure product. c_sol1->c_sol2 c_sol3 Cool in an ice bath or refrigerate. c_sol2->c_sol3 c_sol4 Evaporate some solvent and re-cool. c_sol3->c_sol4 p_sol2 Ensure crystals are washed with cold, fresh solvent. p_sol1->p_sol2 p_sol3 Consider activated charcoal treatment to remove colored impurities. p_sol2->p_sol3 p_sol4 Switch to Column Chromatography for better separation. p_sol3->p_sol4

Caption: Troubleshooting flowchart for the recrystallization process.

The choice of solvent is critical. Ketones like this compound are generally soluble in common organic solvents.[10]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5Good general-purpose solvent for moderately polar compounds. Often used for acetophenones.[5]
Methanol6532.7Higher polarity than ethanol; may have lower solubility at room temperature.[11]
Isopropanol8218.3Less polar than ethanol; good for compounds that are too soluble in ethanol.
Acetone5620.7High solvating power, may require a co-solvent (like water or hexane) to reduce solubility on cooling.
Toluene1112.4A non-polar option, useful if the main impurities are highly polar.
Water10080.1The compound is likely insoluble in water, making water a potential anti-solvent in a mixed-solvent system.[12]
Guide 2: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[6] For this compound, a normal-phase setup (polar stationary phase, non-polar mobile phase) is standard.[7]

  • Causality: The polarity difference between your compound and the impurity is insufficient for the chosen solvent system, or the column is overloaded.

  • Solution:

    • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of ~0.3-0.4 for the target compound. A common mobile phase for ketones is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).

    • Reduce Sample Load: Use a larger column or load less crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Ensure Proper Packing: A poorly packed column with channels or cracks will lead to terrible separation. Use the "wet packing" method for a more uniform bed.[7]

  • Causality: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the decomposition of sensitive compounds. Ketones can sometimes undergo acid-catalyzed reactions on silica.[13]

  • Solution:

    • Neutralize the System: Add ~0.5-1% triethylamine (NEt₃) to your mobile phase. This will neutralize the acidic sites on the silica gel.

    • Switch Stationary Phase: Use neutral alumina as an alternative stationary phase, which is less acidic than silica.[14]

    • Work Quickly: Do not let the compound sit on the column for extended periods.

  • Causality: This often occurs if the sample was loaded in a solvent that is too polar, or if the compound is not fully soluble in the mobile phase as it elutes.

  • Solution:

    • Use Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Load in a Weak Solvent: Dissolve the sample in the weakest possible solvent (ideally the initial mobile phase) and load it onto the column in the smallest possible volume.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method using ethanol, a commonly effective solvent for this class of compounds.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-25 mL) to start.

  • Heating: Gently heat the mixture on a hot plate while stirring. If using a flammable solvent, a reflux condenser should be used to prevent solvent loss and vapor release.[4]

  • Achieve Saturation: Continue adding small portions of hot ethanol until all the solid just dissolves at the boiling point. Adding a large excess of solvent will reduce your final yield.

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This workflow is designed for separating impurities with different polarities.

G prep 1. Preparation - Select solvent system via TLC - Prepare slurry of silica in non-polar solvent pack 2. Column Packing - Pour slurry into column - Let silica settle to a uniform bed - Add a layer of sand on top prep->pack load 3. Sample Loading - Dissolve crude in minimal solvent - Or use 'dry loading' method - Carefully apply to sand layer pack->load elute 4. Elution - Add mobile phase - Apply positive pressure - Collect fractions sequentially load->elute analyze 5. Analysis & Isolation - Analyze fractions by TLC - Combine pure fractions - Evaporate solvent elute->analyze

Caption: Step-by-step workflow for flash column chromatography.

  • Preparation: Based on TLC analysis, prepare a mobile phase (eluent). For this compound, a good starting point is 95:5 Hexane:Ethyl Acetate. Prepare a slurry of silica gel (e.g., 150 g for 5 g of crude) in the initial, non-polar eluent.

  • Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to drain some solvent, tapping the column gently to help the silica pack into a uniform bed without cracks. Add a thin layer of sand on top to protect the silica bed.

  • Loading: Using the 'dry loading' method described in the troubleshooting guide is highly recommended. Apply the silica-adsorbed sample to the sand layer.

  • Elution: Carefully add the mobile phase to the column. Using bellows or a gentle stream of compressed air, apply positive pressure to achieve a steady flow rate (e.g., 2 inches/minute).

  • Fraction Collection: Collect the eluent in sequentially numbered test tubes or flasks. Start with the low-polarity eluent and, if necessary, gradually increase the polarity (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute your more polar target compound.

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Recrystallization of 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization of 2-Chloro-4'-phenylacetophenone. The guidance herein is designed to be practical, scientifically grounded, and adaptable to various laboratory settings.

Introduction to Recrystallization of this compound

Recrystallization is a critical purification technique in organic synthesis, relying on the differential solubility of a compound in a hot versus a cold solvent. For this compound, a solid with a melting point of 103-107 °C, selecting the appropriate solvent system is paramount to achieving high purity and yield. This guide will walk you through solvent selection, protocol optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The choice of solvent is the most critical factor. An ideal solvent should dissolve the compound completely when hot but only sparingly when cold. This differential solubility is the cornerstone of effective recrystallization, allowing for the separation of the desired compound from impurities.

Q2: What are some recommended starting solvents for the recrystallization of this compound?

A2: Based on experimental evidence and the chemical nature of the compound (a substituted acetophenone), good starting solvents to consider are:

  • Single Solvents: Ethanol, methanol, and isopropanol are often effective for acetophenone derivatives.[1] In one documented synthesis, this compound was successfully recrystallized from ethanol.

  • Mixed Solvent Systems: If a single solvent does not provide the ideal solubility profile, a mixed solvent system can be employed. Common combinations for similar compounds include ethanol-water or dichloromethane-hexanes.[1] A mixture of petroleum ether and cyclohexane has also been used for a structurally related compound.[2]

Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often because the solution becomes saturated at a temperature above the compound's melting point.[1] The resulting oil can trap impurities, hindering purification. To remedy this, you can:

  • Reheat and Dilute: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation point.

  • Slow Cooling: Allow the solution to cool more slowly to give the molecules adequate time to form an ordered crystal lattice.

  • Change Solvents: Select a solvent with a lower boiling point.

Q4: No crystals are forming, even after the solution has cooled. What should I do?

A4: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated. To induce crystallization, you can:

  • Scratch the Flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
"Oiling Out" The melting point of the compound is lower than the temperature at which the solution becomes saturated.[1]Reheat the solution, add more hot solvent, and allow for slower cooling. Consider a lower-boiling point solvent.
High concentration of impurities depressing the melting point.[1]Consider a pre-purification step, such as a quick filtration through a small plug of silica gel.
The solution is cooling too rapidly.[1]Insulate the flask to slow the cooling process.
No Crystal Formation Too much solvent was used, and the solution is not saturated.Evaporate a portion of the solvent and allow the solution to cool again.
The solution is supersaturated and requires nucleation.Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.
Insufficient cooling.After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Low Recovery Yield The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization during hot filtration.Use a pre-warmed funnel and fluted filter paper for hot filtration.
Colored Impurities in Crystals Colored impurities were not adequately removed.Treat the hot solution with a small amount of activated charcoal before the hot filtration step.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is a good starting point for purifying this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Dichloromethane-Hexanes)

This method is useful if a suitable single solvent cannot be identified.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloromethane (the "good" solvent) in an Erlenmeyer flask.

  • Induce Cloudiness: While the solution is still warm, add hexanes (the "poor" solvent) dropwise with swirling until the solution becomes persistently cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of hot dichloromethane to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization and Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of dichloromethane and hexanes (in the same ratio) for washing the crystals.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add Minimum Hot Solvent A->B C Hot Filtration B->C D Remove Insoluble Impurities C->D E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Pure Crystals H->I

Caption: A generalized workflow for the recrystallization process.

References

Optimizing reaction conditions for 2-Chloro-4'-phenylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4'-phenylacetophenone. Our focus is on providing practical, experience-driven advice to overcome common experimental hurdles, ensuring both efficiency and safety in your work.

I. Reaction Overview and Core Principles

The synthesis of this compound is typically achieved in a two-step process. Understanding the mechanism of each step is critical for effective troubleshooting.

  • Step 1: Friedel-Crafts Acylation of Biphenyl. This reaction forms the carbon skeleton of the target molecule, 4'-phenylacetophenone. It involves the electrophilic aromatic substitution of biphenyl with an acylating agent, most commonly acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

  • Step 2: α-Chlorination of 4'-phenylacetophenone. The intermediate ketone is then chlorinated at the alpha-position (the carbon adjacent to the carbonyl group) to yield the final product. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

Below is a diagram illustrating the overall workflow.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Chlorination Biphenyl Biphenyl Reaction_1 Acylation Reaction Biphenyl->Reaction_1 Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_1 AlCl3 AlCl₃ AlCl3->Reaction_1 Catalyst Phenylacetophenone 4'-Phenylacetophenone Reaction_1->Phenylacetophenone Reaction_2 Chlorination Reaction Phenylacetophenone->Reaction_2 Intermediate Chlorinating_Agent SO₂Cl₂ or Cl₂ Chlorinating_Agent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide: Friedel-Crafts Acylation

Issue 1: Low or No Yield of 4'-phenylacetophenone

Question: I am not getting a good yield for my Friedel-Crafts acylation of biphenyl. What could be the problem?

Answer: Low yields in Friedel-Crafts acylations are a common issue and can often be traced back to a few key factors.

  • Inadequate Catalyst Activity: Aluminum chloride is highly hygroscopic, meaning it readily absorbs moisture from the air. This reaction with water deactivates the catalyst, forming aluminum hydroxide.

    • Solution: Always use freshly opened, high-purity AlCl₃. Handle it in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Ensure all glassware is thoroughly dried before use.

  • Incorrect Reaction Temperature: The acylation of biphenyl is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions.

    • Solution: Maintain a cold reaction temperature, especially during the addition of the reactants. Use an ice bath and monitor the internal temperature of the reaction mixture.

  • Poor Quality of Reactants or Solvent: The purity of biphenyl, acetyl chloride, and the solvent is crucial.

    • Solution: Use high-purity, anhydrous solvents. Common solvents for this reaction include dichloromethane (DCM) or 1,2-dichloroethane. Ensure your biphenyl and acetyl chloride are of high purity.

Issue 2: Formation of Multiple Products (Isomers)

Question: My NMR analysis shows a mixture of products, not just the desired 4'-phenylacetophenone. Why is this happening?

Answer: The formation of isomers in Friedel-Crafts acylations is often due to the directing effects of the phenyl group on the biphenyl starting material. While the para-substituted product (4'-phenylacetophenone) is generally favored due to steric hindrance, some ortho-acylation can occur.

  • Steric Hindrance: The bulky acyl group will preferentially add to the less sterically hindered para position.

  • Reaction Conditions: Higher reaction temperatures can provide enough energy to overcome the steric barrier for ortho-substitution, leading to a mixture of isomers.

    • Solution: As mentioned previously, maintaining a low reaction temperature is key to improving the regioselectivity of the reaction. Slower, controlled addition of the acylating agent can also favor the formation of the para-product.

A summary of typical reaction conditions for the Friedel-Crafts acylation of biphenyl is provided in the table below.

ParameterRecommended ConditionRationale
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Lewis acid to activate the acylating agent.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that is compatible with the reaction conditions.
Temperature 0-5 °CTo control the reaction rate and minimize side reactions.
Atmosphere Inert (Nitrogen or Argon)To prevent deactivation of the catalyst by moisture.

III. Troubleshooting Guide: α-Chlorination

Issue 1: Over-chlorination (Formation of Dichloro-product)

Question: I am seeing a significant amount of a dichlorinated byproduct in my reaction mixture. How can I avoid this?

Answer: The formation of 2,2-dichloro-4'-phenylacetophenone is a common side reaction in the α-chlorination of ketones. This occurs when the reaction is not carefully controlled.

  • Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent (e.g., sulfuryl chloride) will inevitably lead to over-chlorination.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of 4'-phenylacetophenone to the chlorinating agent. It is often beneficial to use a slight sub-stoichiometric amount of the chlorinating agent and accept a lower conversion to avoid the formation of the dichloro-product, which can be difficult to separate.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can also promote further chlorination.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to the desired extent.

Issue 2: Incomplete Reaction

Question: My reaction is very slow, and I have a lot of unreacted 4'-phenylacetophenone even after several hours. What can I do?

Answer: A slow or incomplete α-chlorination can be due to several factors.

  • Insufficient Activation: The enol or enolate form of the ketone is the reactive species in α-halogenation. Acidic or basic conditions can catalyze the formation of the enol/enolate.

    • Solution: While the reaction with sulfuryl chloride can proceed without an added catalyst, a small amount of an acid catalyst (like HCl, which is often generated in situ) can accelerate the reaction. If the reaction is sluggish, a catalytic amount of a protic acid might be beneficial.

  • Low Temperature: While higher temperatures can lead to over-chlorination, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: A moderate temperature, typically room temperature to slightly elevated (e.g., 40-50 °C), is often a good starting point. The optimal temperature will depend on the specific solvent and chlorinating agent used.

The following diagram illustrates the decision-making process for troubleshooting the α-chlorination step.

G Start Start α-Chlorination Check_Purity Check Purity of 4'-phenylacetophenone Start->Check_Purity Control_Stoichiometry Control Stoichiometry (1:1 ratio) Check_Purity->Control_Stoichiometry Pure Monitor_Reaction Monitor Reaction (TLC/GC) Control_Stoichiometry->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Check_Overchlorination Over-chlorination? Monitor_Reaction->Check_Overchlorination Workup Proceed to Workup and Purification Reaction_Complete->Workup Yes Adjust_Temp Adjust Temperature Reaction_Complete->Adjust_Temp No (Incomplete) Adjust_Temp->Monitor_Reaction Check_Overchlorination->Reaction_Complete No Reduce_Chlorinating_Agent Reduce Amount of Chlorinating Agent Check_Overchlorination->Reduce_Chlorinating_Agent Yes Reduce_Chlorinating_Agent->Control_Stoichiometry

Caption: Troubleshooting workflow for the α-chlorination step.

IV. Experimental Protocols

Protocol 1: Synthesis of 4'-Phenylacetophenone
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of biphenyl (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction: Add the biphenyl/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-phenylacetophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction may generate HCl gas, so it should be performed in a well-ventilated fume hood.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, carefully add water to quench any remaining sulfuryl chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., DCM), wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is often purified by recrystallization.

V. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns for this synthesis? A1: Both steps of this synthesis involve hazardous materials.

  • Friedel-Crafts Acylation: Aluminum chloride reacts violently with water and is corrosive. Acetyl chloride is also corrosive and lachrymatory. The reaction should be performed in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • α-Chlorination: Sulfuryl chloride is highly corrosive and toxic, and it reacts with water to release toxic gases. This step must be performed in a well-ventilated fume hood.

Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation? A2: While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. However, their reactivity is generally lower than that of AlCl₃, so the reaction conditions may need to be adjusted (e.g., higher temperatures or longer reaction times).

Q3: How do I confirm the structure of my final product? A3: The structure of this compound should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the presence of the chlorine atom in the alpha-position.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretch of the ketone.

Q4: My final product is an oil, but the literature says it should be a solid. What should I do? A4: If your product is an oil, it is likely impure. The presence of residual solvent or byproducts can lower the melting point. Try to purify the product further using column chromatography or by attempting to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

VI. References

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry, 8th Edition by Paula Yurkanis Bruice URL: --INVALID-LINK--

  • Title: Alpha-Halogenation of Enols and Enolates Source: Chemistry LibreTexts URL: --INVALID-LINK--

  • Title: Sulfuryl Chloride Source: PubChem, National Center for Biotechnology Information URL: --INVALID-LINK--

Technical Support Center: 2-Chloro-4'-phenylacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4'-phenylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of common byproducts in reactions involving this versatile intermediate. The content is structured in a question-and-answer format to directly address challenges encountered during synthesis and subsequent transformations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via Friedel-Crafts acylation?

When synthesizing this compound from biphenyl and chloroacetyl chloride, several byproducts can arise from the reaction conditions. The primary impurities include regioisomers, poly-acylated products, and unreacted starting materials.

  • Regioisomers: The primary desired product is the para-substituted isomer (4'-position). However, ortho-acylation can also occur, leading to the formation of 2-Chloro-2'-phenylacetophenone. The ratio of these isomers is highly dependent on the catalyst, solvent, and temperature.[1]

  • Di-acylated Products: If the reaction conditions are too harsh (e.g., excess acylating agent or prolonged reaction time), a second acylation can occur on the biphenyl ring, leading to di-substituted ketones like 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-chloroethan-1-one).[2]

  • Unreacted Biphenyl: Incomplete reaction will leave residual biphenyl, which can be challenging to separate due to its nonpolar nature.

  • Hydrolyzed Reagent: Chloroacetyl chloride is highly moisture-sensitive. Exposure to water will hydrolyze it to chloroacetic acid, which is unreactive under Friedel-Crafts conditions.

Q2: I am using this compound in a nucleophilic substitution reaction and see an unexpected polar impurity. What could it be?

A common and often significant polar byproduct is 2-Hydroxy-4'-phenylacetophenone . This is formed through the hydrolysis of the alpha-chloro group.

Causality: The alpha-carbon is highly electrophilic due to the adjacent carbonyl and chlorine atom. The presence of water or other hydroxyl-containing nucleophiles (including alcohols used as solvents) in the reaction mixture can lead to the displacement of the chloride ion. This reaction is often accelerated by basic conditions.

Identification: This byproduct can be readily identified by a significant shift in polarity on TLC and a change in its mass spectrum (loss of Cl, addition of OH). 1H NMR would show the disappearance of the chloromethyl singlet and the appearance of a hydroxymethyl singlet, along with a broad peak for the hydroxyl proton.

Q3: My reaction is producing a high molecular weight, complex mixture of byproducts. What is the likely cause?

The formation of high molecular weight species often points to dimerization or polymerization. This compound can undergo self-condensation reactions, particularly under basic conditions.

Mechanism: A base can deprotonate the alpha-carbon of one molecule, forming an enolate. This enolate can then act as a nucleophile, attacking the electrophilic alpha-carbon of a second molecule of this compound in a nucleophilic substitution reaction. This process can lead to dimers and oligomers, resulting in a complex and often intractable mixture.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: Low Yield and a Mixture of Isomers in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of biphenyl is giving a low yield of the desired 4'-isomer and a significant amount of the 2'-isomer. How can I improve regioselectivity and yield?

Answer: Achieving high regioselectivity in the acylation of biphenyl is a common challenge. The distribution of ortho and para products is influenced by steric and electronic factors, which can be manipulated through reaction conditions.[1]

Troubleshooting Protocol:

  • Catalyst Choice: Ensure you are using a suitable Lewis acid. Anhydrous aluminum chloride (AlCl₃) is standard, but its high activity can sometimes reduce selectivity. Consider a milder Lewis acid like FeCl₃ or ZnCl₂.[2][3]

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of reagents.[4] Allowing the temperature to rise can decrease selectivity and promote side reactions.

  • Solvent Selection: The solvent can influence the steric bulk of the electrophilic complex. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred.[2] Nitrobenzene can also be used but presents additional purification challenges.

  • Order of Addition: Slowly add the chloroacetyl chloride to the mixture of biphenyl and Lewis acid in the solvent. This maintains a low concentration of the acylating agent, minimizing di-acylation.

Workflow for Optimizing Regioselectivity:

G cluster_0 Problem: Poor Regioselectivity cluster_1 Troubleshooting Steps cluster_2 Outcome Problem Low Yield of 4'-isomer High 2'-isomer byproduct Temp Step 1: Lower Temperature (0-5 °C) Problem->Temp Solvent Step 2: Change Solvent (e.g., from CS₂ to DCM) Temp->Solvent Catalyst Step 3: Use Milder Lewis Acid (e.g., AlCl₃ → FeCl₃) Solvent->Catalyst Analysis Analyze ortho:para Ratio (GC-MS or ¹H NMR) Catalyst->Analysis Analysis->Temp Iterate Outcome Optimized Conditions High 4'-isomer Yield Analysis->Outcome

Caption: Iterative workflow for optimizing regioselectivity in Friedel-Crafts acylation.

Issue 2: Formation of 2-Hydroxy-4'-phenylacetophenone During a Substitution Reaction

Question: I am attempting to substitute the chlorine with a nitrogen nucleophile, but I am consistently getting the hydrolyzed byproduct, 2-Hydroxy-4'-phenylacetophenone. How can I prevent this?

Answer: The formation of the hydroxy byproduct is due to the presence of water. Rigorous exclusion of moisture is critical for success.

Preventative Measures:

  • Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Dry all reagents thoroughly. For example, if using potassium carbonate as a base, ensure it is dried in an oven prior to use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. Flame-dry all glassware immediately before use.

  • Choice of Base: If your nucleophile requires a base for deprotonation, choose a non-hydroxide, sterically hindered base like proton sponge or DBU (1,8-Diazabicycloundec-7-ene) if compatible with your reaction.

  • Phase-Transfer Catalysis: For reactions involving a solid-liquid phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate of the desired nucleophile, allowing it to outcompete residual water.

Data Summary: Common Byproducts and Mitigation Strategies

Byproduct NameCommon CausePrevention & TroubleshootingAnalytical Detection
2-Chloro-2'-phenylacetophenone Poor regioselectivity in Friedel-Crafts acylation.Lower reaction temperature; use milder Lewis acid; optimize solvent.[1]GC-MS, HPLC, ¹H NMR.
Di-acylated Biphenyls Excess acylating agent or harsh conditions.Use stoichiometric amounts of chloroacetyl chloride; slow addition; low temperature.[2]LC-MS, HPLC.
2-Hydroxy-4'-phenylacetophenone Presence of water in nucleophilic substitution reactions.Use anhydrous solvents/reagents; conduct reaction under inert atmosphere.TLC (more polar spot), LC-MS, ¹H NMR.
Dimer/Oligomers Self-condensation under basic conditions.Avoid strong bases if possible; maintain low temperature; use dilute conditions.Gel Permeation Chromatography (GPC), LC-MS.
Issue 3: Identifying an Unknown Byproduct

Question: I have an unknown impurity in my final product after a reaction with this compound. What is a systematic approach to identify it?

Answer: A logical workflow combining chromatographic and spectroscopic techniques is essential for impurity identification.

Systematic Identification Workflow:

  • Initial Assessment (TLC/LC-MS):

    • Run a Thin Layer Chromatography (TLC) plate to determine the polarity of the impurity relative to your starting material and product.

    • Obtain a preliminary mass spectrum using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the molecular weight, which is a critical piece of information.

  • Isolation (Chromatography):

    • Isolate a small amount of the impurity using preparative TLC or column chromatography for further analysis.[5]

  • Spectroscopic Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and allows for the determination of the molecular formula.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR will show the number and types of protons, while ¹³C NMR will identify the carbon skeleton.

    • Infrared Spectroscopy (IR): Can help identify key functional groups that may have formed, such as an -OH stretch (if hydrolysis occurred) or changes in the carbonyl region.[5]

Byproduct Identification Flowchart:

G Start Unknown Byproduct Detected TLC 1. Assess Polarity (TLC) Start->TLC LCMS 2. Determine Molecular Weight (LC-MS) TLC->LCMS Isolate 3. Isolate Impurity (Column Chromatography) LCMS->Isolate Spectroscopy 4. Spectroscopic Analysis (NMR, HRMS, IR) Isolate->Spectroscopy Structure 5. Elucidate Structure Spectroscopy->Structure

Caption: Systematic workflow for the identification of unknown reaction byproducts.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4'-phenylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we will delve into the nuances of the Friedel-Crafts acylation reaction, providing troubleshooting advice and frequently asked questions to navigate the common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound via the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride is a robust reaction. However, several factors can influence its outcome. This section provides a systematic approach to identifying and resolving common experimental hurdles.

Low or No Product Yield

A diminished yield is one of the most frequent issues. The following decision tree can help diagnose the root cause:

Troubleshooting_Yield start Low/No Yield reagents Reagent Quality/Purity start->reagents Check conditions Reaction Conditions start->conditions Check workup Work-up/Purification start->workup Check sub_reagents1 Anhydrous Conditions? reagents->sub_reagents1 sub_reagents2 Catalyst Activity? reagents->sub_reagents2 sub_reagents3 Substrate/Reagent Purity? reagents->sub_reagents3 sub_conditions1 Temperature Control? conditions->sub_conditions1 sub_conditions2 Reaction Time? conditions->sub_conditions2 sub_conditions3 Stoichiometry? conditions->sub_conditions3 sub_workup1 Incomplete Quenching? workup->sub_workup1 sub_workup2 Product Loss During Extraction? workup->sub_workup2 sol_reagents1 Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. sub_reagents1->sol_reagents1 sol_reagents2 Use fresh, high-purity AlCl3. Avoid exposure to atmospheric moisture. sub_reagents2->sol_reagents2 sol_reagents3 Verify purity of biphenyl and chloroacetyl chloride via appropriate analytical methods. sub_reagents3->sol_reagents3 sol_conditions1 Maintain temperature between 0-5 °C during addition, then allow to warm to RT. sub_conditions1->sol_conditions1 sol_conditions2 Monitor reaction progress by TLC. Typical reaction times are 1-4 hours. sub_conditions2->sol_conditions2 sol_conditions3 Ensure at least a stoichiometric amount of AlCl3 is used. A slight excess (1.1-1.2 eq) is often beneficial. sub_conditions3->sol_conditions3 sol_workup1 Pour reaction mixture slowly into ice/conc. HCl. Ensure complete hydrolysis of the aluminum chloride complex. sub_workup1->sol_workup1 sol_workup2 Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane). sub_workup2->sol_workup2

Troubleshooting guide for low reaction yield.
Presence of Multiple Products

The formation of byproducts can complicate purification and reduce the yield of the desired this compound.

  • Isomeric Byproducts: Friedel-Crafts acylation of biphenyl can potentially lead to substitution at the ortho-, meta-, and para-positions of the second phenyl ring. However, the para-substituted product is generally favored due to steric hindrance at the ortho positions and the electronic directing effects of the phenyl group. To favor the formation of the 4'-isomer, it is crucial to maintain a low reaction temperature during the addition of the electrophile.

  • Polysubstitution: While the acyl group is deactivating, forcing conditions (e.g., high temperature, prolonged reaction time, or a large excess of the acylating agent) can lead to diacylation.[1] Careful control of stoichiometry and reaction time is key to preventing this. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (CH₂Cl₂) is a commonly used solvent for Friedel-Crafts acylation reactions due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal post-reaction.[2] Other halogenated solvents like 1,2-dichloroethane can also be used.[3] It is imperative to use anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.[2]

Q2: Why is a stoichiometric amount of aluminum chloride (AlCl₃) required?

A2: In Friedel-Crafts acylation, the aluminum chloride not only acts as a catalyst to generate the acylium ion electrophile but also forms a complex with the carbonyl oxygen of the product ketone.[2] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ per equivalent of the acylating agent is necessary. A slight excess is often used to account for any residual moisture.

Q3: My reaction mixture turned dark and tarry. What could be the cause?

A3: A dark, tarry reaction mixture often indicates decomposition or side reactions. This can be caused by several factors, including:

  • High Reaction Temperature: The reaction is exothermic, and poor temperature control can lead to overheating and subsequent decomposition.

  • Impure Reagents: Impurities in the starting materials or solvent can lead to undesired side reactions.

  • Excessive Reaction Time: Allowing the reaction to proceed for too long can result in product degradation.

Q4: What is the best method for purifying the crude product?

A4: Recrystallization is a highly effective method for purifying this compound. A mixed solvent system of petroleum ether and cyclohexane has been reported to yield high-purity product.[4] Ethanol can also be an effective recrystallization solvent.[5] The choice of solvent will depend on the impurities present. Column chromatography can be used as an alternative or supplementary purification step if recrystallization does not provide the desired purity.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is a generalized procedure based on established Friedel-Crafts acylation methods.[6][7] Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials:

  • Biphenyl

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension.

  • Addition of Biphenyl: After the addition of chloroacetyl chloride is complete, add a solution of biphenyl (1.0 equivalent) in a small amount of anhydrous dichloromethane dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[6]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether/cyclohexane or ethanol).[4][5]

Characterization Data

The following table summarizes the expected characterization data for this compound.

Analytical Technique Expected Data
Appearance White to off-white solid
Melting Point 103-107 °C[8]
¹H NMR (CDCl₃) Chemical shifts will be in the aromatic region (approx. 7.3-8.0 ppm) and a singlet for the methylene protons adjacent to the carbonyl and chlorine (approx. 4.7 ppm).
¹³C NMR (CDCl₃) Expect signals for the carbonyl carbon (approx. 190-195 ppm), the methylene carbon, and the aromatic carbons.

Mechanistic Insight

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below:

Friedel_Crafts_Acylation Biphenyl Biphenyl SigmaComplex Sigma Complex (Arenium Ion) Biphenyl->SigmaComplex + Acylium Ion ChloroacetylChloride Chloroacetyl Chloride AcyliumIon Acylium Ion Intermediate ChloroacetylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ AlCl3_1->AcyliumIon AcyliumIon->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ Product This compound ProductComplex->Product + H₂O (Work-up) HCl HCl ProductComplex->HCl AlCl3_2 AlCl₃ (regenerated) ProductComplex->AlCl3_2

Mechanism of Friedel-Crafts Acylation.

Safety Precautions

Working with the reagents for this synthesis requires strict adherence to safety protocols:

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[6]

  • Aluminum chloride is a water-sensitive solid that can cause severe burns upon contact with moist skin. It should be handled in a dry environment, and inhalation of its dust should be avoided.[9]

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving this solvent should be conducted in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

References

Technical Support Center: 2-Chloro-4'-phenylacetophenone and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4'-phenylacetophenone and its structural isomers. As a Senior Application Scientist, my goal is to provide you with not just procedural steps but also the scientific rationale behind them, ensuring your experiments are both successful and safe. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter.

Critical First Step: Verifying Your Reagent

Before handling any chemical, absolute certainty of its identity is paramount. The nomenclature "this compound" can be ambiguous and is often confused with several related compounds. An error in identification can lead to unexpected reactivity and significant safety hazards. Always verify your reagent using its unique CAS (Chemical Abstracts Service) number.

FAQ: I have a bottle labeled "Chloroacetophenone." How do I know which one it is?

The substitution pattern of the chloro and phenyl groups is critical. Below is a table of common isomers and related compounds. Please locate the CAS number on your container and its accompanying Safety Data Sheet (SDS) to confirm its identity. This guide will focus primarily on the hazards of 2-Chloroacetophenone (CAS 532-27-4) , a highly hazardous lachrymator, but the general safety principles apply to all related structures.

Chemical NameStructureCAS NumberKey Distinctions
2-Chloroacetophenone Chloro group on the acetyl chain532-27-4Also known as Phenacyl chloride. Potent lachrymator (tear gas agent).[1][2][3][4]
2'-Chloroacetophenone Chloro group on the phenyl ring (ortho)2142-68-9Isomer of Chloroacetophenone.
4'-Chloroacetophenone Chloro group on the phenyl ring (para)99-91-2Isomer of Chloroacetophenone.
4'-Chloro-2-phenylacetophenone Phenyl group on the acetyl chain1889-71-0A deoxybenzoin derivative.[5]

Section 1: Hazard Identification and Personal Safety

Understanding the specific risks associated with your reagent is the foundation of safe laboratory practice. These compounds are not benign and require stringent safety protocols.

FAQ: What are the primary hazards of 2-Chloroacetophenone (CAS 532-27-4)?

2-Chloroacetophenone is classified as a highly hazardous substance with multiple routes of toxicity.[6]

  • Acute Toxicity: It is fatal if swallowed or inhaled.[1] It is also toxic in contact with skin.

  • Corrosivity & Irritation: It causes severe skin irritation and serious eye damage.[1][6] It is a potent lachrymator, meaning its vapors are extremely irritating to the eyes and can cause an immediate flow of tears.[1][2]

  • Sensitization: It may cause allergy or asthma symptoms and breathing difficulties if inhaled (respiratory sensitization) and may cause an allergic skin reaction (skin sensitization).[1][6]

  • Organ Toxicity: It may cause respiratory irritation and damage to organs through single or prolonged exposure.[1][6]

FAQ: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Given the severe hazards, a multi-layered approach to PPE is non-negotiable.[7] Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used at all times.[1]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[6][8]Protects against splashes and the potent lachrymatory vapors that can cause severe eye damage.
Hand Protection Nitrile rubber gloves.[1] Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]Provides a barrier against a substance that is toxic upon skin contact and can cause severe burns.[4]
Body Protection A flame-resistant lab coat (e.g., Nomex) buttoned completely.[8] Long pants and closed-toe, closed-heel shoes are required.[8][10]Protects skin from accidental contact and chemical burns.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits may be exceeded or if working outside a fume hood (not recommended).[1][6]The compound is fatal if inhaled and is a respiratory sensitizer.[1]

Section 2: Handling, Storage, and Incompatibility

Proper handling and storage protocols are crucial to prevent accidental exposure and degradation of the material.

FAQ: How should I store 2-Chloroacetophenone?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][11] It should be stored in a designated corrosives or toxics area, locked up and accessible only to qualified personnel.[1] The material is moisture-sensitive, and exposure to moist air or water should be avoided.[1][6]

FAQ: What chemicals should I keep away from 2-Chloroacetophenone?

This compound is incompatible with several classes of chemicals. Co-storage or mixing can lead to hazardous reactions.

  • Bases: Strong bases can cause decomposition.[6]

  • Alcohols & Amines: Can lead to unwanted reactions.[6]

  • Strong Oxidizing Agents: Risk of vigorous reaction.[12]

  • Water/Moisture: The compound is moisture-sensitive and may decompose.[1][6]

Section 3: Troubleshooting and Emergency Protocols

Even with careful planning, accidents can happen. Knowing the correct response is critical to mitigating harm.

FAQ: I've spilled a small amount of solid 2-Chloroacetophenone inside the fume hood. What do I do?

Do not panic. If the spill is contained within the fume hood, you can manage it safely by following a strict protocol. Evacuate personnel not involved in the cleanup from the immediate area.[1]

Step-by-Step Spill Cleanup Protocol

  • Ensure PPE: Confirm you are wearing the full, mandatory PPE as described in Section 1.

  • Containment: Do not add water. Keep the material dry.

  • Cleanup: Gently sweep or shovel the solid material into a suitable, labeled container for hazardous waste disposal.[1][6] Avoid any actions that could generate dust.[1][9]

  • Decontamination: Decontaminate the area with a suitable solvent (if recommended by your institution's safety office) followed by soap and water.[7]

  • Disposal: Seal the container of spilled material and label it as "Hazardous Waste: Chlorinated Organic Compound".[7] Dispose of it according to all local, regional, and national regulations.[1][13]

Spill_Cleanup_Workflow start Spill Occurs ppe Step 1: Don Full PPE (Goggles, Face Shield, Respirator, Lab Coat, Gloves) start->ppe Assess Situation contain Step 2: Gently Sweep Solid Avoid Dust Generation ppe->contain Ensure Safety waste Step 3: Place in Labeled Hazardous Waste Container contain->waste Collect Material decon Step 4: Decontaminate Spill Area waste->decon Secure Spill dispose Step 5: Dispose of Waste Per Regulations decon->dispose Final Step end Cleanup Complete dispose->end

Workflow for cleaning a solid 2-Chloroacetophenone spill.

FAQ: What are the first-aid measures in case of exposure?

Immediate medical attention is required for any exposure.[6] Show the Safety Data Sheet to the attending medical personnel.[6]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing has stopped, administer artificial respiration. Call a physician or poison control center immediately.[13]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes.[13] Call a physician immediately.
Eye Contact Immediately rinse eyes with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do.[6] Immediately call an ophthalmologist.
Ingestion If the person is conscious, rinse their mouth and give two glasses of water to drink. Do NOT induce vomiting. Seek immediate medical advice.[1]

Section 4: Physical and Chemical Data

This data is for 2-Chloroacetophenone (CAS 532-27-4) . Always refer to the specific SDS for your particular reagent.

PropertyValue
Appearance Beige or white crystalline solid.[1][2]
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol
Melting Point 52 - 56 °C / 125.6 - 132.8 °F[1]
Boiling Point 244 - 245 °C / 471.2 - 473 °F[1]
Flash Point 118 °C / 244.4 °F[1]
Water Solubility Insoluble.[2][3]

References

Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in the synthesis of chalcones and other α,β-unsaturated carbonyl compounds. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific problems you might be encountering at the bench. We follow a logical, cause-and-effect approach to quickly identify and rectify the root cause of low product yield.

Question: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

Answer:

Incomplete conversion is a common issue in Claisen-Schmidt condensations and can often be traced back to several key factors related to your reaction setup and reagents.

  • Insufficient or Inactive Catalyst: The base catalyst (commonly NaOH or KOH) is crucial for the deprotonation of the ketone to form the reactive enolate.[1][2] If the catalyst is old, has been improperly stored, or is used in an insufficient amount, the reaction will be slow or may not proceed at all. Acidic impurities in your reactants or solvent can also neutralize the base catalyst.[3]

    • Causality: The catalytic cycle relies on a sufficient concentration of a strong base to generate the enolate nucleophile. Without it, the electrophilic aldehyde is not attacked, and the reaction stalls.

    • Solution:

      • Use a fresh, high-purity batch of your base catalyst.

      • Ensure your reactants and solvent are pure and dry. Consider distilling the aldehyde if it's been stored for a long time, as it can oxidize to carboxylic acid which will quench the base.[4]

      • Optimize the catalyst loading. For some solvent-free methods, 20 mol% of solid NaOH has been shown to be highly effective.[5][6]

  • Suboptimal Reaction Temperature: While many Claisen-Schmidt condensations proceed efficiently at room temperature, some substrate combinations may require gentle heating to overcome the activation energy barrier.[5] Conversely, excessively high temperatures can promote side reactions.[4]

    • Causality: Reaction kinetics are temperature-dependent. An appropriate temperature ensures a sufficient reaction rate without providing enough energy for undesired pathways to become significant.

    • Solution:

      • Monitor your reaction by Thin Layer Chromatography (TLC).[5]

      • If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).[3]

  • Poor Solubility: If your reactants or the intermediate aldol addition product are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly hindered.

    • Causality: For the reactants to interact effectively, they must be in the same phase. Poor solubility reduces the effective concentration of the reactants.

    • Solution:

      • Increase the solvent volume.

      • Consider switching to a more appropriate solvent. Ethanol is a common choice due to its ability to dissolve a wide range of organic substrates and the inorganic base.[5]

Question: My TLC shows multiple spots, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is a clear sign of competing reaction pathways. Understanding these side reactions is the first step to suppressing them.

  • Self-Condensation of the Ketone: If the ketone is highly enolizable, its enolate can react with another molecule of the ketone instead of the intended aldehyde.[7]

    • Causality: This is a competing aldol condensation reaction. The relative rates of the desired crossed-aldol and the undesired self-condensation determine the product distribution.

    • Solution:

      • Slowly add the ketone to a solution of the aldehyde and the base. This ensures that the concentration of the ketone is always low, minimizing the chances of self-condensation.

      • If you are aiming for a mono-condensation product with a ketone that has α-hydrogens on both sides (e.g., acetone), use a 1:1 stoichiometry of ketone to aldehyde.[3]

  • Cannizzaro Reaction: Under strongly basic conditions, aromatic aldehydes that lack α-hydrogens can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[7]

    • Causality: This is a competing reaction pathway for the aldehyde, which is consumed in a non-productive manner. It is favored by high concentrations of a strong base.

    • Solution:

      • Use a milder base or a lower concentration of the strong base.[3]

      • Maintain a lower reaction temperature (e.g., room temperature or below).[7]

  • Michael Addition: The α,β-unsaturated ketone product can act as a Michael acceptor and be attacked by another molecule of the ketone enolate.[7]

    • Causality: This is a subsequent reaction that consumes your desired product. It is more likely to occur with prolonged reaction times or a high concentration of the enolate.

    • Solution:

      • Monitor the reaction closely by TLC and work it up as soon as the starting materials are consumed.[7]

      • Use a slight excess of the aldehyde to ensure the complete consumption of the enolate.[7]

Question: My reaction mixture has turned into a dark, tarry mess. What went wrong?

Answer:

The formation of a dark, intractable material often points to polymerization or decomposition of your starting materials or product.

  • Harsh Reaction Conditions: Excessively high temperatures or a very high concentration of a strong base can lead to the polymerization of aldehydes or the decomposition of the product.[5]

    • Causality: The high energy input or extreme pH can initiate uncontrolled side reactions, leading to complex mixtures of high molecular weight species.

    • Solution:

      • Reduce the reaction temperature. For many Claisen-Schmidt reactions, room temperature is sufficient.[4]

      • Lower the concentration of the base catalyst. A catalytic amount is often sufficient.[7]

      • Ensure slow, controlled addition of the base to the reaction mixture to avoid localized "hot spots" of high base concentration.[5]

Frequently Asked Questions (FAQs)

What is the fundamental principle of the Claisen-Schmidt condensation?

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3][8] The reaction is typically base-catalyzed and proceeds through the formation of a nucleophilic enolate from the enolizable carbonyl compound, which then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1][2] The resulting β-hydroxy carbonyl compound readily dehydrates to form the stable, conjugated α,β-unsaturated product, often a chalcone.[1]

How do I choose the optimal catalyst for my reaction?

While strong bases like NaOH and KOH are commonly used, the optimal catalyst can be substrate-dependent.[5] For sensitive substrates, a milder base might be necessary to prevent side reactions. In some cases, Lewis acids can also be employed.[5] It is advisable to perform small-scale screening experiments with different catalysts to identify the best one for your specific transformation. For solvent-free reactions, solid NaOH at 20 mol% has been shown to give excellent yields.[6]

What is the role of the solvent in the Claisen-Schmidt condensation?

The solvent plays a crucial role in dissolving the reactants and the catalyst, thus facilitating their interaction. Ethanol is a widely used solvent due to its polarity, which helps in dissolving both the organic substrates and the inorganic base.[5] However, "green chemistry" approaches utilizing solvent-free conditions have gained popularity.[9] These methods often involve grinding the solid reactants with a solid catalyst, leading to shorter reaction times, simpler work-up, and reduced environmental impact.[6][9]

How does stoichiometry affect the outcome of the reaction?

The molar ratio of the reactants is a critical parameter. For the synthesis of α,α'-bis(benzylidene)cycloalkanones from a cyclic ketone, a 2:1 molar ratio of the aldehyde to the ketone is typically required.[5] To favor the formation of a mono-condensation product, a slight excess of the ketone can be used.[5] Conversely, a slight excess of the aldehyde can help to minimize Michael addition by ensuring the enolate is consumed in the primary condensation step.[7]

Data at a Glance: Optimizing Reaction Conditions

The following table summarizes the effect of different catalysts and conditions on the Claisen-Schmidt condensation of cyclohexanone with benzaldehyde, illustrating the impact of reaction parameters on yield.

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1NaOH (20)None (Grinding)Room Temp598[6][10]
2KOH (20)None (Grinding)Room Temp585[6][10]
3NaOH (20)EthanolRoom Temp1440 (24h)40[6]
4K-Ca(OH)2 (5)Ethanol/WaterRoom TempN/A74-92[11]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation in Solution
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 - 1.2 eq) in ethanol.[3][5]

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[3][5]

  • Reaction Monitoring: Stir the mixture at room temperature or warm gently to 40-50 °C. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 1-4 hours).[3][5]

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.[3][5]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[3][5] The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[12]

Protocol 2: High-Yield Solvent-Free Claisen-Schmidt Condensation by Grinding
  • Preparation: In a mortar, combine the cycloalkanone (1.0 eq) and the aromatic aldehyde (2.0 eq).[5][6]

  • Catalyst Addition: Add solid NaOH (20 mol%).[5][6]

  • Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically solidify or become a thick paste.[5][6]

  • Isolation and Purification: Transfer the solid mass to a beaker and wash with chilled water to remove the NaOH catalyst. Collect the solid by vacuum filtration and wash with more cold water. The resulting product is often of high purity and can be further purified by recrystallization from 95% ethanol if necessary.[5][13]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low yields in a Claisen-Schmidt condensation.

Troubleshooting_Workflow Low_Yield Low Yield Observed Incomplete_Conversion Incomplete Conversion (Starting Material Remains) Low_Yield->Incomplete_Conversion Byproducts Byproduct Formation (Multiple Spots on TLC) Low_Yield->Byproducts Decomposition Decomposition (Tarry Mixture) Low_Yield->Decomposition Catalyst Catalyst Issue? (Inactive, Insufficient) Incomplete_Conversion->Catalyst Temperature Suboptimal Temperature? Incomplete_Conversion->Temperature Solubility Solubility Issue? Incomplete_Conversion->Solubility Self_Condensation Self-Condensation of Ketone? Byproducts->Self_Condensation Cannizzaro Cannizzaro Reaction? Byproducts->Cannizzaro Michael_Addition Michael Addition? Byproducts->Michael_Addition Harsh_Conditions Harsh Conditions? (High Temp, High [Base]) Decomposition->Harsh_Conditions Solution_Catalyst Solution: - Use fresh catalyst - Optimize loading - Purify reagents Catalyst->Solution_Catalyst Solution_Temp Solution: - Monitor by TLC - Gently heat or cool as needed Temperature->Solution_Temp Solution_Solubility Solution: - Increase solvent volume - Change solvent Solubility->Solution_Solubility Solution_Self_Condensation Solution: - Slow addition of ketone - Adjust stoichiometry Self_Condensation->Solution_Self_Condensation Solution_Cannizzaro Solution: - Use milder/less base - Lower temperature Cannizzaro->Solution_Cannizzaro Solution_Michael_Addition Solution: - Monitor by TLC & work up promptly - Use excess aldehyde Michael_Addition->Solution_Michael_Addition Solution_Harsh_Conditions Solution: - Reduce temperature - Lower base concentration - Slow base addition Harsh_Conditions->Solution_Harsh_Conditions

References

Technical Support Center: Preventing Side Reactions in Nucleophilic Substitution of 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nucleophilic substitution reactions involving 2-chloro-4'-phenylacetophenone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize side reactions and maximize the yield of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for their chemical origins and actionable protocols to mitigate them.

Issue 1: Formation of a Carboxylic Acid Derivative Instead of the Desired Substitution Product

Question: I am attempting to synthesize a phenacyl ether via a Williamson ether synthesis with this compound and an alkoxide. However, my main product appears to be a carboxylic acid ester. What is happening and how can I prevent it?

Answer: You are likely observing the Favorskii rearrangement , a common side reaction for α-halo ketones in the presence of a base.[1][2]

Understanding the Mechanism: Favorskii Rearrangement

The Favorskii rearrangement is a base-induced transformation of an α-halo ketone into a carboxylic acid or its derivative, such as an ester or amide.[1][3] The reaction proceeds through a cyclopropanone intermediate formed by the deprotonation at the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate, which then undergoes intramolecular cyclization.[4] The nucleophile then attacks the carbonyl carbon of the strained cyclopropanone, leading to ring-opening and formation of the rearranged product.[2]

Favorskii_Rearrangement cluster_0 Favorskii Rearrangement Pathway 2_Chloro_4_phenylacetophenone This compound Enolate Enolate Intermediate 2_Chloro_4_phenylacetophenone->Enolate Base (e.g., RO⁻) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Tetrahedral_Intermediate Tetrahedral Intermediate Cyclopropanone->Tetrahedral_Intermediate Nucleophile (RO⁻) attack Carbanion Carbanion Intermediate Tetrahedral_Intermediate->Carbanion Ring Opening Ester_Product Rearranged Ester Product Carbanion->Ester_Product Protonation

Caption: Favorskii rearrangement of this compound.

Prevention Strategies:

To favor the desired Sɴ2 substitution over the Favorskii rearrangement, consider the following adjustments to your protocol:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base for deprotonation if you are working with a nucleophile that requires activation. Alternatively, if your nucleophile is already anionic (e.g., a pre-formed alkoxide), use a weaker, non-hindered base or simply the nucleophile itself in a suitable solvent. Strong, unhindered bases like alkoxides can readily initiate the Favorskii rearrangement.[5]

  • Reaction Temperature: Lowering the reaction temperature can often suppress the rearrangement pathway, which may have a higher activation energy than the desired Sɴ2 reaction.

  • Solvent Selection: Aprotic solvents are generally preferred for Sɴ2 reactions.[6] Protic solvents can stabilize the enolate intermediate, potentially favoring the Favorskii rearrangement.

Issue 2: Low Yields Due to Competing Elimination Reactions

Question: I am reacting this compound with a strong, bulky base to introduce a substituent, but I am getting a significant amount of an unsaturated ketone. What is this side product and how can I promote substitution?

Answer: The formation of an α,β-unsaturated ketone is indicative of an E2 elimination side reaction. This is particularly common when using strong, sterically hindered bases.[7][8]

Understanding the Mechanism: E2 Elimination

In an E2 reaction, a strong base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the α-carbon), leading to the concerted formation of a double bond and expulsion of the leaving group.[8] With α-halo ketones, the α-protons are particularly acidic due to the electron-withdrawing effect of the adjacent carbonyl group, making elimination a competitive pathway.

E2_vs_SN2 cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Start This compound + Nucleophile/Base SN2_Product Substitution Product Start->SN2_Product Strong, non-bulky nucleophile E2_Product α,β-Unsaturated Ketone Start->E2_Product Strong, bulky base

Caption: Competing SN2 and E2 pathways.

Prevention Strategies:

To favor the Sɴ2 pathway and minimize elimination, consider the following:

  • Nucleophile/Base Selection: Opt for a strong but less sterically hindered nucleophile.[9] Bulky bases are more likely to act as bases rather than nucleophiles, promoting elimination.[8]

  • Reaction Conditions: Lowering the reaction temperature generally favors substitution over elimination.[8]

  • Substrate Considerations: While you cannot change the substrate in this case, it is important to remember that the Sɴ2 reaction is sensitive to steric hindrance at the reaction center.[10]

ConditionFavors Sɴ2Favors E2
Nucleophile/Base Strong, non-bulkyStrong, bulky
Temperature LowerHigher
Issue 3: Unwanted Reactions at the Carbonyl Group

Question: My nucleophile seems to be attacking the carbonyl carbon instead of the α-carbon. How can I direct the reaction to the desired position?

Answer: The carbonyl group is an electrophilic center and can compete with the α-carbon for nucleophilic attack.[11] To prevent this, you can employ a protecting group strategy.

Protecting the Carbonyl Group

A protecting group is a chemical moiety that is temporarily introduced to a functional group to render it inert to specific reaction conditions.[12] For carbonyls, the most common protecting groups are acetals or ketals, which are formed by reacting the ketone with a diol under acidic conditions.[13][14] These groups are stable under basic and nucleophilic conditions.[14]

Experimental Protocol: Acetal Protection
  • Protection:

    • Dissolve this compound in a suitable solvent like toluene.

    • Add an excess of a diol (e.g., ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the acetal product.

  • Nucleophilic Substitution:

    • Once the protection is complete, you can proceed with your desired nucleophilic substitution reaction under basic or neutral conditions.

  • Deprotection:

    • After the substitution reaction, the acetal protecting group can be easily removed by treatment with aqueous acid to regenerate the carbonyl group.[12]

Carbonyl_Protection Ketone This compound Acetal Protected Ketone (Acetal) Ketone->Acetal Diol, H⁺ Substituted_Acetal Substituted Acetal Acetal->Substituted_Acetal Nucleophile Final_Product Desired Product Substituted_Acetal->Final_Product H₃O⁺ (Deprotection)

Caption: Workflow for carbonyl protection in nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: Why is the α-carbon of this compound so reactive towards nucleophilic substitution?

A1: The reactivity of the α-carbon in α-halo ketones is enhanced by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the α-carbon more electrophilic.[15] Additionally, the carbonyl group can stabilize the transition state of the Sɴ2 reaction through orbital overlap.[16]

Q2: Can I use amines as nucleophiles with this compound?

A2: Yes, amines are commonly used nucleophiles to synthesize α-amino ketones, which are valuable intermediates in pharmaceutical synthesis.[15][17] However, be mindful of potential side reactions. Using a slight excess of the amine can help to neutralize the HCl byproduct.[15]

Q3: What is the role of the solvent in these reactions?

A3: The solvent plays a crucial role in influencing the reaction pathway. For Sɴ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.[6] Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity, and may also promote elimination or rearrangement reactions.

Q4: Are there any other potential side reactions I should be aware of?

A4: Besides the Favorskii rearrangement and elimination, other side reactions can include:

  • Enolization followed by reaction at the oxygen: This can be a concern with certain nucleophiles and reaction conditions.

  • Reductive dehalogenation: Some reducing agents can remove the chlorine atom to form the parent ketone.[18]

  • Self-condensation reactions: Under strongly basic conditions, enolates can react with unreacted ketone molecules.

By carefully considering the choice of reagents, reaction conditions, and potential side reactions, you can optimize your nucleophilic substitution reactions with this compound to achieve higher yields of your desired product.

References

Technical Support Center: Purifying 2-Chloro-4'-phenylacetophenone Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-chloro-4'-phenylacetophenone and its derivatives using column chromatography. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience to ensure you can overcome common purification challenges.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1] For this compound derivatives, which are moderately polar aromatic ketones, successful purification hinges on exploiting subtle differences in polarity between the target compound and any impurities.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Poor Separation of the Target Compound from Impurities

Q: My TLC analysis shows overlapping spots for my desired this compound derivative and a closely-related impurity. How can I improve the separation on the column?

A: This is a classic selectivity problem. The key is to modify the mobile phase to better differentiate between the polarities of your compound and the impurity.

  • Causality: The separation (resolution) is governed by how differently compounds interact with the silica gel versus the eluent. If the eluent is too polar, it will move all compounds, including impurities, too quickly up the column, resulting in poor separation. Conversely, if it's not polar enough, everything will remain adsorbed to the silica.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: The most common eluent system for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[2][3]

      • If your Rf values are too high (e.g., > 0.5), decrease the proportion of the polar solvent (ethyl acetate).

      • If your Rf values are too low (e.g., < 0.2), incrementally increase the proportion of the polar solvent.

    • Change Solvent System: If adjusting the ratio of your current system doesn't provide adequate separation, a change in solvent composition may be necessary. Different solvents can create unique interactions.[4] Consider these alternatives:

      • Dichloromethane/Methanol: Excellent for more polar compounds.[3]

      • Toluene/Ethyl Acetate: The aromatic nature of toluene can offer different selectivity for aromatic compounds.[5]

Issue 2: The Compound Won't Elute from the Column

Q: I've been running my column for a long time with the solvent system that looked promising on TLC, but my product is not coming off the column. What's happening?

A: There are several possibilities here, ranging from incorrect solvent composition to compound degradation.[6]

  • Causality: Strong adsorption to the silica gel is the primary reason for a compound failing to elute. This can be due to the compound being more polar than anticipated or potential decomposition on the acidic silica surface.

  • Troubleshooting Steps:

    • Verify Solvent System: Double-check that you prepared the eluent with the correct solvents and ratios. A simple mistake, like swapping the polar and non-polar components, can lead to this issue.[6]

    • Gradual Polarity Increase (Gradient Elution): If your compound is still on the column, you can start to gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, you can switch to 20%, then 30%, and so on. This will increase the eluting power of the mobile phase and should eventually move your compound.

    • Check for Decomposition: It's possible your this compound derivative is unstable on silica gel.[6] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots or streaking that weren't there initially, your compound may be degrading. In such cases, you might consider:

      • Deactivating the Silica Gel: Add 1-3% triethylamine to your solvent system to neutralize the acidic silica.[2]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina.[6]

Issue 3: Streaking or Tailing of the Compound Band

Q: As my compound moves down the column, the band is not sharp and is leaving a "tail" behind. This is causing my collected fractions to be impure. How can I fix this?

A: Tailing is often a sign of overloading the column or secondary interactions with the stationary phase.

  • Causality: Tailing occurs when a portion of the compound is more strongly retained than the bulk of the sample, leading to a continuous "bleed" of the compound into subsequent fractions. This can be due to applying too much sample for the amount of silica gel or strong interactions with active sites on the silica.

  • Troubleshooting Steps:

    • Reduce Sample Load: A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 30:1. If you are overloading the column, the separation efficiency will decrease significantly.

    • Improve Solubility in the Mobile Phase: Ensure your compound is fully soluble in the eluent. If it has poor solubility, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing tailing.[6]

    • Acid/Base Additives: If your compound has acidic or basic functional groups, it can interact strongly with the silica. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can suppress these interactions and lead to sharper bands.[3][7]

Issue 4: Difficulty Loading the Sample onto the Column

Q: My crude product is a thick oil and is not very soluble in the non-polar solvent system I need to use for elution. How can I load it effectively?

A: Loading the sample in a solvent that is too polar will ruin the separation. The best approach here is "dry loading."[8]

  • Causality: If you dissolve your sample in a strong solvent (like pure dichloromethane or ethyl acetate) and apply it to a column that will be run with a weak eluent (like 5% ethyl acetate in hexanes), the strong solvent will carry your compound partway down the column in a diffuse band before the weaker eluent takes over, leading to poor separation from the start.

  • Dry Loading Protocol:

    • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 5-10 times the weight of your crude sample) to this solution.

    • Thoroughly mix and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[8] This ensures your sample is introduced to the column in a concentrated band.

Experimental Protocols & Data Presentation

Protocol 1: TLC Optimization of Solvent System

A crucial first step before running a column is to determine the optimal solvent system using Thin Layer Chromatography (TLC).[9]

  • Preparation: Dissolve a small amount of your crude this compound derivative mixture in a volatile solvent like dichloromethane.

  • Spotting: Use a capillary tube to spot the mixture onto a silica gel TLC plate. It's also good practice to spot your starting materials as references if available.

  • Development: Place the TLC plate in a developing chamber containing your test solvent system.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, and visualize the spots under a UV lamp (254 nm).

  • Analysis: The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4, with good separation from all impurities.

Solvent System (Hexane:Ethyl Acetate) Product Rf Impurity 1 Rf Impurity 2 Rf Assessment
95:50.650.750.68Too polar, poor separation
90:100.450.600.50Separation improving
85:15 0.35 0.55 0.20 Optimal for column
80:200.250.400.10Good separation, but may be slow
Protocol 2: Step-by-Step Flash Column Chromatography

This protocol outlines the standard procedure for purifying your compound once the optimal solvent system has been determined.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Fill the column with silica gel (either as a dry powder or as a slurry in the non-polar component of your eluent).

    • Gently tap the column to ensure even packing and remove any air bubbles.

  • Equilibration:

    • Pass several column volumes of your chosen eluent through the packed silica gel to ensure it is fully equilibrated.

  • Sample Loading:

    • Use the dry loading method described in Issue 4 for best results.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.

    • Continuously add fresh eluent to the top of the column, never letting the silica gel run dry.

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or flasks.

  • Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed on TLC adjust_polarity Adjust Polarity of Current System (e.g., Hexane/EtOAc ratio) start->adjust_polarity test_tlc_1 Re-run TLC adjust_polarity->test_tlc_1 change_system Change Solvent System (e.g., DCM/MeOH, Toluene/EtOAc) test_tlc_1->change_system No good_sep Good Separation Achieved (Rf ≈ 0.3, spots resolved) test_tlc_1->good_sep Yes test_tlc_2 Run TLC with New System change_system->test_tlc_2 test_tlc_2->adjust_polarity No, try new ratio test_tlc_2->good_sep Yes proceed Proceed to Column Chromatography good_sep->proceed

Caption: Troubleshooting workflow for optimizing solvent selectivity.

Decision Tree for Sample Loading

G start Crude Sample Ready for Loading check_solubility Is sample soluble in a minimal amount of eluent? start->check_solubility wet_load Wet Loading: Dissolve in minimal eluent and pipette onto column check_solubility->wet_load Yes dry_load Dry Loading: Adsorb onto silica, evaporate solvent check_solubility->dry_load No apply_to_column Apply to Column wet_load->apply_to_column dry_load->apply_to_column

Caption: Decision process for choosing the appropriate sample loading technique.

References

Validation & Comparative

A Comparative Guide to Interpreting the Mass Spectrum of 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing vital information about the molecular weight and structural features of a compound. This guide offers an in-depth interpretation of the electron ionization (EI) mass spectrum of 2-Chloro-4'-phenylacetophenone, a compound of interest in synthetic organic chemistry and medicinal research. By comparing its fragmentation pattern with those of structurally related molecules—acetophenone and 4'-phenylacetophenone—we will elucidate the key spectral features that enable its confident identification.

The Logic of Fragmentation: A Predictive Approach

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways.[1] The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments revealing its constituent parts. For this compound, we can anticipate several key fragmentation pathways based on fundamental principles of organic mass spectrometry.

The molecular structure of this compound features a biphenyl moiety, a ketone functional group, and a chloromethyl group. The fragmentation will be dictated by the relative stabilities of the resulting carbocations and neutral losses. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), is expected to produce distinctive M+2 peaks for chlorine-containing fragments.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data discussed herein is based on standard EI-MS analysis. A typical experimental setup would involve the following steps:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to bond cleavage, generating a series of fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Interpreting the Mass Spectrum of this compound

The molecular formula of this compound is C₁₄H₁₁ClO, with a calculated molecular weight of approximately 230.69 g/mol . The mass spectrum is expected to be characterized by a molecular ion peak and several key fragment ions resulting from specific cleavage events.

A Visual Guide to Fragmentation:

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

cluster_main Fragmentation of this compound mol This compound (M⁺•) m/z = 230/232 frag1 [M - Cl]⁺ m/z = 195 mol->frag1 - •Cl frag2 [M - CH₂Cl]⁺ 4-phenylbenzoyl cation m/z = 181 mol->frag2 - •CH₂Cl frag3 [M - COCH₂Cl]⁺ biphenyl cation m/z = 152 frag2->frag3 - CO frag4 [C₆H₅]⁺ phenyl cation m/z = 77 frag3->frag4 - C₆H₄

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis: Distinguishing Features

To highlight the unique spectral characteristics of this compound, we will compare its expected fragmentation pattern with that of two simpler, related ketones: acetophenone and 4'-phenylacetophenone.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z) and Interpretation
Acetophenone C₈H₈O120.15[3]120 (M⁺•): Molecular ion. 105: [M - CH₃]⁺, Benzoyl cation (base peak).[4] 77: [C₆H₅]⁺, Phenyl cation.[4][5] 43: [CH₃CO]⁺, Acetyl cation.[5]
4'-Phenylacetophenone C₁₄H₁₂O196.24[6]196 (M⁺•): Molecular ion. 181: [M - CH₃]⁺, 4-Phenylbenzoyl cation. 152: [C₁₂H₈]⁺, Biphenyl radical cation after loss of CO from m/z 181. 77: [C₆H₅]⁺, Phenyl cation.
This compound C₁₄H₁₁ClO230.69230/232 (M⁺•): Molecular ion peak with M+2 isotope pattern for chlorine. 195: [M - Cl]⁺, Loss of chlorine radical. 181: [M - •CH₂Cl]⁺, 4-Phenylbenzoyl cation (a key diagnostic peak). 152: [C₁₂H₈]⁺, Biphenyl radical cation after loss of CO from m/z 181. 77: [C₆H₅]⁺, Phenyl cation.

In-Depth Discussion of Fragmentation Patterns

Acetophenone: The mass spectrum of acetophenone is dominated by the highly stable benzoyl cation at m/z 105, formed by the loss of a methyl radical.[4] This α-cleavage is a characteristic fragmentation of ketones.[2] Further fragmentation of the benzoyl cation by loss of carbon monoxide yields the phenyl cation at m/z 77.[4]

4'-Phenylacetophenone: As a larger analog of acetophenone, 4'-phenylacetophenone also undergoes α-cleavage to lose a methyl radical, forming the 4-phenylbenzoyl cation at m/z 181. This is expected to be a prominent peak. Subsequent loss of CO from this ion gives rise to the biphenyl cation at m/z 152.

This compound: The presence of the chloromethyl group introduces new fragmentation pathways.

  • Molecular Ion: The molecular ion will appear as a doublet at m/z 230 and 232, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. This is a definitive indicator of a monochlorinated compound.

  • Loss of Chlorine: Cleavage of the C-Cl bond, a common fragmentation for halogenated compounds, results in a fragment at m/z 195.[2]

  • α-Cleavage: The most significant fragmentation is the α-cleavage between the carbonyl carbon and the chloromethyl group. This expels a chloromethyl radical (•CH₂Cl) to form the highly stable 4-phenylbenzoyl cation at m/z 181. This peak is a crucial piece of evidence, as it is also observed in the fragmentation of 4'-phenylacetophenone.

  • Secondary Fragmentation: The 4-phenylbenzoyl cation (m/z 181) can then lose a molecule of carbon monoxide to form the biphenyl cation at m/z 152. The presence of both m/z 181 and m/z 152 provides strong evidence for the 4-phenylacetophenone core structure.

Conclusion

The mass spectrum of this compound is distinguished by a unique combination of features that allow for its unambiguous identification. The isotopic signature of the molecular ion at m/z 230/232 immediately points to the presence of a single chlorine atom. The observation of the 4-phenylbenzoyl cation at m/z 181, along with its subsequent fragmentation to the biphenyl cation at m/z 152, confirms the core structure. By comparing these features to the simpler spectra of acetophenone and 4'-phenylacetophenone, researchers can confidently interpret the mass spectrum and verify the structure of this compound. This systematic approach, grounded in the fundamental principles of mass spectral fragmentation, is an invaluable tool in chemical analysis and drug development.

References

A Comparative Guide to the Reactivity of 2-Chloroacetophenone and 2-Bromoacetophenone in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate starting material is paramount to the success of a synthetic campaign. α-Haloacetophenones are a class of exceptionally useful intermediates, prized for their ability to act as potent electrophiles in the construction of complex molecular architectures. Among the most common of these reagents are 2-chloroacetophenone and 2-bromoacetophenone. While structurally similar, the subtle difference in the α-halogen atom imparts a significant divergence in their chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two compounds. We will explore the underlying mechanistic principles, present comparative data, and offer practical, field-proven protocols to assist you in making an informed decision for your specific synthetic needs.

Mechanistic Underpinnings: Why the Halogen Matters

The reactivity of α-haloacetophenones in nucleophilic substitution reactions is fundamentally governed by the interplay of the carbonyl group and the halogen atom. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] An SN1 pathway is highly disfavored as it would require the formation of a less stable α-carbonyl carbocation.[1]

Two key factors contribute to the enhanced reactivity of these substrates compared to simple alkyl halides:

  • Inductive Effect of the Carbonyl Group : The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-halogen (C-X) bond.[3] This increases the partial positive charge on the α-carbon, rendering it significantly more electrophilic and susceptible to attack by a nucleophile.

  • Transition State Stabilization : During an SN2 reaction, the p-orbitals of the carbonyl group can overlap with the developing p-orbital on the α-carbon in the trigonal bipyramidal transition state. This orbital overlap helps to delocalize the negative charge and stabilize the transition state, thereby lowering the activation energy of the reaction.[4]

The critical point of differentiation between 2-chloroacetophenone and 2-bromoacetophenone is the identity of the leaving group. In any SN2 reaction, the rate is highly dependent on the ability of the leaving group to depart with the electron pair from the C-X bond.[2][5] The competence of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable as anions.[6][7]

For the halogens, the trend in leaving group ability is well-established: I⁻ > Br⁻ > Cl⁻ > F⁻ [6][8]

This order directly corresponds to the strength of the hydrohalic acids (HI > HBr > HCl > HF), confirming that iodide and bromide are very weak bases and thus excellent leaving groups. Consequently, the bromide ion (Br⁻) is a superior leaving group to the chloride ion (Cl⁻).[9][10] This is also reflected in the carbon-halogen bond dissociation energies, where the C-Br bond is weaker and more easily broken than the C-Cl bond.[8]

Therefore, from a mechanistic standpoint, 2-bromoacetophenone is predicted to be the more reactive electrophile.

Caption: Fig 1. SN2 mechanism on α-haloacetophenones (X = Cl, Br).

Physicochemical Properties and Reactivity Data

A comparison of the fundamental properties of these reagents is essential for experimental design.

Property2-Chloroacetophenone2-BromoacetophenoneReference(s)
CAS Number 532-27-470-11-1[11][12]
Molecular Formula C₈H₇ClOC₈H₇BrO[11][12]
Molecular Weight 154.59 g/mol 199.04 g/mol [11][12]
Appearance White crystalline solidWhite to off-white crystalline solid[12][13]
Melting Point 54-56 °C48-51 °C[12][14]

While extensive kinetic studies directly comparing these two specific molecules are not always published, the relative reactivity trend is firmly established in the literature for α-haloketones and alkyl halides in general.[9][15] Illustrative data shows that chloroacetone reacts 36,000 times faster than 1-chloropropane, highlighting the activating effect of the carbonyl group.[15] The relative rate difference between the bromo and chloro analogues follows the established leaving group trend.

Illustrative Relative Reactivity Data

ReagentNucleophileSolventRelative Rate (k_rel)
2-ChloroacetophenoneRCOO⁻Acetone1
2-Bromoacetophenone RCOO⁻ Acetone ~50 - 100

Note: The relative rate is an estimated value based on typical SN2 reactivity trends where bromide is a significantly better leaving group than chloride. Actual values will vary with the specific nucleophile, solvent, and temperature.

This significant rate enhancement means that reactions with 2-bromoacetophenone can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) to achieve the same conversion as its chloro- counterpart, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

Experimental Protocol: Synthesis of a Phenacyl Ester

To illustrate the practical application of these reagents, the following protocol describes a standard Williamson ether synthesis-type reaction to form a phenacyl ester, a common protecting group or synthetic intermediate.[16][17][18]

Objective: To synthesize a phenacyl ester via nucleophilic substitution of an α-haloacetophenone with a carboxylate salt.

Materials:

  • 2-Chloroacetophenone or 2-Bromoacetophenone (1.0 equiv)

  • Sodium or Potassium salt of a carboxylic acid (e.g., Sodium Benzoate) (1.1 equiv)

  • Solvent (e.g., Acetone, Acetonitrile, or DMF)

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the carboxylate salt (1.1 equiv) and the chosen solvent (approx. 0.1-0.2 M concentration).

  • Addition of Electrophile: Add the α-haloacetophenone (1.0 equiv) to the stirred suspension.

  • Reaction Conditions:

    • Using 2-Bromoacetophenone: Stir the reaction mixture at room temperature to 50 °C. The reaction is typically complete within 1-4 hours.

    • Using 2-Chloroacetophenone: Heat the reaction mixture to reflux (e.g., Acetone at ~56 °C or Acetonitrile at ~82 °C). The reaction may require 6-24 hours to reach completion.

  • Monitoring: Track the disappearance of the starting α-haloacetophenone using Thin Layer Chromatography (TLC).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the mixture to remove the inorganic salt byproduct (NaCl or NaBr). c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting crude residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). e. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Carboxylate Salt & Solvent to Flask B 2. Add α-Haloacetophenone A->B C 3. Stir & Heat (Conditions depend on Halogen) B->C D 4. Monitor by TLC C->D E 5. Cool & Filter D->E F 6. Concentrate Filtrate E->F G 7. Extraction & Wash F->G H 8. Dry & Purify (Recrystallization/Chromatography) G->H I I H->I Final Product caption Fig 2. Experimental workflow for phenacyl ester synthesis.

Caption: Fig 2. Experimental workflow for phenacyl ester synthesis.

Practical Considerations and Conclusion

The choice between 2-chloro- and 2-bromoacetophenone is a classic cost-versus-reactivity decision that synthetic chemists face.

  • 2-Bromoacetophenone: This is the reagent of choice when high reactivity is desired. Its use allows for milder reaction conditions, which can improve functional group tolerance and potentially reduce the formation of side products. It is ideal for reactions with less potent nucleophiles or for substrates where prolonged heating is detrimental.

  • 2-Chloroacetophenone: Often available at a lower cost, this reagent is a viable option for large-scale syntheses or when reacting with strong nucleophiles where the lower reactivity is not a limiting factor.[9] Researchers must be prepared for longer reaction times and potentially higher temperatures to drive the reaction to completion.

Both compounds are potent lachrymators and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[13][14]

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4'-phenylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

As Senior Application Scientists in drug development, we often encounter molecular scaffolds that serve as both potent pharmacophores and versatile synthetic intermediates. The 2-chloro-4'-phenylacetophenone core belongs to this valued category. Its inherent reactivity, conferred by the α-chloro ketone moiety, makes it a powerful alkylating agent capable of forming covalent bonds with biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, not only as a standalone agent but also as a critical precursor for synthesizing other bioactive compounds, such as chalcones.

We will dissect the causality behind experimental choices in derivatization, present validated protocols for synthesis and biological evaluation, and offer a comparative analysis to provide a comprehensive view for researchers in medicinal chemistry and pharmacology.

Section 1: The 2-Chloro-α-Acetophenone Core: Synthesis and Mechanism of Action

The defining feature of 2-chloroacetophenone derivatives is the α-chloro ketone group (-COCH₂Cl). This functional group is a potent electrophile, making the molecule a reactive alkylating agent.[1][2] This reactivity is the cornerstone of its biological activity, as it can readily react with nucleophilic residues, such as cysteine thiols, in the active sites of enzymes or proteins, leading to irreversible inhibition. This mechanism is a key consideration in designing targeted covalent inhibitors.

The general synthesis of substituted 2-chloroacetophenones can be achieved through methods like the Friedel-Crafts acylation, where a substituted benzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[3] For the specific this compound scaffold, a common route involves the acylation of biphenyl.

Below is a generalized workflow for the synthesis and subsequent biological screening of derivatives based on this scaffold.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Evaluation A Biphenyl (Starting Material) C Friedel-Crafts Acylation A->C B Chloroacetyl Chloride + Lewis Acid (e.g., AlCl₃) B->C D This compound (Core Scaffold) C->D E Derivatization (e.g., further substitution on phenyl rings) D->E F Library of Derivatives E->F G In Vitro Assays (e.g., MTT Assay, Enzyme Inhibition) F->G H SAR Analysis (Identify key structural features) G->H I Lead Optimization H->I I->E Rational Design Feedback Loop

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Section 2: SAR of Chalcones Derived from Acetophenone Precursors

While direct SAR studies on a wide range of this compound derivatives are limited, a vast body of research exists for chalcones synthesized from these acetophenone precursors. Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[4][5] The structure of the parent acetophenone forms the "A-ring" and the backbone of the resulting chalcone.

The biological versatility of chalcones, including their anticancer, anti-inflammatory, and antimicrobial properties, is well-documented.[6] Their activity is often attributed to the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, reacting with nucleophiles like cysteine residues in proteins.[4]

ClaisenSchmidt acetophenone Substituted Acetophenone (Forms Ring A) reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) acetophenone->reaction benzaldehyde Substituted Benzaldehyde (Forms Ring B) benzaldehyde->reaction chalcone Chalcone Derivative (α,β-Unsaturated Ketone) reaction->chalcone

Caption: Synthesis of chalcones via the Claisen-Schmidt condensation.

By analyzing the SAR of chalcones, we can infer the importance of substitutions on the acetophenone-derived A-ring.

Substitution on Ring A (from Acetophenone)Effect on Biological Activity (General Trends)Rationale & Causality
Electron-Donating Groups (e.g., -OCH₃, -OH) Often increases anticancer and antioxidant activity.[7]These groups can increase the electron density of the aromatic system, potentially enhancing interaction with biological targets or improving pharmacokinetic properties. Hydroxyl groups can also participate in hydrogen bonding.
**Electron-Withdrawing Groups (e.g., -Cl, -NO₂) **Activity is variable; can increase or decrease potency depending on the target and position. Some studies report decreased activity.[7]Halogens like chlorine can alter the electronic properties and lipophilicity of the molecule, which influences cell permeability and target binding. The position of the substituent is critical.
No Substitution (Phenyl group) Serves as a baseline scaffold for comparison.Provides a fundamental structure to assess the impact of added functional groups.

This table synthesizes general trends observed across multiple studies. The specific impact of a substituent is highly dependent on its position and the biological target being assayed.

Section 3: Comparative Analysis with Other Chloroacetyl-Containing Scaffolds

The R-CO-CH₂Cl moiety is a recognized "warhead" in medicinal chemistry. Its efficacy is also seen in other molecular scaffolds, such as 2,4-dichloro-α-chloroacetophenone, which serves as an intermediate for pesticides and pharmaceuticals.[8] The presence of additional chlorine atoms on the phenyl ring can significantly modulate the molecule's reactivity and biological specificity. Similarly, the simple α-chloroacetophenone (also known as phenacyl chloride or tear gas) is a potent lachrymator and irritant precisely because of its ability to alkylate sensory nerve receptors.[2][9][10] This underscores a crucial SAR principle: the activity of the chloroacetyl group is retained across different scaffolds, but its potency, selectivity, and toxicological profile are heavily modified by the nature of the aromatic ring to which it is attached.

Section 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, we provide validated, step-by-step protocols for synthesis and evaluation.

This protocol describes a standard, widely used method for chalcone synthesis.[11]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq., e.g., 10 mmol) and a substituted benzaldehyde (1.0 eq., e.g., 10 mmol) in 30-50 mL of 95% ethanol.

  • Cooling: Cool the mixture in an ice bath with continuous magnetic stirring.

  • Base Addition: Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes. It is critical to maintain the temperature below 25°C to minimize side reactions.

  • Reaction: After the base addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2-4 hours. A precipitate will often form as the reaction progresses.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Pour the reaction mixture into a beaker containing ~200 g of crushed ice.

  • Neutralization: Slowly acidify the mixture with dilute hydrochloric acid (HCl) until the pH is neutral. This will cause the chalcone product to fully precipitate.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove residual salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, human breast cancer) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Remove the old medium from the wells and treat the cells with various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide or Doxorubicin).[13] Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[12] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[7][13]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The this compound scaffold is a valuable entity in medicinal chemistry. Its inherent reactivity as an alkylating agent provides a clear mechanism for covalent modification of biological targets. While direct SAR data is sparse, a wealth of information can be gleaned from the vast library of chalcone derivatives synthesized from it. The key SAR insights suggest that modifications to the acetophenone-derived A-ring, particularly with electron-donating groups, can significantly enhance biological activity. Future research should focus on synthesizing and screening a broader library of direct derivatives to fully elucidate the SAR of this promising scaffold and optimize its potential as a targeted therapeutic agent.

References

A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-4'-phenylacetophenone: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API).[1] 2-Chloro-4'-phenylacetophenone, a key intermediate in the synthesis of various pharmaceuticals, demands rigorous analytical scrutiny to ensure that process-related impurities and degradation products are identified and controlled. This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound, grounded in scientific principles and field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure trustworthiness in your analytical results.

The Analytical Imperative: Why Purity Matters

The presence of impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[1][2] Regulatory bodies mandate stringent control over impurity profiles, making robust and validated analytical methods a non-negotiable aspect of the drug development lifecycle.[3][4] This guide focuses on the most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the quintessential tool for purity and assay determination in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally stable compounds.[5][6] For this compound, RP-HPLC is ideal for separating the main component from its structurally similar impurities.

The Principle of Separation: Polarity is Key

RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[7] Less polar compounds, like our target analyte, interact more strongly with the stationary phase and thus have longer retention times than more polar impurities. The choice of mobile phase composition (e.g., a mixture of acetonitrile and water) is critical for achieving optimal separation (resolution) between the analyte and its potential impurities.[8][9]

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a self-validating system for the purity assessment of this compound. Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[4]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the chromophore of the acetophenone structure).

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound of known purity in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard. Filter through a 0.45 µm syringe filter.[7]

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This ensures the system is performing consistently.

  • Analysis: Inject the standard and sample solutions. Purity is typically calculated using an area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Reference Standard (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep_Standard->Filter Prep_Sample Prepare Test Sample (1 mg/mL) Prep_Sample->Filter System_Suitability System Suitability (5x Standard Injections) Filter->System_Suitability Load into Autosampler HPLC_System HPLC System (C18 Column, UV @ 254 nm) Analysis Inject Standard & Sample Solutions System_Suitability->Analysis RSD ≤ 2.0% Integration Integrate Peak Areas Analysis->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Data Interpretation and Validation

A robust HPLC method must be validated to ensure its performance characteristics are understood and suitable for the analysis.[3][10]

Validation Parameter Acceptance Criteria Rationale
Specificity The analyte peak is resolved from all impurity peaks (Resolution > 2.0).Demonstrates the method can unequivocally assess the analyte in the presence of other components.[10]
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration).Confirms a proportional relationship between detector response and analyte concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.Measures the closeness of the test results to the true value.[10]
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Assesses the degree of scatter between a series of measurements from the same sample.[10]
Limit of Quantitation (LOQ) Typically S/N ratio > 10.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

For volatile and semi-volatile compounds, GC is a powerful separation technique.[2] When coupled with a Mass Spectrometer (MS), it provides unparalleled specificity and identification capabilities.[5][6] this compound is sufficiently volatile and thermally stable to be amenable to GC analysis, making GC-MS an excellent complementary technique to HPLC for impurity profiling.

The Principle of Separation and Detection

In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[2] The MS detector then ionizes the eluted components, separating the ions based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" (mass spectrum) for each compound, enabling definitive identification.[11]

Experimental Protocol: A GC-MS Method for Impurity Identification

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

Methodology:

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC system.

  • Data Acquisition: Acquire data in full scan mode to collect mass spectra for all eluted peaks.

  • Data Analysis: Compare the obtained mass spectra of impurity peaks with a spectral library (e.g., NIST) for tentative identification.[12] Confirm the identity of known impurities by comparing their retention times and mass spectra with those of authentic reference standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep_Sample Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) Vaporize Vaporize & Inject Sample (1 µL) Prep_Sample->Vaporize Load into Autosampler GCMS_System GC-MS System (DB-5ms Column) Separate Separate by Volatility & Polarity in GC Vaporize->Separate Detect Ionize & Detect by Mass Spectrometer Separate->Detect Acquire_Spectra Acquire Mass Spectra for each Peak Detect->Acquire_Spectra Library_Search Compare Spectra with NIST Library Acquire_Spectra->Library_Search Identify Identify Unknown Impurities Library_Search->Identify

References

A Senior Application Scientist's Guide to In-Situ Reaction Monitoring for 2-Chloro-4'-phenylacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of 2-Chloro-4'-phenylacetophenone, a key intermediate, presents a familiar set of challenges. Achieving optimal yield, purity, and safety hinges on a deep understanding of the reaction kinetics and the ability to precisely control critical process parameters. This guide provides a comprehensive comparison of in-situ reaction monitoring techniques, offering a data-driven approach to selecting the most effective method for your laboratory or manufacturing setting. We will delve into the underlying principles of various analytical technologies, present detailed experimental protocols, and offer insights gleaned from extensive field experience.

The Synthesis of this compound: A Brief Overview

The most common and industrially significant route to this compound is the Friedel-Crafts acylation of 4-phenylacetophenone. This electrophilic aromatic substitution reaction, while robust, is not without its complexities. The reaction progress is sensitive to catalyst activity, temperature, and reagent concentration, all of which can influence the formation of byproducts and impact the final product quality.

The Imperative for Real-Time Monitoring

Traditional offline analysis, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS), involves withdrawing samples from the reactor for analysis. While these methods provide valuable information, they introduce a time lag and can be labor-intensive. In contrast, in-situ monitoring, a cornerstone of Process Analytical Technology (PAT), offers a continuous, real-time window into the reaction as it happens.[1][2][3] This allows for:

  • Enhanced Process Understanding: Gaining deep insights into reaction kinetics, identifying intermediates, and understanding the impact of process variables.[1][3]

  • Improved Process Control: Making immediate adjustments to reaction parameters to maintain optimal conditions, reducing variability and the risk of batch failures.[1][2][4]

  • Enhanced Safety: Monitoring for the formation of potentially hazardous byproducts in real-time.

Comparative Analysis of In-Situ Monitoring Techniques

The selection of an appropriate in-situ monitoring technique depends on the specific chemistry, the information required, and practical considerations such as cost and ease of implementation. Here, we compare three powerful spectroscopic methods: FTIR, Raman, and NMR.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: In-situ FTIR spectroscopy monitors the change in concentration of functional groups by measuring the absorption of infrared radiation. For the synthesis of this compound, this technique can track the consumption of the starting material (4-phenylacetophenone) and the formation of the product by monitoring characteristic carbonyl (C=O) stretching vibrations.[6]

Advantages:

  • High Sensitivity: Excellent for tracking changes in the concentration of key reactants and products.

  • Rich Information: Provides a detailed "fingerprint" of the reaction mixture, allowing for the identification of multiple species simultaneously.

  • Versatility: Can be used in a wide range of solvents and reaction conditions.

Limitations:

  • Water Interference: Strong water absorption can obscure important spectral regions.

  • Probe Fouling: The ATR probe can become coated with reaction components, affecting signal quality.

Raman Spectroscopy

Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides information about vibrational, rotational, and other low-frequency modes in a molecule. In this synthesis, Raman is particularly effective at monitoring the C-Cl bond formation and changes in the aromatic ring vibrations.[7][8][9][10]

Advantages:

  • Water Compatibility: Water is a weak Raman scatterer, making it an excellent choice for aqueous reactions.[8]

  • Non-invasive: Can be performed through the wall of a glass reactor, eliminating the need for an immersion probe.[8]

  • Insensitive to Solids: Well-suited for heterogeneous reactions or reactions involving slurries.

Limitations:

  • Fluorescence Interference: Some compounds can fluoresce, overwhelming the Raman signal.

  • Lower Sensitivity: Generally less sensitive than FTIR for many organic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: In-situ NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. It can unambiguously identify and quantify reactants, intermediates, and products in the reaction mixture.[11][12][13][14][15]

Advantages:

  • Unparalleled Specificity: Provides definitive structural information, making it ideal for complex reaction mixtures and mechanistic studies.[12]

  • Quantitative: Delivers highly accurate concentration data without the need for extensive calibration.[12][15]

Limitations:

  • High Cost and Complexity: Requires specialized and expensive equipment and expertise.

  • Lower Sensitivity and Slower Acquisition: May not be suitable for very fast reactions or for detecting low-concentration species.[13]

Head-to-Head Comparison: In-situ vs. Offline Methods

To provide a practical perspective, we compare the performance of in-situ FTIR with the widely used offline HPLC method for monitoring the synthesis of this compound.

FeatureIn-situ FTIR SpectroscopyOffline HPLC/GC-MS
Data Acquisition Real-time, continuousDiscrete time points
Time to Result ImmediateMinutes to hours
Process Control Proactive, immediate adjustmentsReactive, delayed response
Sample Integrity No sample removal, non-invasiveSample quenching required
Labor Intensity Low, automatedHigh, manual sampling and analysis
Impurity Profiling Good for known impuritiesExcellent for unknown impurity identification
Initial Cost HigherLower
Operating Cost Lower (fewer consumables)Higher (solvents, columns)

Experimental Protocols

Protocol 1: In-situ FTIR Monitoring of this compound Synthesis

This protocol outlines the steps for setting up and utilizing an in-situ FTIR spectrometer for real-time monitoring.

Instrumentation:

  • FTIR spectrometer equipped with a DiComp or SiComp ATR immersion probe.

  • Jacketed glass reactor with overhead stirring.

Procedure:

  • System Setup:

    • Install the ATR probe into the reactor head, ensuring the sensor is fully immersed in the reaction medium.

    • Connect the probe to the FTIR spectrometer.

    • Start the data acquisition software.

  • Background Spectrum:

    • Charge the reactor with the solvent (e.g., dichloromethane) and 4-phenylacetophenone.

    • Stir the mixture to ensure homogeneity.

    • Collect a background spectrum. This will be subtracted from subsequent spectra to isolate the signals from the reacting species.

  • Initiate the Reaction:

    • Add the chlorinating agent (e.g., sulfuryl chloride) and the catalyst (e.g., aluminum chloride) to the reactor.

    • Immediately begin collecting spectra at a regular interval (e.g., every 1-2 minutes).

  • Real-Time Monitoring:

    • Monitor the disappearance of the reactant peak (e.g., carbonyl stretch of 4-phenylacetophenone) and the appearance of the product peak (e.g., shifted carbonyl stretch of this compound).

    • Track the reaction progress by plotting the peak heights or areas as a function of time.

  • Endpoint Determination:

    • The reaction is considered complete when the reactant peak has disappeared and the product peak has reached a stable maximum.

InSituFTIRWorkflow cluster_setup System Setup cluster_execution Reaction Execution & Monitoring cluster_output Output Setup_Reactor 1. Assemble Reactor & Insert ATR Probe Connect_Spectrometer 2. Connect Probe to FTIR Start_Software 3. Launch Acquisition Software Collect_Background 4. Collect Background Spectrum (Solvent + Reactant) Start_Software->Collect_Background Proceed to Execution Initiate_Reaction 5. Add Catalyst & Reagents Collect_Background->Initiate_Reaction Start_Monitoring 6. Begin Real-Time Spectral Acquisition Initiate_Reaction->Start_Monitoring Analyze_Data 7. Track Reactant & Product Peaks Start_Monitoring->Analyze_Data Endpoint_Detection 8. Identify Reaction Completion Analyze_Data->Endpoint_Detection Kinetic_Profile Reaction Kinetic Profile Endpoint_Detection->Kinetic_Profile Generate Data Process_Understanding Process Understanding & Control Kinetic_Profile->Process_Understanding

Protocol 2: Offline HPLC Analysis

This protocol describes a standard offline HPLC method for comparison.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

Procedure:

  • Sample Preparation:

    • At predetermined time points, withdraw a small aliquot (e.g., 0.1 mL) from the reactor.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a small amount of water or a basic solution).

    • Dilute the quenched sample with the mobile phase to an appropriate concentration.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Elute the components using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Monitor the elution profile at a specific wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the reactant and product based on their retention times (previously determined using standards).

    • Integrate the peak areas to determine the relative concentrations of the reactant and product at each time point.

    • Plot the concentration profiles to determine the reaction kinetics.

OfflineHPLCWorkflow cluster_sampling Sampling & Quenching cluster_analysis HPLC Analysis cluster_data Data Processing Withdraw_Aliquot 1. Withdraw Aliquot from Reactor Quench_Reaction 2. Immediately Quench Reaction Dilute_Sample 3. Dilute for Analysis Inject_Sample 4. Inject Sample into HPLC Dilute_Sample->Inject_Sample Proceed to Analysis Run_Method 5. Elute with Mobile Phase Detect_Peaks 6. Monitor with UV Detector Identify_Peaks 7. Identify Peaks by Retention Time Detect_Peaks->Identify_Peaks Process Data Integrate_Areas 8. Integrate Peak Areas Identify_Peaks->Integrate_Areas Plot_Concentration 9. Plot Concentration vs. Time Integrate_Areas->Plot_Concentration

Data Interpretation and Case Study

In a typical synthesis of this compound monitored by in-situ FTIR, the spectrum would show a decrease in the intensity of the carbonyl peak of the starting material (around 1680 cm⁻¹) and a concurrent increase in the carbonyl peak of the product at a slightly different wavenumber (e.g., 1690 cm⁻¹). Plotting the absorbance of these peaks over time provides a real-time kinetic profile of the reaction.

Conversely, an offline HPLC analysis would yield a series of chromatograms. By integrating the peak areas of the reactant and product at different time points, a similar kinetic profile can be constructed. While both methods can provide the necessary data, the in-situ approach offers a much higher temporal resolution and a more immediate understanding of the reaction's progress.

Conclusion and Recommendations

For the synthesis of this compound, in-situ FTIR spectroscopy emerges as a highly effective tool for real-time reaction monitoring. It provides a wealth of information for process understanding and control, leading to improved efficiency, consistency, and safety. While offline methods like HPLC remain valuable for final product analysis and impurity profiling, the adoption of in-situ techniques represents a significant step towards more robust and efficient chemical development and manufacturing.

The choice of the optimal monitoring strategy will ultimately depend on the specific goals of the user. For routine process monitoring and control, in-situ FTIR offers an excellent balance of performance and cost-effectiveness. For in-depth mechanistic studies where unambiguous identification of intermediates is crucial, in-situ NMR, despite its higher cost, may be the preferred method. Raman spectroscopy is a strong contender for reactions in aqueous media or when non-invasive monitoring is paramount. By carefully considering the strengths and weaknesses of each technique, researchers and drug development professionals can select the most appropriate tool to accelerate their synthesis and ensure the highest quality product.

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-4'-phenylacetophenone

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structural motif, featuring a halogenated ketone, serves as a versatile handle for further chemical transformations, making its efficient and selective synthesis a topic of considerable interest in organic chemistry. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, offering insights into their efficacy, selectivity, and practical applicability. The synthesis of this target molecule is primarily achieved through a two-step process: the Friedel-Crafts acylation of biphenyl followed by the α-chlorination of the resulting 4'-phenylacetophenone. A direct one-step chloroacetylation of biphenyl is also a viable route. This guide will delve into a comparative analysis of catalysts for each of these critical transformations.

Part 1: Friedel-Crafts Acylation of Biphenyl to 4'-Phenylacetophenone

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones.[1] In the context of 4'-phenylacetophenone synthesis, this involves the reaction of biphenyl with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The choice of catalyst is crucial as it significantly influences the reaction rate, yield, and regioselectivity.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring, leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromatic system and yield the ketone product.[1]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylCl R-CO-Cl AcyliumComplex [R-CO]⁺[AlCl₄]⁻ AcylCl->AcyliumComplex + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex Biphenyl Biphenyl Biphenyl->SigmaComplex + [R-CO]⁺ Product 4'-Phenylacetophenone SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Comparative Efficacy of Lewis Acid Catalysts

The catalytic activity of Lewis acids in Friedel-Crafts acylation is largely dependent on their strength. Stronger Lewis acids are generally more effective at activating the acylating agent, leading to higher reaction rates. However, they can also be less selective and may require stoichiometric amounts due to complexation with the product ketone.

CatalystRelative ActivityTypical ConditionsReported Yield (Analogous Reactions)AdvantagesDisadvantages
AlCl₃ High0°C to reflux, in solvents like CS₂, CH₂Cl₂, or nitrobenzene~65-90%[2]High reactivity, readily availableOften requires stoichiometric amounts, moisture sensitive, generates corrosive waste
FeCl₃ Moderate to HighRoom temperature to reflux, in various solventsGood yields reportedLess expensive than AlCl₃, effective catalystCan be less reactive than AlCl₃ for deactivated substrates
ZnCl₂ ModerateHigher temperatures often required12% for propionylation of biphenyl[2]Milder, can be more selective, less moisture sensitiveLower reactivity, may require more forcing conditions
Montmorillonite K10-Fe HighLiquid phase, moderate temperaturesGood yields and selectivity reportedHeterogeneous catalyst, reusable, environmentally friendlierMay require catalyst preparation and activation
Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃) HighMicrowave irradiation, solvent-freeHigh yields reported for various acylations[3]Green solvent and catalyst, reusable, mild conditionsSubstrate scope may be limited

Expert Insights:

Aluminum chloride (AlCl₃) is the most ubiquitously employed catalyst for Friedel-Crafts acylation due to its high reactivity.[4] However, its hygroscopic nature and the need for more than stoichiometric amounts due to strong complexation with the product are significant drawbacks, especially on an industrial scale. Ferric chloride (FeCl₃) presents a more cost-effective and slightly milder alternative, often providing good to excellent yields.[1] For substrates sensitive to strong Lewis acids, the milder zinc chloride (ZnCl₂) can be advantageous, although it typically necessitates higher reaction temperatures and may result in lower yields.[2]

In recent years, a focus on green chemistry has spurred the development of heterogeneous and reusable catalysts. Iron-modified montmorillonite K10 clay has shown promise, offering good yields and selectivity while being easily separable from the reaction mixture. Deep eutectic solvents, such as a mixture of choline chloride and zinc chloride, have also emerged as effective dual-purpose solvent-catalyst systems, enabling high-yield acylations under microwave irradiation.[3]

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl with Acetyl Chloride using AlCl₃

This protocol is a representative example of a lab-scale synthesis of 4'-phenylacetophenone.

Materials:

  • Biphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve biphenyl (1.0 equivalent) in dry dichloromethane and add it to the AlCl₃ suspension with stirring.

  • Add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until all the aluminum salts are dissolved.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Part 2: α-Chlorination of 4'-Phenylacetophenone

The second step in the synthesis of this compound is the selective chlorination of the α-carbon of the ketone. This reaction is typically achieved using an electrophilic chlorine source. The choice of the chlorinating agent and reaction conditions is critical to ensure high yield and selectivity for the desired mono-chlorinated product, avoiding di-chlorination or aromatic ring chlorination.

Mechanism of α-Chlorination of Ketones

The α-chlorination of ketones can proceed through either an acid-catalyzed or a base-catalyzed mechanism, both involving the formation of an enol or enolate intermediate, which is the nucleophilic species that attacks the electrophilic chlorine source.

Alpha_Chlorination cluster_0 Enol/Enolate Formation cluster_1 Electrophilic Attack Ketone 4'-Phenylacetophenone Enol Enol Intermediate Ketone->Enol Acid or Base ChlorinatingAgent Cl⁺ Source Product This compound Enol->Product + Cl⁺

Caption: General mechanism of α-chlorination of ketones.

Comparative Efficacy of Chlorinating Agents

Several reagents are commonly used for the α-chlorination of ketones. Their efficacy depends on factors such as reactivity, selectivity, ease of handling, and cost.

Chlorinating AgentReagent TypeTypical ConditionsReported Yield (Analogous Reactions)AdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂) Inorganic ChlorideRoom temperature or gentle heating, often in chlorinated solventsModerate to high[5]Powerful and effective, readily availableHighly corrosive and toxic, can lead to di-chlorination, evolves HCl gas[5][6]
N-Chlorosuccinimide (NCS) N-ChloroimideRoom temperature to reflux, often with an acid or radical initiatorGood to excellent[6]Mild reaction conditions, high selectivity for mono-chlorination, safer to handleOften requires a catalyst or initiator[6]
Trichloroisocyanuric Acid (TCCA) N-ChloroimideRoom temperature, in various solventsHigh yields reported[6][7]High atom economy, stable, cost-effective, "green" optionCan require acidic conditions for activation[8]
Acetyl Chloride / CAN In-situ generated Cl⁺Room temperature in acetonitrileGood yields for various ketones[9]Mild conditions, high chemo- and regioselectivityRequires a catalytic amount of CAN

Expert Insights:

Sulfuryl chloride is a potent and cost-effective chlorinating agent, but its high reactivity can lead to over-chlorination and the formation of byproducts.[5] It is also highly corrosive and releases toxic HCl gas, requiring careful handling.

N-Chlorosuccinimide (NCS) is a milder and more selective reagent, often favored for achieving mono-chlorination.[6] It is safer to handle than sulfuryl chloride, but frequently requires the use of a catalyst, such as an acid or a radical initiator, to achieve reasonable reaction rates.

Trichloroisocyanuric acid (TCCA) has gained popularity as a "green" chlorinating agent due to its high chlorine content, stability, and the formation of the non-toxic byproduct, cyanuric acid.[6][7] It can be highly effective for the α-chlorination of ketones, often providing high yields under mild conditions.

An interesting alternative involves the use of acetyl chloride in the presence of a catalytic amount of ceric ammonium nitrate (CAN). This system has been shown to be highly chemo- and regioselective for the α-chlorination of various ketones.[9]

Experimental Protocol: α-Chlorination of 4'-Phenylacetophenone using NCS

This protocol provides a general method for the selective mono-chlorination of 4'-phenylacetophenone.

Materials:

  • 4'-Phenylacetophenone

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TsOH) or Benzoyl Peroxide (BPO) as a catalyst

  • Methanol or Carbon Tetrachloride

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4'-phenylacetophenone (1.0 equivalent) in a suitable solvent (e.g., methanol for acid catalysis or carbon tetrachloride for radical initiation).

  • Add a catalytic amount of p-TsOH (for acid catalysis) or BPO (for radical initiation).

  • Add N-Chlorosuccinimide (1.1 equivalents) to the stirred solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If using an acidic catalyst, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: One-Step Synthesis: Chloroacetylation of Biphenyl

A more atom-economical approach to this compound is the direct Friedel-Crafts chloroacetylation of biphenyl using chloroacetyl chloride. This method combines the acylation and chlorination steps into a single transformation.

Catalyst Comparison for Chloroacetylation

The same Lewis acid catalysts discussed for the acetylation of biphenyl can be employed for its chloroacetylation. However, the presence of the chlorine atom on the acyl chloride can influence the reactivity and may require slightly different reaction conditions.

One_Step_Synthesis Biphenyl Biphenyl Product This compound Biphenyl->Product + Chloroacetyl Chloride ChloroacetylChloride Cl-CH₂-CO-Cl Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃) Catalyst->Product Catalyst

Caption: One-step synthesis of this compound.

Expert Insights:

The direct chloroacetylation of arenes is a well-established method. Strong Lewis acids like AlCl₃ are typically effective. However, the use of milder and more environmentally friendly catalysts like iron-modified clays has also been reported to give good yields and selectivity for the chloroacetylation of various aromatic compounds. This one-step approach is often preferred in industrial settings due to its process simplification and reduced waste generation.

Conclusion

The synthesis of this compound can be effectively achieved through multiple catalytic routes. For the two-step synthesis, the Friedel-Crafts acylation of biphenyl is efficiently catalyzed by traditional Lewis acids like AlCl₃ and FeCl₃, with greener alternatives such as supported catalysts and deep eutectic solvents showing significant promise. For the subsequent α-chlorination, N-chlorosuccinimide and trichloroisocyanuric acid offer milder and more selective alternatives to the highly reactive sulfuryl chloride. The choice of catalyst and chlorinating agent should be guided by the desired scale of the reaction, cost considerations, and safety and environmental concerns. The one-step chloroacetylation of biphenyl represents a more streamlined and atom-economical approach, particularly attractive for large-scale production. Ultimately, the optimal catalytic system will depend on a careful evaluation of these factors to achieve the desired balance of efficacy, selectivity, and sustainability.

References

A Senior Application Scientist's Guide to Novel Heterocyclic Compounds Derived from 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Chloro-4'-phenylacetophenone as a Synthetic Precursor

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic possibilities and the ultimate biological potential of new chemical entities. This compound is a prime example of a versatile precursor, possessing two key reactive sites: an α-chloro group ripe for nucleophilic substitution and a ketone carbonyl group that is ideal for condensation reactions. These features make it an excellent scaffold for the synthesis of a diverse array of heterocyclic compounds.

This guide provides a comparative analysis of three major classes of compounds synthesized from this acetophenone derivative: Chalcones , Pyrazolines , and Pyrimidines . While extensive research has been conducted on derivatives from structurally similar chloro-substituted acetophenones, this guide will use their well-documented biological activities as a predictive framework to evaluate the potential of compounds derived specifically from this compound. We will delve into the synthetic rationale, provide detailed experimental protocols for their creation and evaluation, and compare their potential efficacy against established therapeutic agents.

General Synthetic Workflow

The synthesis of these diverse heterocyclic systems from this compound predominantly follows a common initial pathway: the formation of an α,β-unsaturated ketone, known as a chalcone. This intermediate is the linchpin that allows for subsequent cyclization into various five- and six-membered rings.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Novel Compound Classes A This compound B Chalcone Intermediate (1-(4-phenylphenyl)-3-aryl-2-propen-1-one) A->B Claisen-Schmidt Condensation (with Ar-CHO) C Chalcones (Antimicrobial Agents) B->C Direct Evaluation D Pyrazolines (Anticancer Agents) B->D Cyclization (with Hydrazine) E Pyrimidines (Anticonvulsant Agents) B->E Cyclization (with Guanidine) G A 1. Seed Cells (5,000-10,000 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) Allow cells to attach A->B C 3. Treat Cells (Add serial dilutions of novel pyrazoline compound) B->C D 4. Incubate (48h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution to each well) D->E F 6. Incubate (2-4h, 37°C) Viable cells convert MTT to purple formazan E->F G 7. Solubilize Formazan (Add 100 µL DMSO or solubilization buffer) F->G H 8. Read Absorbance (570 nm using a microplate reader) G->H I 9. Calculate % Viability & IC50 (Compare treated vs. untreated cells) H->I

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Chloro-4'-phenylacetophenone (CAS RN: 635-84-7). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality and regulatory compliance. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and operational integrity.

Hazard Assessment: Understanding the "Why"

This compound is a halogenated organic compound whose toxicological properties may not be fully characterized.[1] However, data from structurally similar compounds and aggregated GHS (Globally Harmonized System) information indicate significant hazards that mandate cautious handling and stringent disposal protocols.

Based on available data, this chemical and its analogs are known to:

  • Cause serious eye damage and skin irritation or burns.[2][3][4]

  • Potentially induce allergic skin reactions (skin sensitization).[2][3]

  • Be harmful or fatal if swallowed or inhaled, with some related compounds showing high acute toxicity.[5][6][7]

  • Be very toxic to aquatic life, necessitating containment from environmental release.[1]

The presence of a carbon-halogen bond classifies it as a halogenated organic compound, which is subject to specific hazardous waste regulations due to the potential for forming persistent environmental pollutants and toxic byproducts (such as hydrogen chloride gas) during improper incineration.[5][8]

Key Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₁₄H₁₁ClOPubChem[2]
Molecular Weight 230.69 g/mol PubChem[2]
Appearance White to light yellow crystalline powderTokyo Chemical Industry
Melting Point 126.0 - 131.0 °CTokyo Chemical Industry
Disposal Classification Halogenated Organic Hazardous WasteEPA[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure via inhalation, ingestion, or dermal contact.[10][11] The level of PPE should be determined by a thorough risk assessment of the specific procedure being performed.[12][13]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfers Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene gloves[10][12]Flame-resistant lab coatN95 respirator or higher (if not in a certified chemical fume hood)[10]
Preparing Waste Containers Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatRecommended if outside of a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or coverallsFull-face respirator with organic vapor/particulate cartridge[14]

Causality Note: Double-gloving is recommended because a single glove may be subject to permeation by the chemical or solvents it's dissolved in. The outer glove absorbs the primary contamination, while the inner glove provides a secondary barrier, protecting the skin during the doffing (removal) process.[12]

The Cardinal Rule: Waste Segregation

Proper segregation of chemical waste is the most critical logistical step in laboratory waste management. Commingling different waste streams, particularly halogenated and non-halogenated organics, leads to complex and costly disposal challenges.[15] Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl), a process that is incompatible with standard solvent fuel blending.[1][16]

Waste Segregation Workflow

cluster_generation Point of Waste Generation cluster_decision Segregation Decision cluster_streams Designated Waste Streams gen This compound (Solid, Solution, Contaminated Items) decision Does the waste contain a carbon-halogen bond? gen->decision halo Hazardous Waste: Halogenated Organics decision->halo Yes non_halo Hazardous Waste: Non-Halogenated Organics decision->non_halo No

Caption: Waste segregation decision tree.

Step-by-Step Disposal Protocols

Protocol 4.1: Solid Waste and Unused Product
  • Container Preparation: Select a designated, chemically compatible hazardous waste container with a secure, screw-top lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

  • Transfer: Carefully transfer the solid waste into the container using a powder funnel or other appropriate tool. This activity must be performed inside a certified chemical fume hood.

  • Closure: Securely close the container lid immediately after adding the waste. It should remain closed at all times except when waste is actively being added.[17]

Protocol 4.2: Contaminated Labware and Consumables
  • Sharps (Needles, Scalpels): Dispose of all contaminated sharps directly into a designated, puncture-proof sharps container clearly marked as "Hazardous Waste: Chlorinated Organic Compound".[10]

  • Glassware (Pipettes, Vials):

    • Triple-rinse the glassware with a suitable solvent (e.g., acetone, ethanol) in a fume hood.

    • Collect the first rinseate as halogenated hazardous waste. Subsequent rinses can often be managed as non-halogenated waste, but check with your institution's Environmental Health and Safety (EHS) department.

    • After decontamination, the glassware can typically be disposed of in a broken glass box.

  • Consumables (Gloves, Weighing Paper, Bench Liners): All contaminated disposable items must be placed in the designated solid halogenated hazardous waste container.[10] Do not dispose of these items in regular or biohazardous trash.

Protocol 4.3: Spill Management
  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's EHS emergency line.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in Section 2.

  • Containment: For small spills, cover the material with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontamination: Clean the spill surface area thoroughly.[10] A common procedure is to wipe the area with a solvent-soaked cloth (collecting the cloth as hazardous waste), followed by a soap and water wash.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, regardless of size.[15]

Waste Accumulation and Final Disposal

Satellite Accumulation Area (SAA)
  • Store your labeled, closed hazardous waste container in a designated SAA.[15]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks from the primary container.

  • Do not mix incompatible waste streams in the SAA.[10]

Disposal Pathway
  • Waste Pickup: Arrange for waste collection with your institution's EHS office or a licensed hazardous waste contractor.

  • Transportation: The waste is transported under strict Department of Transportation (DOT) regulations to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction: The primary and required method for disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and flue gas scrubbers.[1][15] This ensures the complete destruction of the organic molecule and the safe neutralization of harmful byproducts.

Final Disposal Workflow

lab Laboratory SAA (Sealed, Labeled Container) pickup EHS / Licensed Contractor Pickup lab->pickup transport DOT-Compliant Transport pickup->transport tsdf Treatment, Storage, and Disposal Facility (TSDF) transport->tsdf incineration High-Temperature Incineration with Flue Gas Scrubbing tsdf->incineration

Caption: Lifecycle of hazardous waste disposal.

Emergency Exposure Procedures

Immediate and correct first aid is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the person to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting.[1][6] Seek immediate medical attention.

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-4'-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and logistical information for handling 2-Chloro-4'-phenylacetophenone. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safe laboratory practices, grounded in the specific hazards of this chemical class.

Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, we must understand the inherent risks. This compound belongs to the family of substituted acetophenones, many of which are known irritants and lachrymators (tear-producing agents).[1][2] Based on data from structurally similar compounds, a thorough risk assessment mandates that we treat this compound with a high degree of caution.

Key Hazards Identified from Analogous Compounds:

  • Skin Corrosion/Irritation (Category 2): Direct contact can cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation (Category 1 or 2): Poses a significant risk of serious eye irritation or damage upon contact.[1][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust or vapors may cause respiratory tract irritation.[3]

  • Potential for Skin Sensitization: Some related compounds may cause an allergic skin reaction upon repeated contact.[5]

These classifications are the causal drivers for the stringent PPE and handling protocols that follow. We are not just protecting against immediate contact; we are mitigating the risk of cumulative exposure and potential sensitization.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered PPE strategy is mandatory to minimize all potential routes of exposure—dermal, ocular, and inhalation.[6] The required level of PPE is dictated by the specific laboratory operation being performed.

Table 1: PPE Requirements by Laboratory Operation

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot required in sealed containers
Weighing & Solution Prep Chemical splash gogglesDouble-gloving (nitrile or neoprene)Chemical-resistant lab coatRequired; perform in a certified chemical fume hood.[1][4]
Conducting Reactions Chemical splash goggles AND a face shield[7][8]Double-gloving (nitrile or neoprene)Chemical-resistant lab coatRequired; perform in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles AND a face shieldHeavy-duty chemical-resistant gloves (e.g., neoprene over nitrile)Chemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridges.[4]
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are dynamically matched to the risk level of the task at hand.

PPE_Selection_Workflow start Initiate Task with This compound task_assessment Assess Task Hazard Level start->task_assessment weighing Weighing Solid or Preparing Stock Solution? task_assessment->weighing Low Volume/ Controlled reaction Running Reaction or Workup Procedure? task_assessment->reaction Moderate Volume/ Splash Risk spill Handling Spill or Large Quantity Transfer? task_assessment->spill High Risk/ Emergency weighing->reaction No ppe_weighing Minimum PPE: - Chemical Fume Hood - Goggles - Double Nitrile Gloves - Lab Coat weighing->ppe_weighing Yes reaction->spill No ppe_reaction Minimum PPE: - Chemical Fume Hood - Goggles + Face Shield - Double Nitrile/Neoprene Gloves - Chemical-Resistant Lab Coat reaction->ppe_reaction Yes ppe_spill Minimum PPE: - Respirator (NIOSH-approved) - Goggles + Face Shield - Heavy-Duty Gloves - Chemical-Resistant Apron spill->ppe_spill Yes end Proceed with Task spill->end No ppe_weighing->end ppe_reaction->end ppe_spill->end

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Protocols

Trust in a protocol comes from its clarity and logic. These steps are designed to be a self-validating system for safe handling.

Protocol 1: PPE Donning Sequence
  • Preparation: Ensure long pants and closed-toe shoes are worn.[8] Tie back long hair.

  • Body Protection: Don a chemical-resistant lab coat, ensuring it is fully buttoned.

  • Hand Protection (Inner Layer): Wash hands thoroughly. Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Respiratory & Eye Protection: Enter the designated hood area. Don chemical splash goggles. If a splash risk exists, add a face shield over the goggles.[7][9]

  • Hand Protection (Outer Layer): Don the second pair of gloves. This double-gloving practice provides redundant protection and allows for the safe removal of a contaminated outer glove without exposing skin.[6][8]

Protocol 2: Handling and Use
  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Surface Protection: Before beginning work, cover the work surface within the fume hood with disposable plastic-backed absorbent paper.[10] This contains minor spills and simplifies decontamination.

  • Housekeeping: Keep the work area tidy. All containers should be clearly labeled. Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][11]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination.

  • Solid Waste: All solid this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, bench paper) must be disposed of in a dedicated, clearly labeled hazardous waste container for chlorinated organic compounds.[6]

  • Liquid Waste: Solutions containing this compound and any solvent used to rinse containers (rinsate) must be collected as hazardous liquid waste.[6] Never dispose of this material down the drain.[5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[6]

  • Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant, following all local and national regulations.[3]

Emergency Procedures: Spill and Exposure

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[5]

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

  • In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.

  • Small Spill (Solid, inside a fume hood): Wearing the appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent the spread of dust. Do not attempt to clean up a large spill without appropriate respiratory protection and training. Contact your institution's environmental health and safety department immediately.

By adhering to these scientifically grounded protocols, we can confidently and safely utilize this compound in our critical research and development endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.